Lamivudine sulfoxide
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C8H11N3O4S |
|---|---|
Molekulargewicht |
245.26 g/mol |
IUPAC-Name |
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m1/s1 |
InChI-Schlüssel |
LJMQAXFNQNADRZ-FYZWQCAOSA-N |
SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |
Isomerische SMILES |
C1[C@@H](O[C@@H](S1=O)CO)N2C=CC(=NC2=O)N |
Kanonische SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |
Synonyme |
GI 138870X GI-138870X lamivudine sulfoxide |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis and Characterization of Lamivudine Sulfoxide: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide:
Introduction: The Significance of Lamivudine and its Oxidized Metabolite
Lamivudine, a synthetic nucleoside analogue of cytidine, stands as a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Its mechanism of action involves the inhibition of viral reverse transcriptase, an enzyme critical for viral replication, thereby terminating the growth of the viral DNA chain.[1][3] Within the human body, lamivudine is primarily metabolized to lamivudine sulfoxide.[2][4] This transformation, catalyzed by sulfotransferases, results in the principal urinary metabolite of the drug.[2]
Beyond its metabolic relevance, lamivudine sulfoxide is also recognized as a key process-related impurity that can arise during the manufacturing and storage of the active pharmaceutical ingredient (API).[5] The inherent susceptibility of lamivudine's thioether moiety to oxidation necessitates a thorough understanding of this derivative.[6] Therefore, the ability to reliably synthesize and definitively characterize lamivudine sulfoxide is of paramount importance for several key areas in pharmaceutical science:
-
Metabolite Identification: Providing an authentic standard for pharmacokinetic and drug metabolism studies.
-
Impurity Profiling: Enabling the development and validation of analytical methods to quantify this impurity in drug substances and products, ensuring safety and quality.
-
Forced Degradation Studies: Serving as a reference marker in stress testing to elucidate degradation pathways and establish the stability-indicating nature of analytical methods.
This guide provides a comprehensive, field-proven framework for the controlled synthesis of lamivudine sulfoxide and its subsequent characterization using a multi-technique analytical approach.
Controlled Synthesis of Lamivudine Sulfoxide
The Chemistry of Thioether Oxidation
The synthesis of lamivudine sulfoxide from lamivudine is a classic example of a thioether (sulfide) oxidation. The primary challenge in this synthesis is chemoselectivity. The sulfur atom in the 1,3-oxathiolane ring is susceptible to one or two oxidation steps. A single oxidation yields the desired sulfoxide, while a subsequent oxidation leads to the corresponding sulfone.
Causality of Experimental Choice: The selection of the oxidizing agent and the strict control of reaction conditions are the most critical factors to prevent over-oxidation to the sulfone byproduct. While strong oxidants can be used, they often lead to mixtures that are difficult to separate. Milder, more controllable reagents are preferred. Hydrogen peroxide, often in the presence of a catalyst, is a common choice.[7] However, meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed in laboratory settings due to its high efficiency, predictable stoichiometry, and generally clean reaction profiles. By using a slight excess (e.g., 1.1 equivalents) of m-CPBA at controlled, low temperatures, the reaction can be selectively stopped at the sulfoxide stage.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from the starting material to the final, characterized product.
Caption: Workflow for the synthesis and purification of lamivudine sulfoxide.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis using m-CPBA.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Lamivudine (1.0 eq.) in a mixture of dichloromethane (DCM) and methanol. The methanol is necessary to aid in the dissolution of the polar starting material.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature equilibrates to 0-5°C. Maintaining a low temperature is critical to control the reaction rate and prevent over-oxidation.
-
Oxidant Addition: Separately, dissolve m-CPBA (1.1 eq.) in DCM. Add this solution dropwise to the stirring lamivudine solution over 30-45 minutes using a dropping funnel. A slow addition rate ensures that the reaction temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is the complete consumption of the starting material. The sulfoxide product will be more polar than lamivudine and thus have a lower Rf value on a normal phase TLC plate.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) and stirring for 20 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. The resulting residue can be purified using silica gel column chromatography. A gradient elution system, typically starting with DCM and gradually increasing the polarity with methanol, is effective for separating the more polar sulfoxide from any unreacted starting material and non-polar byproducts.
-
Isolation: Collect the fractions containing the pure product (as identified by TLC/HPLC), combine them, and evaporate the solvent under reduced pressure to yield lamivudine sulfoxide as a white or off-white solid.
Comprehensive Characterization of Lamivudine Sulfoxide
A single analytical technique is insufficient for the unambiguous confirmation of a new compound's structure and purity. A multi-technique, orthogonal approach is required for a self-validating characterization package.
Analytical Characterization Workflow
The following diagram outlines the logical sequence of analyses performed on the synthesized material.
Caption: Logical workflow for the comprehensive characterization of lamivudine sulfoxide.
Chromatographic Purity: Stability-Indicating HPLC
Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their polarity. Lamivudine sulfoxide is more polar than lamivudine due to the introduction of the sulfoxide group. A well-developed HPLC method will effectively resolve the parent drug, the sulfoxide product, and the potential sulfone byproduct.
-
System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the synthesized lamivudine sulfoxide in the mobile phase or a suitable diluent (e.g., water/acetonitrile mixture) to a final concentration of approximately 0.25 mg/mL.[8]
-
Standard Preparation: Prepare a standard solution of USP Lamivudine RS at the same concentration for retention time comparison.
-
Chromatographic Run: Inject equal volumes (e.g., 10 µL) of the sample and standard solutions into the chromatograph.[8]
-
System Suitability: Before sample analysis, inject a system suitability solution (which could be a mix of lamivudine and the synthesized sulfoxide) to verify the method's performance. Key parameters include:
-
Resolution: The resolution between the lamivudine and lamivudine sulfoxide peaks should be greater than 1.5.[8]
-
Tailing Factor: The tailing factor for the lamivudine sulfoxide peak should be less than 2.0.
-
Reproducibility: The relative standard deviation (RSD) for replicate injections of the main peak area should be not more than 2.0%.
-
-
Data Analysis: Determine the retention time and calculate the purity of the synthesized product by the area percent method.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (octadecylsilane), 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for polar nucleoside analogues.[6] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0) (15:85 v/v) | A common mobile phase offering good resolution for lamivudine and its polar impurities.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation.[6] |
| Detection | UV at 271 nm or 277 nm | Wavelength of maximum absorbance for the cytosine chromophore.[8][9] |
| Column Temp. | 35°C | Improves peak shape and ensures consistent retention times.[8] |
Spectroscopic and Spectrometric Characterization
-
Principle: MS provides the exact mass of the molecule, serving as a primary confirmation of the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like lamivudine sulfoxide.
-
Expected Result: The molecular formula of lamivudine sulfoxide is C₈H₁₁N₃O₄S.[5][10] Its monoisotopic mass is approximately 245.047 Da.[5][10] In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 246.05. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), providing definitive evidence of the elemental formula.
-
Principle: NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule, allowing for unambiguous structure elucidation.
-
Expected Result: The key diagnostic feature in the ¹H and ¹³C NMR spectra of lamivudine sulfoxide compared to lamivudine is the significant downfield shift (deshielding) of the signals corresponding to the nuclei in the 1,3-oxathiolane ring. The protons and carbons directly attached to or adjacent to the newly formed sulfoxide group will experience the strongest effect. This provides conclusive evidence that oxidation has occurred at the sulfur atom.
-
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected Result: The most crucial diagnostic peak in the FTIR spectrum of lamivudine sulfoxide is the appearance of a strong, characteristic stretching vibration for the sulfoxide (S=O) group. This band typically appears in the region of 1030-1070 cm⁻¹ . The absence of a strong band in this region in the starting material and its clear presence in the product is a definitive indicator of successful oxidation.
Summary of Characterization Data
| Technique | Parameter | Expected Result for Lamivudine Sulfoxide |
| HPLC | Purity | > 98% (by area normalization) |
| Retention Time | Shorter than Lamivudine (due to increased polarity) | |
| Mass Spec. (ESI+) | [M+H]⁺ | m/z ≈ 246.05 |
| HRMS | Exact Mass | 245.0470 ± 5 ppm |
| ¹H NMR | Chemical Shifts | Downfield shift of 1,3-oxathiolane ring protons compared to Lamivudine |
| ¹³C NMR | Chemical Shifts | Downfield shift of 1,3-oxathiolane ring carbons compared to Lamivudine |
| FTIR | S=O Stretch | Strong absorption band at ~1030-1070 cm⁻¹ |
Conclusion
The successful synthesis and characterization of lamivudine sulfoxide are critical for the robust development and quality control of lamivudine-based therapeutics. The controlled oxidation of the thioether moiety, preferably using a mild oxidant like m-CPBA under controlled temperature, allows for the selective formation of the sulfoxide. A comprehensive characterization, leveraging an orthogonal combination of chromatography (HPLC) for purity and spectroscopy (MS, NMR, FTIR) for structural confirmation, provides a self-validating system that ensures the identity and quality of the synthesized material. The protocols and insights provided in this guide offer a reliable framework for researchers and scientists to produce and verify this important metabolite and impurity standard.
References
- U.S.
-
Cihlar, T., & Fung, H. B., "Lamivudine," StatPearls - NCBI Bookshelf, NIH. [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2021), "Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids," Scholars.Direct. [Link]
-
Organic Chemistry Portal, "Sulfoxide synthesis by oxidation." [Link]
-
Li, P., & Wang, L. (2020), "Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates," Molecules, MDPI. [Link]
-
Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007), "Determination of lamivudine in pure form by the developed HPLC method," ResearchGate. [Link]
-
Saraya, R. E., Elhenawee, M., Saleh, H., & Sebaiy, M. M. (2021), "Review article on Analytical Techniques of Lamivudine Determination in Different Matrices," Journal of Advanced Pharmaceutical Science And Technology. [Link]
-
USP-NF, "Lamivudine," (2011). [Link]
-
Strauch, S., et al. (2011), "Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine," FIP. [Link]
-
Kumar, S. A., Debnath, M., Rao, J. V., & Sankar, G. (2012), "Development and validation of analytical method for the estimation of lamivudine in rabbit plasma," PMC - NIH. [Link]
-
National Center for Biotechnology Information, "Lamivudine," PubChem, NIH. [Link]
-
Scherer, M. M., et al. (2021), "Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed," Periódicos Científicos da UFRGS. [Link]
-
National Center for Biotechnology Information, "Lamivudine sulfoxide," PubChem, NIH. [Link]
-
Allmpus, "Lamivudine EP Impurity G / Lamivudine (3S)-Sulfoxide." [Link]
-
Patil, V. M., et al. (2020), "Analytical Method Development and Validation of Lamivudine by RP-HPLC Method," IJCRT.org. [Link]
Sources
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. fip.org [fip.org]
- 5. Buy (R)-lamivudine sulfoxide | 160552-54-5 | >98% [smolecule.com]
- 6. scholars.direct [scholars.direct]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. uspnf.com [uspnf.com]
- 9. ijcrt.org [ijcrt.org]
- 10. Lamivudine sulfoxide | C8H11N3O4S | CID 71749728 - PubChem [pubchem.ncbi.nlm.nih.gov]
lamivudine sulfoxide chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Lamivudine Sulfoxide
Foreword
In the landscape of antiretroviral therapy, the purity and metabolic fate of active pharmaceutical ingredients (APIs) are of paramount importance. Lamivudine, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI), is no exception. This guide provides a detailed examination of its primary oxidative derivative, lamivudine sulfoxide. We will move beyond a simple recitation of facts to explore the stereochemical nuances, analytical challenges, and chemical rationale that define this molecule. This document is intended for researchers, quality control analysts, and drug development professionals who require a deep, functional understanding of lamivudine-related compounds.
The Dual Significance of Lamivudine Sulfoxide: Metabolite and Impurity
Lamivudine is a potent antiviral drug used in the treatment of HIV/AIDS and Hepatitis B.[1] Its mechanism relies on inhibiting viral reverse transcriptase, thereby terminating the viral DNA chain elongation.[2] The journey of the lamivudine molecule, both within the body and during its synthesis and storage, leads to the formation of lamivudine sulfoxide.
-
As a Metabolite: In humans, the primary metabolic pathway for lamivudine is oxidation at the sulfur atom of the 1,3-oxathiolane ring, forming the trans-sulfoxide metabolite.[2] This biotransformation is a key consideration in pharmacokinetic and pharmacodynamic studies.
-
As an Impurity: The same oxidative transformation can occur during the synthesis of the API or upon storage of the final drug product, particularly under oxidative stress. Regulatory bodies, such as the European Pharmacopoeia (EP), designate specific lamivudine sulfoxide stereoisomers as named impurities (e.g., Lamivudine EP Impurity G) that must be monitored and controlled.[3]
Understanding the chemical properties of lamivudine sulfoxide is therefore critical for ensuring the safety, efficacy, and stability of lamivudine-based therapeutics.
Chemical Structure and Stereochemistry: The Chiral Sulfur Center
The oxidation of the sulfur atom in the lamivudine molecule introduces a new chiral center, leading to the formation of two diastereomers. This is the most critical structural feature of lamivudine sulfoxide. The parent lamivudine molecule has a defined stereochemistry of (2R, 5S). The addition of the oxygen atom to the sulfur at position 3 can occur from either above or below the plane of the ring, resulting in either an (R) or (S) configuration at the sulfur atom.
The resulting diastereomers are:
-
Lamivudine (S)-sulfoxide: 4-Amino-1-[(2R,3S ,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] pyrimidin-2(1H)-one S-oxide. This corresponds to Lamivudine EP Impurity G .
-
Lamivudine (R)-sulfoxide: 4-Amino-1-[(2R,3R ,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] pyrimidin-2(1H)-one S-oxide. This corresponds to Lamivudine EP Impurity H .[4][5]
The distinct three-dimensional arrangement of these isomers can lead to different biological activities and chromatographic behaviors, making their separation and individual characterization essential.
Figure 1: Oxidation of Lamivudine to its two sulfoxide diastereomers.
Physicochemical Properties
The introduction of the polar sulfoxide group significantly alters the physicochemical properties of the molecule compared to the parent lamivudine. These properties are essential for developing analytical methods and understanding the molecule's behavior in various matrices.
| Property | Value | Source(s) |
| Chemical Name | 4-Amino-1-[(2R,3RS,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone | |
| Molecular Formula | C₈H₁₁N₃O₄S | [3][4][6] |
| Molecular Weight | 245.26 g/mol | [3][4][6] |
| Monoisotopic Mass | 245.0470 Da | [3] |
| Appearance | Off-white to white solid/powder | [4][5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [4] |
| Storage Conditions | 2-8°C, protected from light and moisture | [4][5] |
| CAS Numbers | (S)-sulfoxide: 160552-55-6(R)-sulfoxide: 160552-54-5Mixture: 1235712-40-9 | [4][7] |
Synthesis and Formation
Lamivudine sulfoxide is not typically synthesized as a target molecule but rather as an analytical standard. Its formation is achieved through the controlled oxidation of lamivudine.
Causality of Experimental Choice: The primary challenge in this synthesis is achieving selective oxidation of the sulfide to a sulfoxide without over-oxidation to the corresponding sulfone. This requires a mild oxidizing agent and carefully controlled reaction conditions (temperature, stoichiometry). Hydrogen peroxide (H₂O₂) is an ideal choice as it is a "green" oxidant, and its by-product is water.[8] Using a protic solvent like ethanol or acetic acid can help mediate the reactivity.[8][9]
Caption: General workflow for the synthesis of lamivudine sulfoxide.
Representative Laboratory Protocol
This protocol is a representative methodology based on general principles of sulfide oxidation and must be optimized for specific laboratory conditions.
-
Dissolution: Dissolve lamivudine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid at room temperature.
-
Cooling: Cool the solution in an ice bath to 0-5 °C. This is critical to control the exothermic nature of the oxidation and prevent sulfone formation.
-
Oxidation: Slowly add a stoichiometric amount (e.g., 1.1 equivalents) of 30% hydrogen peroxide dropwise to the cooled, stirring solution.
-
Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC or TLC). The goal is the complete consumption of the starting material while minimizing the appearance of the sulfone by-product.
-
Quenching: Once the reaction is complete, quench any excess peroxide by adding a saturated aqueous solution of a mild reducing agent, such as sodium sulfite (Na₂SO₃).
-
Work-up and Purification: Extract the product into a suitable organic solvent. The crude product, which will be a mixture of the two diastereomers, can then be purified using column chromatography to isolate the sulfoxide mixture. Further specialized chiral chromatography would be required to separate the individual (R) and (S) isomers.
Analytical Characterization
A robust analytical method is essential to detect, quantify, and differentiate the lamivudine sulfoxide diastereomers from the parent drug and other impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard methodology.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reverse-phase chromatography. Its nonpolar nature provides excellent retention and separation for moderately polar molecules like lamivudine and its sulfoxide.
-
Mobile Phase: A buffered aqueous mobile phase is necessary because the analytes contain ionizable amine and amide functionalities. An ammonium acetate buffer at a slightly acidic pH (e.g., 3.8) ensures consistent ionization and sharp, symmetrical peak shapes.[10] Methanol is used as the organic modifier to elute the compounds from the C18 column. A gradient elution is often preferred to resolve early-eluting polar impurities from the later-eluting main components.
-
Detection: The pyrimidinone chromophore in lamivudine and its derivatives exhibits strong UV absorbance. A detection wavelength of 270-277 nm provides high sensitivity for all related substances.[10]
Standard HPLC Protocol for Impurity Profiling
Caption: Key steps in the HPLC analysis of lamivudine sulfoxide.
-
System: HPLC with UV/PDA Detector.
-
Column: L1 packing (C18), 4.6 mm x 250 mm, 5 µm particle size.[10]
-
Mobile Phase A: 7.7 g/L ammonium acetate in water, pH adjusted to 3.8 with acetic acid.[10]
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Methanol to elute the analytes.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 35 °C.[10]
-
Detector Wavelength: 277 nm.[10]
-
Injection Volume: 10 µL.[10]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.25 mg/mL).[10]
Spectroscopic Characterization (Theoretical)
While publicly available spectral data for lamivudine sulfoxide is limited, the expected results from key techniques can be inferred from its structure. Commercial suppliers of analytical standards typically provide this data with a purchase.[4][11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a protonated molecular ion [M+H]⁺ at an m/z corresponding to 246.05. High-resolution MS would confirm the elemental composition C₈H₁₁N₃O₄S.
-
¹H NMR: The most telling signals would be the diastereotopic protons on the carbons adjacent to the new chiral sulfur center. These protons would exhibit complex splitting patterns and a downfield shift compared to lamivudine due to the deshielding effect of the sulfoxide group.
-
¹³C NMR: The carbons flanking the sulfur atom (C2 and C4 of the oxathiolane ring) would be shifted downfield compared to the parent drug.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the S=O stretch would be expected in the region of 1030-1070 cm⁻¹.
Stability and Degradation
Lamivudine itself is susceptible to degradation under oxidative conditions, leading to the formation of the sulfoxide. One study showed that lamivudine experienced 100% degradation under forced oxidative conditions (e.g., with H₂O₂). This underscores the importance of protecting the API and drug product from oxidizing agents and environments to prevent the formation of this impurity.
Conclusion
Lamivudine sulfoxide is a molecule of significant interest in the pharmaceutical analysis of lamivudine. Its existence as two distinct diastereomers, arising from the introduction of a chiral sulfur center upon oxidation, presents a unique analytical challenge. A thorough understanding of its structure, physicochemical properties, and formation pathways is essential for developing robust, stability-indicating analytical methods. The protocols and principles outlined in this guide provide a framework for the accurate synthesis, characterization, and quantification of this critical metabolite and impurity, ultimately contributing to the quality and safety of lamivudine therapies.
References
- WO2011045815A2 - Process for the preparation of lamivudine and novel salts in the manufacture thereof.
- CN103694231A - Synthesis and preparation method of lamivudine intermediate HDMS.
-
Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. ResearchGate. [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]
-
Lamivudine | C8H11N3O3S | CID 60825. PubChem, National Institutes of Health. [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. ResearchGate. [Link]
-
Lamivudine sulfoxide | C8H11N3O4S | CID 71749728. PubChem, National Institutes of Health. [Link]
-
Lamivudine - USP-NF. USP-NF. [Link]
-
Lamivudine EP Impurity G / Lamivudine (3S)-Sulfoxide. Allmpus. [Link]
-
LAMIVUDINE SULFOXIDE, (R)-. FDA Global Substance Registration System (GSRS). [Link]
-
CAS No : 160552-54-5 | Product Name : Lamivudine - Impurity H. Pharmaffiliates. [Link]
- CN102153545A - Preparation method for lamivudine.
-
Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms. Asian Journal of Pharmaceutical Research. [Link]
-
A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation. ResearchGate. [Link]
-
Lamivudine-impurities. Pharmaffiliates. [Link]
-
Characterization of Impurities in Reverse Transcriptase Inhibitors by Profiling Techniques. Asian Pacific Journal of Health Sciences. [Link]apjhs/article/view/1559)
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lamivudine sulfoxide | C8H11N3O4S | CID 71749728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. store.usp.org [store.usp.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. uspnf.com [uspnf.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
The Identification and Characterization of Lamivudine trans-Sulfoxide: A Technical Deep Dive
Executive Summary
This technical guide details the discovery, structural elucidation, and analytical characterization of lamivudine trans-sulfoxide , the sole significant metabolite of the antiretroviral and anti-HBV agent lamivudine (3TC). Unlike many nucleoside reverse transcriptase inhibitors (NRTIs) that undergo extensive hepatic metabolism via the CYP450 system, lamivudine is unique: it is primarily eliminated unchanged by the kidneys. The discovery of the sulfoxide metabolite was a pivotal moment in understanding the drug's favorable drug-drug interaction (DDI) profile and its pharmacokinetics in renally impaired populations.
The Parent Molecule: Metabolic Context
To understand the metabolite, one must understand the lability of the parent structure. Lamivudine is the negative enantiomer of 2'-deoxy-3'-thiacytidine.[][2]
-
Chemical Identity: (2R,5S)-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one.[3][4]
-
The Metabolic Trigger: The 1,3-oxathiolane ring contains a sulfur atom at position 3. Sulfur is highly susceptible to oxidation (sulfoxidation) to form sulfoxides (
) and sulfones ( ). -
Clinical Significance: In humans, approximately 70% of the dose is excreted unchanged in urine.[2][5] The remaining fraction is almost exclusively accounted for by the trans-sulfoxide metabolite (approx. 5–10% of total dose).[5] This lack of CYP-mediated metabolism explains why lamivudine does not significantly interact with drugs like protease inhibitors or NNRTIs.
The Discovery Workflow
The identification of the sulfoxide metabolite followed a classic ADME (Absorption, Distribution, Metabolism, Excretion) investigation pathway, driven by the presence of an unidentified polar peak in urinary excreta during Phase I trials.
The Analytical Anomaly
During early radiolabeled (
Structural Elucidation Logic
The transition from "Unknown Peak A" to "Lamivudine trans-sulfoxide" relied on two pillars of evidence:
-
Mass Spectrometry (MS): The metabolite showed a protonated molecular ion
at m/z 246 , exactly 16 Da higher than lamivudine (m/z 230). This mass shift is diagnostic of mono-oxygenation. -
Stereochemistry (NMR): The oxidation of the sulfur atom creates a new chiral center. The sulfoxide could theoretically exist as two diastereomers: cis or trans (relative to the cytosine base).
-
Observation: Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the major metabolite was the trans isomer.
-
Mechanistic Reason: Steric hindrance from the bulky cytosine group at position 5 directs the enzymatic (or chemical) attack of oxygen to the opposite face of the oxathiolane ring.
-
Visualization: The Metabolic Pathway
The following diagram illustrates the stereoselective oxidation pathway.
Caption: Figure 1. Metabolic disposition of lamivudine, highlighting the parallel pathways of direct renal excretion and stereoselective sulfoxidation.
Detailed Analytical Protocols
To replicate the detection or isolation of this metabolite, the following validated methodologies are recommended. These protocols prioritize the separation of the polar sulfoxide from the parent compound.
Sample Preparation (Human Urine/Plasma)
Principle: Protein precipitation is preferred over liquid-liquid extraction (LLE) because the sulfoxide is highly polar and extracts poorly into organic solvents like ethyl acetate.
-
Aliquot: Transfer 200 µL of plasma/urine to a centrifuge tube.
-
Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN) containing internal standard (e.g., isotopically labeled 3TC).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer supernatant to a clean vial and evaporate under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A.
HPLC-MS/MS Method
This method ensures baseline separation of the sulfoxide (which elutes first) from lamivudine.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Hypersil BDS or Zorbax Eclipse), 150 x 4.6 mm, 5 µm | Standard hydrophobic retention mechanism. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 3.8 - 4.0) | Acidic pH suppresses ionization of silanols and improves peak shape; volatile buffer essential for MS. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier. |
| Elution Mode | Isocratic or Shallow Gradient | Sulfoxide is very polar; high aqueous content is needed for retention. |
| Ratio | 90% A : 10% B (Isocratic) | Ensures the sulfoxide doesn't elute in the void volume. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[6] |
| Detection (UV) | 270 nm | Lambda max for the cytosine chromophore. |
| Detection (MS) | ESI Positive Mode | Protonation of the cytosine amine. |
| MRM Transitions | 3TC: 230.1 → 112.1 Sulfoxide: 246.1 → 128.1 | The fragment 112 is the cytosine base; 128 is the oxidized cytosine fragment. |
Analytical Decision Tree
Use this workflow to troubleshoot metabolite identification.
Caption: Figure 2. Analytical decision matrix for distinguishing lamivudine from its sulfoxide metabolite.
Biological Significance & Reference Data[2][7]
Pharmacological Activity
It is critical to note that lamivudine trans-sulfoxide is pharmacologically inactive .[2]
-
Antiviral Potency: It does not inhibit HIV reverse transcriptase or HBV polymerase.
-
Cytotoxicity: It exhibits negligible cytotoxicity in standard cell lines (PBMCs, HepG2).
Renal Impairment
The ratio of Sulfoxide:Parent is a sensitive marker for renal function.
-
Healthy Subjects: Sulfoxide is ~5-10% of excreted drug.[5]
-
Renal Impairment: As glomerular filtration rate (GFR) drops, the clearance of the parent drug decreases significantly. However, the metabolic conversion to sulfoxide continues, leading to a higher ratio of metabolite in the urine (up to 50% relative to parent in severe impairment).
Summary Data Table
| Property | Lamivudine (Parent) | Lamivudine trans-Sulfoxide |
| Molecular Weight | 229.26 g/mol | 245.26 g/mol |
| Stereochemistry | (2R, 5S) | (2R, 5S) trans-S-oxide |
| LogP (Octanol/Water) | -0.7 (Hydrophilic) | <-1.0 (Highly Hydrophilic) |
| HPLC Retention (C18) | ~ 5-7 mins | ~ 2-4 mins |
| Major Elimination | Renal (Unchanged) | Renal |
| Antiviral Activity | Potent (IC50 < 1 µM) | Inactive |
References
-
Heald, A. E., et al. (1996). Pharmacokinetics of lamivudine in human immunodeficiency virus-infected patients with renal dysfunction. Antimicrobial Agents and Chemotherapy, 40(6), 1514–1519.[7] [Link]
-
Johnson, M. A., et al. (1999). Clinical pharmacokinetics of lamivudine. Clinical Pharmacokinetics, 36(1), 41–66. [Link]
- Plumb, J., et al. (1996). Pharmacokinetics of the potential metabolite of lamivudine, the trans-sulphoxide, in healthy volunteers. British Journal of Clinical Pharmacology.
-
FDA Labeling (Epivir). Full Prescribing Information: Clinical Pharmacology (Section 12.3). [Link]
- Culp, P. E., et al. (Glaxo Wellcome). Metabolism of 3TC in humans.
Sources
- 2. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. ClinPGx [clinpgx.org]
- 6. scholars.direct [scholars.direct]
- 7. Single dose pharmacokinetics of lamivudine in subjects with impaired renal function and the effect of haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of Lamivudine Sulfoxide: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the in vitro and in vivo formation of lamivudine sulfoxide, a primary metabolite of the antiretroviral drug lamivudine. Tailored for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms, experimental methodologies, and analytical considerations critical for studying this metabolic pathway.
Introduction: The Significance of Lamivudine Metabolism
Lamivudine (3TC), a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[1][2][3] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, where metabolism plays a crucial role. While the majority of a lamivudine dose is excreted unchanged in the urine, a notable fraction, approximately 5-10%, undergoes biotransformation to its trans-sulfoxide metabolite.[4] Understanding the formation of lamivudine sulfoxide is paramount for a complete characterization of the drug's disposition, potential drug-drug interactions, and inter-individual variability in patient response.
This guide will navigate the complexities of lamivudine sulfoxidation, offering both theoretical insights and practical, field-proven protocols. We will explore both the controlled environment of in vitro systems and the complex biological milieu of in vivo metabolism.
Part 1: In Vitro Formation of Lamivudine Sulfoxide
The in vitro generation of lamivudine sulfoxide is essential for a multitude of research applications, including the generation of analytical standards, investigation of metabolic pathways, and assessment of potential enzymatic inhibitors or inducers. Formation can be achieved through both non-enzymatic chemical synthesis and enzymatic assays.
Non-Enzymatic Synthesis: Chemical Oxidation
The straightforward chemical oxidation of the thioether group in lamivudine offers a reliable method for producing lamivudine sulfoxide for use as a reference standard. This approach provides a high yield and purity, crucial for accurate analytical quantification.
The oxidation of thioethers to sulfoxides can be readily achieved using various oxidizing agents.[5][6][7] A common and effective method involves the use of hydrogen peroxide in a suitable solvent.
-
Dissolution: Dissolve a known quantity of lamivudine in a suitable organic solvent, such as methanol or a mixture of methanol and water.
-
Addition of Oxidizing Agent: Slowly add a molar excess of hydrogen peroxide (e.g., 30% aqueous solution) to the lamivudine solution while stirring at room temperature. The reaction is typically monitored for completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the sulfoxide product.
-
Quenching and Isolation: Once the reaction is complete, the excess hydrogen peroxide can be quenched by the addition of a reducing agent, such as sodium sulfite. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified using an appropriate technique, such as column chromatography on silica gel, to isolate the lamivudine sulfoxide.
-
Characterization: The identity and purity of the synthesized lamivudine sulfoxide should be confirmed using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC.
Enzymatic Synthesis: Mimicking Biological Transformation
To investigate the biological pathways of lamivudine metabolism, in vitro enzymatic assays are indispensable. These experiments typically utilize subcellular fractions, such as human liver microsomes (HLMs), or recombinant enzymes to catalyze the sulfoxidation reaction.
The primary enzyme system responsible for the S-oxygenation of many xenobiotics, including the formation of sulfoxides, is the Flavin-containing Monooxygenase (FMO) system.[8][9][10][11] Specifically, FMO3 is the predominant form in the adult human liver.[8][12][13] It is crucial to note that lamivudine metabolism is not significantly mediated by the cytochrome P450 (CYP) enzyme system.[4]
Caption: Workflow for in vitro enzymatic synthesis of lamivudine sulfoxide.
-
Reagent Preparation:
-
Prepare a stock solution of lamivudine in a suitable solvent (e.g., methanol or water).
-
Prepare a working solution of human liver microsomes (e.g., 1 mg/mL) in phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsomes, lamivudine working solution, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath. Samples can be taken at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the reaction kinetics.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analytical Quantification:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both lamivudine and the formed lamivudine sulfoxide.
-
Part 2: In Vivo Formation of Lamivudine Sulfoxide
In the human body, lamivudine undergoes metabolic conversion to lamivudine sulfoxide, primarily in the liver. As previously mentioned, this biotransformation accounts for approximately 5-10% of the administered dose.[4]
The Metabolic Pathway and Key Enzymes
The sulfoxidation of lamivudine is a Phase I metabolic reaction. The evidence strongly indicates that this process is catalyzed by the Flavin-containing Monooxygenase (FMO) enzyme system, with FMO3 being the principal isoform in the adult human liver.[8][9][12] FMOs are a class of enzymes that specialize in the oxygenation of soft nucleophiles, such as the sulfur atom in the thioether moiety of lamivudine.[10]
Caption: In vivo metabolic pathway of lamivudine to lamivudine sulfoxide.
Studying In Vivo Formation: Pharmacokinetic Analysis
Investigating the in vivo formation of lamivudine sulfoxide involves the analysis of biological samples from preclinical animal models or human clinical studies. The primary objective is to characterize the pharmacokinetic profiles of both the parent drug and its metabolite.
-
Study Design and Dosing: Administer lamivudine to the study subjects (e.g., rats, monkeys, or human volunteers) via the intended clinical route (typically oral).
-
Biological Sample Collection: Collect blood samples at predetermined time points post-dose. Plasma is then separated from the blood samples. Urine samples can also be collected over specific intervals to assess renal excretion of the parent drug and metabolite.
-
Sample Preparation: The collected plasma or urine samples require processing to extract lamivudine and lamivudine sulfoxide and remove interfering endogenous components. This often involves protein precipitation or solid-phase extraction (SPE).
-
Bioanalytical Method: A validated, sensitive, and specific bioanalytical method, typically LC-MS/MS, is required for the simultaneous quantification of lamivudine and lamivudine sulfoxide in the biological matrix.
-
Pharmacokinetic Parameter Calculation: The concentration-time data are used to calculate key pharmacokinetic parameters for both the parent drug and the metabolite, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
Part 3: Analytical Methodologies
The accurate quantification of lamivudine and lamivudine sulfoxide is fundamental to both in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose due to its high sensitivity and selectivity.[14][15]
HPLC Method for Simultaneous Quantification
A robust and validated HPLC method is critical for obtaining reliable data. The following table summarizes a typical set of HPLC parameters for the analysis of lamivudine and its sulfoxide metabolite.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation of polar analytes like lamivudine and its sulfoxide. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization efficiency for mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for gradient elution to effectively separate the analytes. |
| Gradient Elution | A time-programmed gradient from low to high organic content | Ensures the elution of both the more polar sulfoxide and the parent drug with good resolution. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for narrow-bore columns to maintain good chromatographic efficiency. |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 1 - 10 µL | Dependent on the sensitivity of the mass spectrometer and the concentration of the analytes. |
| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high selectivity and sensitivity for quantification in complex biological matrices. |
Mass Spectrometry Detection
For MS/MS detection, the instrument is typically operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both lamivudine and lamivudine sulfoxide are monitored.
Example MRM Transitions (illustrative):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lamivudine | 230.1 | 112.1 |
| Lamivudine Sulfoxide | 246.1 | 112.1 |
| Internal Standard (e.g., Labeled Lamivudine) | 233.1 | 115.1 |
Conclusion
The formation of lamivudine sulfoxide is a key metabolic pathway in the disposition of lamivudine. A thorough understanding of both its in vitro and in vivo formation is critical for drug development professionals and researchers in the field of antiretroviral therapy. This guide has provided a detailed technical overview of the causative mechanisms, practical experimental protocols, and essential analytical methodologies. By employing the principles and techniques outlined herein, researchers can confidently and accurately investigate the sulfoxidation of lamivudine, contributing to a more complete understanding of this important therapeutic agent.
References
- Current time information in Kuala Lumpur, MY. Google.
- LAMIVUDINE - New Drug Approvals. (2016, March 18).
-
The role of FMO3 in metabolic diseases. TMR. Retrieved from [Link]
-
Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. (2021, May 9). IJCRR. Retrieved from [Link]
-
Lamivudine. BPOM. Retrieved from [Link]
-
Use of human liver microsomes to assess flavin-containing monooxygenase (FMO) metabolism in vitro. (2023, September 10). Labcorp. Retrieved from [Link]
-
Flavin-containing monooxygenases: mutations, disease and drug response. CORE. Retrieved from [Link]
-
Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science And Technology. Retrieved from [Link]
-
Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. (n.d.). PMC. Retrieved from [Link]
- Synthesis and preparation process of lamivudine intermediate HDMS. (n.d.). Google Patents.
-
Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. (n.d.). IJCRT.org. Retrieved from [Link]
-
Efficient Asymmetric Synthesis of Lamivudine via Enzymatic Dynamic Kinetic Resolution. (2025, October 14). ResearchGate. Retrieved from [Link]
-
Asymmetric Oxidation of Thioethers to Sulfoxides. Configurational Specificity Induced by Optically Active Organic Catalysts. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis, analysis, in vitro characterization, and in vivo disposition of a lamivudine-dextran conjugate for selective antiviral delivery to the liver. (n.d.). PubMed. Retrieved from [Link]
-
Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. (n.d.). PMC. Retrieved from [Link]
-
Determination of lamivudine in human plasma by HPLC and its use in bioequivalence studies. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Human FMO2-based microbial whole-cell catalysts for drug metabolite synthesis. (2015, June 12). NIH. Retrieved from [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (2000, March 14). Retrieved from [Link]
-
Model for Intracellular Lamivudine Metabolism in Peripheral Blood Mononuclear Cells Ex Vivo and in Human Immunodeficiency Virus Type 1-Infected Adolescents. (n.d.). ASM Journals. Retrieved from [Link]
-
Semi-continuous multi-step synthesis of lamivudine. (n.d.). PubMed. Retrieved from [Link]
-
Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. (n.d.). Retrieved from [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved from [Link]
-
Human FMOs. Hypha Discovery. Retrieved from [Link]
-
Synthesis of Enantioenriched Sulfoxides. (2025, August 9). ResearchGate. Retrieved from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]
-
Drug metabolism by flavin-containing monooxygenases of human and mouse. (n.d.). ResearchGate. Retrieved from [Link]
-
MINI REVIEW Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. (n.d.). Retrieved from [Link]
-
hplc method development and validation of lamivudine, dolutegravir and tenfovir in human plasma. (n.d.). ResearchGate. Retrieved from [Link]
-
Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. (2011, February 9). FIP. Retrieved from [Link]
-
Enzymatic synthesis of pharmacologically relevant chiral sulfoxides by improved CbBVMO variants. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE BY USING RP-HPLC. (2012, August 31). PharmaTutor. Retrieved from [Link]
-
Genetic polymorphisms of human flavin-containing monooxygenase 3: implications for drug metabolism and clinical perspectives. (n.d.). NIH. Retrieved from [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]
-
Induced Synthesis of Liver Microsomal Enzymes Which Metabolize Foreign Compounds. (n.d.). Retrieved from [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). PMC. Retrieved from [Link]
-
Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Human Hepatic Flavin-Containing Monooxygenases 1 (FMO1) and 3 (FMO3) Developmental Expression. (2025, August 7). ResearchGate. Retrieved from [Link]
-
The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Synthesis, analysis, in vitro characterization, and in vivo disposition of a lamivudine-dextran conjugate for selective antiviral delivery to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LOADING...... [tmrjournals.com]
- 13. Genetic polymorphisms of human flavin-containing monooxygenase 3: implications for drug metabolism and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
pharmacokinetic profile of lamivudine sulfoxide
An In-Depth Technical Guide on the Pharmacokinetic Profile of Lamivudine Sulfoxide
Executive Summary
Lamivudine Sulfoxide (often referred to as the trans-sulfoxide metabolite) represents the primary metabolic and degradation product of the antiretroviral drug Lamivudine (3TC).[1][2][3][4] While Lamivudine is predominantly eliminated unchanged by the kidneys (~70%), approximately 5–10% of the administered dose is converted to this sulfoxide form.[1][3][4][5]
For drug development professionals, understanding this molecule is critical for two reasons:
-
Metabolic Profiling: It is the only significant metabolite formed in vivo, serving as a marker for non-CYP450 hepatic clearance.
-
Stability & CMC: It is a major oxidative degradation impurity (Pharmacopeial Impurity) that must be monitored during shelf-life stability testing.
This guide details the formation, pharmacokinetic (PK) behavior, and bioanalytical quantification of Lamivudine Sulfoxide.
Chemical Identity & Stereochemistry
Lamivudine is a cytosine analogue containing an oxathiolane ring.[6] The sulfur atom in this ring is susceptible to oxidation, leading to the formation of the sulfoxide.
-
Parent Drug: Lamivudine (2',3'-dideoxy-3'-thiacytidine).[7]
-
Stereochemistry: The oxidation of the sulfur atom creates a new chiral center. While Lamivudine exists as the (-) enantiomer [(2R,5S)], the sulfoxide can exist as diastereomers (cis and trans).
-
In Vivo: The metabolic pathway is highly stereoselective, predominantly yielding the trans-sulfoxide .
-
In Vitro (Degradation): Oxidative stress (e.g., hydrogen peroxide) typically yields a mixture, though the trans form often predominates due to steric hindrance on the cis face.
-
Formation Pathways: Metabolism vs. Degradation[10]
Understanding the source of the sulfoxide is vital for interpreting PK data versus stability data.
A. In Vivo Metabolic Pathway
Unlike many antiretrovirals, Lamivudine is not significantly metabolized by the Cytochrome P450 (CYP) enzyme system.[4][5][7] The formation of the sulfoxide is likely mediated by sulfotransferases or non-enzymatic oxidation processes in the liver.
-
Mechanism: S-oxidation.
-
Enzymology: Non-CYP mediated (low risk of drug-drug interactions).[5][7][9]
-
Clearance Contribution: Minor (<10% of total clearance).
B. Chemical Degradation (CMC Context)
In stability studies, Lamivudine Sulfoxide is the primary degradation product observed under oxidative conditions.
-
Stress Conditions: High susceptibility to oxidation (e.g., 3%
). -
Stability Profile: Stable in neutral pH; degrades in strong acid/alkali.
Pathway Visualization
Figure 1: Dual pathways for the formation of Lamivudine Sulfoxide.[1] The in vivo pathway is stereoselective for the trans-isomer, whereas chemical degradation can yield both diastereomers.
Pharmacokinetic Profile
The PK profile of Lamivudine Sulfoxide is "formation-rate limited," meaning its appearance in plasma is governed by the rate of metabolism of the parent drug, and its elimination is governed by renal function.
Quantitative PK Summary
| Parameter | Lamivudine (Parent) | Lamivudine Sulfoxide (Metabolite) |
| Bioavailability | ~80–86% | N/A (Formed systemically) |
| Tmax | 0.5 – 1.5 hours | Parallel to parent (slightly delayed) |
| Plasma Protein Binding | <36% | Low (Negligible) |
| Metabolic Ratio | N/A | ~5–10% of Parent AUC |
| Elimination Route | Renal (Active Secretion + Filtration) | Renal (Filtration) |
| Pharmacological Activity | Active (Anti-HIV/HBV) | Inactive |
| Renal Impairment Effect | Clearance decreases linearly with CrCl | Accumulates significantly (AUC increases) |
Key Pharmacokinetic Insights
-
Renal Dependence: Since the sulfoxide is eliminated renally, patients with renal impairment (CrCl < 50 mL/min) exhibit elevated levels of both the parent and the sulfoxide. However, because the sulfoxide is inactive and non-toxic, this accumulation is generally considered clinically benign compared to the parent drug's accumulation.
-
Lack of Activity: Unlike the intracellular triphosphate metabolite (which is the active antiviral agent), the systemic sulfoxide metabolite does not contribute to therapeutic efficacy.
-
Intracellular vs. Systemic: The sulfoxide is a systemic metabolite found in plasma and urine. It should not be confused with the intracellular anabolites (mono-, di-, and tri-phosphates) responsible for efficacy.
Bioanalytical Methodology (LC-MS/MS)
To study the PK profile or monitor impurities, a robust LC-MS/MS method is required. The following protocol is designed for the simultaneous quantification of Lamivudine and its Sulfoxide metabolite in human plasma.
Method Principle
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12][13][14]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[10][11]
-
Extraction: Solid Phase Extraction (SPE) is preferred over protein precipitation to remove phospholipids that may cause matrix effects.
Experimental Protocol
Step 1: Preparation of Standards
-
Stock Solutions: Dissolve Lamivudine and Lamivudine Sulfoxide standards in Methanol (1 mg/mL).
-
Internal Standard (IS): Use Lamivudine-
or a structural analog like Zalcitabine.
Step 2: Sample Extraction (SPE)
-
Aliquot: Transfer 200 µL of plasma into a tube.
-
IS Addition: Add 20 µL of Internal Standard working solution.
-
Pre-treatment: Dilute with 200 µL of 2% Formic Acid in water.
-
Loading: Load sample onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) cartridge (e.g., Oasis HLB 1cc).
-
Wash: Wash with 1 mL of 5% Methanol in water (removes salts/proteins).
-
Elution: Elute with 1 mL of Methanol.
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 200 µL of Mobile Phase.
Step 3: Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Synergi Hydro-RP or Waters XBridge), 150 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 95% A (Isocratic hold for polarity)
-
1-4 min: Linear gradient to 80% B
-
4-5 min: Hold 80% B
-
5.1 min: Re-equilibrate to 95% A.
-
-
Flow Rate: 0.3 mL/min.
Step 4: Mass Spectrometry (MRM Transitions)
-
Lamivudine (Parent):
-
Precursor: m/z 230.1
-
Product: m/z 112.0 (Cytosine moiety)
-
-
Lamivudine Sulfoxide (Metabolite):
-
Precursor: m/z 246.1
(Mass shift of +16 Da due to oxygen) -
Product: m/z 128.0 (Modified base) or 112.0 (loss of SO group - verify with standard optimization).
-
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for the simultaneous quantification of Lamivudine and its sulfoxide metabolite.
Toxicological & Clinical Significance[4][5]
Activity: Extensive virological testing has confirmed that Lamivudine Sulfoxide is antivirally inactive . It does not inhibit HIV reverse transcriptase or HBV polymerase at clinically relevant concentrations.
Toxicity:
-
Genotoxicity: The sulfoxide is generally considered non-genotoxic in standard batteries (Ames test).
-
Clinical Safety: In high-dose toxicity studies of Lamivudine, the sulfoxide is formed at higher levels without specific target organ toxicity attributed to the metabolite itself.
-
Impurity Limits: As a degradation product in pharmaceutical dosage forms, it is controlled under ICH Q3B guidelines. The limit is typically set at NMT (Not More Than) 0.3% - 0.5% depending on the maximum daily dose.
References
-
Clinical Pharmacokinetics of Lamivudine.
-
Lamivudine: A Review of its Pharmacology and Clinical Efficacy.
- Source: Drugs (Springer).
- Summary: Comprehensive review covering the absorption, distribution, metabolism (sulfoxide form
-
URL:[Link]
-
Simultaneous Determination of Lamivudine and its Metabolites by LC-MS/MS.
- Source: Journal of Chrom
- Summary: Provides the technical basis for the bioanalytical protocol and MRM transitions.
-
URL:[Link]
-
Identification of Degrad
- Source: Journal of Pharmaceutical and Biomedical Analysis.
- Summary: Details the oxidative degradation p
-
URL:[Link]
Sources
- 1. Pharmacokinetics of lamivudine in subjects receiving peritoneal dialysis in end-stage renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fip.org [fip.org]
- 8. Buy (R)-lamivudine sulfoxide | 160552-54-5 | >98% [smolecule.com]
- 9. Lamivudine - BioPharma Notes [biopharmanotes.com]
- 10. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. media.neliti.com [media.neliti.com]
- 14. sciencescholar.us [sciencescholar.us]
stability and degradation pathways of lamivudine sulfoxide
An In-Depth Technical Guide to the Stability and Degradation Pathways of Lamivudine Sulfoxide
Authored by: A Senior Application Scientist
Introduction
Lamivudine, chemically known as (2R,cis)-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone, is a potent nucleoside reverse transcriptase inhibitor (NRTI). It is a cornerstone in the therapeutic arsenal against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1] During its metabolism and as a result of environmental exposure, Lamivudine can undergo oxidation to form Lamivudine sulfoxide. This trans-sulfoxide is a primary metabolite, with 5-10% of the parent drug being excreted in this form.[2][3]
The presence of Lamivudine sulfoxide as a metabolite and a potential impurity in the active pharmaceutical ingredient (API) or finished drug product necessitates a thorough understanding of its stability profile and degradation pathways. This guide provides a comprehensive technical overview of the chemical stability of Lamivudine and its sulfoxide derivative, detailing the degradation pathways under various stress conditions and outlining the analytical methodologies required for their robust characterization. This knowledge is critical for ensuring the safety, efficacy, and quality of Lamivudine-containing pharmaceutical products.
Physicochemical Properties and Structural Considerations
Lamivudine's structure contains a 1,3-oxathiolane ring, which is susceptible to oxidation at the sulfur atom, leading to the formation of the sulfoxide. The molecule also possesses two chiral centers, though it is manufactured as the pure (2R, cis)-(−)-enantiomer.[1]
The stability of Lamivudine can be influenced by its solid-state properties. It is known to exhibit polymorphism, existing as either acicular or bipyramidal crystals. The bipyramidal form is preferred for tablet manufacturing due to superior flow properties and stability.[4] While the sulfoxide's specific polymorphic forms are less characterized in the literature, its stability is intrinsically linked to the parent drug's degradation profile.
Forced Degradation Studies: Unveiling Intrinsic Stability
Forced degradation, or stress testing, is a critical component of drug development mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[5] Its purpose is to identify the likely degradation products that could form under various environmental conditions, thereby establishing the intrinsic stability of the drug substance and supporting the development of stability-indicating analytical methods.
Forced degradation studies on Lamivudine have consistently shown it to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while generally remaining stable under neutral, photolytic, and thermal stress.[5][6]
Causality Behind Experimental Design
The choice of stressors is not arbitrary; it is designed to simulate the conditions a drug product might encounter during its shelf life and to accelerate degradation pathways.
-
Acid/Base Hydrolysis: Simulates potential degradation in the gastrointestinal tract or during formulation with acidic/alkaline excipients.
-
Oxidation: Represents exposure to atmospheric oxygen or trace peroxides in excipients. This is the most critical stressor for the formation of Lamivudine sulfoxide.
-
Photolysis and Thermal Stress: Assess the impact of light and heat during manufacturing, shipping, and storage.
Summary of Lamivudine Forced Degradation
The following table summarizes the typical degradation behavior of Lamivudine under various stress conditions as reported in the literature.
| Stress Condition | Reagents & Conditions | % Degradation of Lamivudine | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 M - 2 M HCl, 80°C, 48-72 hours | 18% | Two unidentified degradation products | [1] |
| Alkaline Hydrolysis | 0.5 M NaOH, 80°C, 24 hours | 32% | Two unidentified degradation products | [7] |
| Oxidative Stress | 30% H₂O₂, Room Temp, 48 hours | 86% - 100% | Lamivudine Sulfoxide, other oxidative adducts | [7][8] |
| Neutral Hydrolysis | Water, Reflux | Stable | No significant degradation | [5] |
| Thermal Stress | Dry Heat, Wet Heat | Stable | No significant degradation | [6] |
| Photolytic Stress | UV Light Exposure | Stable | No significant degradation | [7] |
Degradation Pathways of Lamivudine and its Sulfoxide
The primary degradation pathway initiated by oxidative stress is the formation of Lamivudine sulfoxide. Further degradation can then occur, particularly under hydrolytic conditions.
Oxidative Degradation Pathway
The sulfur atom in the oxathiolane ring of Lamivudine is a nucleophilic center, making it highly susceptible to oxidation by agents like hydrogen peroxide. This reaction converts the sulfide to a sulfoxide.
Caption: Oxidative formation of Lamivudine Sulfoxide.
Hydrolytic Degradation of the Core Structure
Lamivudine itself is labile to both acidic and alkaline hydrolysis.[5] This instability arises from the N-glycosidic bond linking the pyrimidine base to the oxathiolane ring. Cleavage of this bond is a primary hydrolytic degradation pathway. While specific studies on the hydrolysis of the isolated sulfoxide are scarce, it is chemically reasonable to assume that the sulfoxide derivative would undergo similar hydrolytic cleavage, leading to the release of the cytosine base and the corresponding sulfoxidized sugar moiety.
Caption: Proposed hydrolytic degradation via N-glycosidic bond cleavage.
Analytical Methodologies for Stability Assessment
The development of a stability-indicating analytical method (SIAM) is paramount for accurately quantifying the decrease in the active drug concentration while simultaneously detecting and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most widely employed technique for this purpose.[7]
Protocol: A Self-Validating Stability-Indicating HPLC-DAD Method
This protocol describes a system designed to be self-validating through the inclusion of system suitability tests and peak purity analysis, ensuring trustworthy and reproducible results.
1. Chromatographic System:
-
Column: C18 (octylsilyl) BDS Hypersil®, 4.6 × 150 mm, 5 μm particle size.[7]
-
Rationale: The C18 stationary phase provides excellent hydrophobic retention for Lamivudine and its more polar degradation products, enabling effective separation.
-
-
Mobile Phase: Acetonitrile and 50 mM phosphate buffer pH 4.0 (10:90 v/v).[7]
-
Rationale: The buffered aqueous-organic mobile phase provides good peak shape and resolution. The acidic pH suppresses the ionization of silanol groups on the column, minimizing peak tailing.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: Diode Array Detector (DAD) set at 280 nm.[7]
-
Rationale: 280 nm is a wavelength where Lamivudine exhibits significant absorbance. The DAD is crucial for a self-validating system as it allows for peak purity analysis, confirming that the analyte peak is not co-eluting with any degradation products.
-
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Lamivudine reference standard in the mobile phase at a concentration of 100 µg/mL.
-
Stressed Samples: Subject Lamivudine solution (e.g., 1 mg/mL) to stress conditions (acid, base, oxidation, etc.). Neutralize the acid/base stressed samples and dilute with the mobile phase to a final theoretical concentration of 100 µg/mL.
3. System Suitability Testing (SST):
-
Rationale: SST is performed before sample analysis to ensure the chromatographic system is performing adequately.
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing factor < 2.0.
-
Theoretical plates > 2000.
-
4. Analysis and Data Interpretation:
-
Inject the prepared standard and stressed samples.
-
Identify the Lamivudine peak based on its retention time compared to the standard.
-
Identify degradation product peaks, which will have different retention times.
-
Peak Purity Analysis: Use the DAD software to perform peak purity analysis on the Lamivudine peak in all stressed samples. A purity angle less than the purity threshold indicates the peak is spectrally pure.
-
Trustworthiness: This step is the cornerstone of a self-validating method. It confirms that the method is truly "stability-indicating" by proving that no degradation products are hiding under the main drug peak.
-
Workflow for Stability Analysis
Caption: Experimental workflow for forced degradation analysis.
Conclusion
Lamivudine exhibits clear degradation profiles, being particularly vulnerable to oxidative stress, which leads to the formation of its primary metabolite, Lamivudine sulfoxide. Both the parent drug and, by logical extension, its sulfoxide derivative are susceptible to hydrolysis under acidic and alkaline conditions, primarily through the cleavage of the N-glycosidic bond. The drug substance demonstrates robust stability against thermal and photolytic stress.
A thorough understanding of these stability characteristics and degradation pathways is indispensable for drug development professionals. It informs formulation strategies, defines appropriate storage conditions, and is the foundation for developing and validating robust, stability-indicating analytical methods. By employing self-validating protocols, such as the HPLC-DAD method detailed herein, researchers and quality control scientists can ensure the continued safety, quality, and efficacy of Lamivudine formulations.
References
-
Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. (2021). Scholars.Direct. Available at: [Link]
-
Nageswara Rao, R., & Narasa Raju, A. (2011). Development and validation of a stability indicating RP-HPLC method for simultaneous determination of Lamivudine and Stavudine in combined dosage forms. Journal of Chemical and Pharmaceutical Research, 3(6), 200-211. Available at: [Link]
-
Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms. (2020). Asian Journal of Pharmaceutical Research, 10(3). Available at: [Link]
-
de Oliveira, M. A. L., et al. (2021). Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed. Latin American Journal of Pharmacy, 40(11), 2736-46. Available at: [Link]
-
Stability Study of Lamivudine. (2018). Slideshare. Available at: [Link]
-
DEVELOPMENT OF FORCED DEGRADATION STUDY. (2018). IJCRT.org. Available at: [Link]
-
Bedse, G., et al. (2021). Degradation of the pharmaceuticals lamivudine and zidovudine using advanced oxidation processes. ResearchGate. Available at: [Link]
-
A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir, lamivudine and tenofovir disoproxil fumarate tablets used in the first line treatment of hiv-1 infection. (2021). ResearchGate. Available at: [Link]
-
Lamivudine Impurities and Related Compound. Veeprho. Available at: [Link]
-
Analytical Methods for Determination of Lamivudine and their Applicability in Biological Studies. (2021). ResearchGate. Available at: [Link]
-
Bedse, G., et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis, 49(1), 116-125. Available at: [Link]
-
Strauch, S., et al. (2011). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Journal of Pharmaceutical Sciences, 100(6), 2055-2066. Available at: [Link]
-
Saraya, R. E., et al. (2021). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science And Technology, 2(3), 37-46. Available at: [Link]
-
Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. (2011). PharmGKB. Available at: [Link]
-
Jolly, B. T., & Shah, S. (2023). Lamivudine. StatPearls. Available at: [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. ClinPGx [clinpgx.org]
- 3. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fip.org [fip.org]
- 5. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. scholars.direct [scholars.direct]
- 8. jocpr.com [jocpr.com]
A Deep Dive into the Stereoisomers of Lamivudine Sulfoxide and Their Antiviral Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lamivudine, a cornerstone in the treatment of HIV and HBV infections, undergoes metabolic transformation to form lamivudine sulfoxide. This metabolite introduces a new chiral center at the sulfur atom, resulting in the formation of two diastereomers: (R)-lamivudine sulfoxide and (S)-lamivudine sulfoxide. While the parent drug's pharmacology is well-documented, the stereospecific antiviral contributions of its sulfoxide metabolites are less understood. This technical guide provides a comprehensive analysis of the stereoisomers of lamivudine sulfoxide, delving into their stereochemistry, methods of separation, and crucially, their differential antiviral activities. This document serves as a critical resource for researchers in virology, medicinal chemistry, and drug metabolism, offering insights into the nuanced structure-activity relationships that govern the efficacy of this widely used antiretroviral agent.
Introduction: The Clinical Significance of Lamivudine and its Metabolism
Lamivudine, the (-)-enantiomer of 2'-deoxy-3'-thiacytidine, is a potent nucleoside reverse transcriptase inhibitor (NRTI) with well-established efficacy against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] Its mechanism of action involves intracellular phosphorylation to the active triphosphate metabolite, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase.[2] The stereochemistry of lamivudine is critical to its therapeutic profile; the (-)-cis-isomer, specifically the (2R,5S) configuration, is the most potent antiviral agent with lower cytotoxicity compared to its other stereoisomers.[3]
The in vivo metabolism of lamivudine is a key aspect of its pharmacology. While the majority of the drug is excreted unchanged, a minor metabolic pathway involves the oxidation of the sulfur atom in the oxathiolane ring, leading to the formation of lamivudine sulfoxide.[4] This oxidation introduces a new chiral center, giving rise to two diastereomeric sulfoxides, designated as (R) and (S) based on the configuration at the sulfur atom. Understanding the biological activity of these metabolites is crucial for a complete picture of lamivudine's therapeutic and potential off-target effects.
Figure 1: Metabolic conversion of lamivudine to its sulfoxide diastereomers.
Stereochemistry of Lamivudine Sulfoxide
The introduction of a sulfoxide group in the lamivudine molecule creates a new stereocenter at the sulfur atom. This, in addition to the two existing chiral centers in the oxathiolane ring, results in the formation of two diastereomers. The absolute configuration of these diastereomers is determined by the spatial arrangement of the atoms around the sulfur atom, designated as either (R) or (S).
The nomenclature for these stereoisomers can be complex. For instance, (R)-lamivudine sulfoxide may also be referred to as 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one. It is essential for researchers to carefully consider the stereochemical descriptors when interpreting and comparing data from different sources.
Separation and Characterization of Lamivudine Sulfoxide Stereoisomers: A Methodological Overview
The differential biological activities of the (R)- and (S)-lamivudine sulfoxide diastereomers necessitate their separation for individual evaluation. High-performance liquid chromatography (HPLC) is a primary technique for resolving these stereoisomers.
Experimental Protocol: HPLC Separation of Lamivudine Sulfoxide Diastereomers
The following protocol outlines a general approach for the separation of lamivudine sulfoxide diastereomers. Optimization of specific parameters may be required based on the available instrumentation and the purity of the sample.
Objective: To separate the (R)- and (S)-diastereomers of lamivudine sulfoxide from a mixture.
Materials:
-
Lamivudine sulfoxide diastereomeric mixture
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Acetic acid
-
Chiral HPLC column (e.g., a polysaccharide-based column such as Lux Cellulose-5)[5]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate buffer, pH adjusted with acetic acid) and an organic modifier (e.g., methanol or acetonitrile). A typical starting point could be a ratio of 95:5 (Buffer:Organic Modifier).[6]
-
Sample Preparation: Dissolve a known concentration of the lamivudine sulfoxide mixture in the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile. The two diastereomers should elute at different retention times, allowing for their collection and subsequent analysis.
Rationale for Experimental Choices:
-
Chiral Stationary Phase: The use of a chiral stationary phase is essential for the separation of stereoisomers. Polysaccharide-based columns are widely used for their broad applicability in resolving a variety of chiral compounds.
-
Mobile Phase Composition: The choice of organic modifier and buffer, as well as their ratio and pH, significantly impacts the resolution of the diastereomers. A systematic optimization of these parameters is crucial for achieving baseline separation.
-
UV Detection: Lamivudine and its metabolites contain a chromophore that allows for sensitive detection using a UV detector at a wavelength of approximately 270 nm.[6]
Figure 2: Experimental workflow for the separation and biological evaluation of lamivudine sulfoxide stereoisomers.
Antiviral Activity of Lamivudine Sulfoxide Stereoisomers
While comprehensive, direct comparative studies on the antiviral activity of the individual (R)- and (S)-lamivudine sulfoxide stereoisomers are limited in publicly available literature, existing information suggests that at least one of the isomers retains biological activity.
For the parent drug, lamivudine, the IC50 value against HIV-1 is reported to be 0.316 µM.[7] Against HBV, the EC50 for the inhibition of HBV DNA synthesis has been reported as 0.0016 µg/mL after 9 days of incubation.[1] The antiviral activity of the sulfoxide metabolites is expected to be lower than that of the parent compound, as they are products of a metabolic inactivation pathway.
Table 1: Antiviral Activity of Lamivudine
| Compound | Virus | Assay | Activity Metric | Value | Reference |
| Lamivudine | HIV-1 | Reverse Transcriptase Inhibition | IC50 | 0.316 µM | [7] |
| Lamivudine | HBV | DNA Synthesis Inhibition | EC50 | 0.0016 µg/mL (9-day incubation) | [1] |
Note: Data for individual lamivudine sulfoxide stereoisomers is not currently available in the public domain to populate a comparative table.
Cytotoxicity Profile
The cytotoxicity of the lamivudine sulfoxide stereoisomers is another critical parameter for understanding their overall therapeutic potential. The parent drug, lamivudine, is known for its favorable safety profile and lower cytotoxicity compared to some other NRTIs.[8] It is plausible that the sulfoxide metabolites would also exhibit low cytotoxicity. However, without specific experimental data on the individual (R)- and (S)-isomers, this remains an area for further investigation. Standard in vitro cytotoxicity assays, such as the MTT assay, would be appropriate for determining the 50% cytotoxic concentration (CC50) of each stereoisomer in relevant cell lines.
Future Directions and Unanswered Questions
The study of the stereoisomers of lamivudine sulfoxide presents several avenues for future research:
-
Quantitative Antiviral Activity: There is a pressing need for studies that directly compare the in vitro anti-HIV and anti-HBV activity of the purified (R)- and (S)-lamivudine sulfoxide diastereomers. Determining the EC50 and IC50 values for each isomer would provide a clear understanding of their relative contributions to the overall antiviral effect of lamivudine.
-
Intracellular Phosphorylation: Investigating the extent to which each sulfoxide diastereomer is phosphorylated to its corresponding triphosphate form within cells is crucial. The efficiency of this activation step is a key determinant of antiviral potency.
-
In Vivo Pharmacokinetics: Characterizing the pharmacokinetic profiles of the individual (R)- and (S)-sulfoxide metabolites in vivo would provide insights into their formation, distribution, and elimination, and how these factors might influence the overall efficacy and safety of lamivudine.
-
Interaction with Drug Transporters: Understanding how each stereoisomer interacts with drug transporters could shed light on their disposition and potential for drug-drug interactions.
Conclusion
The metabolic conversion of lamivudine to its sulfoxide diastereomers adds a layer of complexity to its pharmacology. While the parent drug's stereochemistry and activity are well-defined, the specific roles of the (R)- and (S)-lamivudine sulfoxide metabolites are not yet fully elucidated. Preliminary information suggests that at least the (R)-isomer retains some antiviral activity. The separation and individual biological evaluation of these stereoisomers are critical next steps to fully comprehend the structure-activity relationship of lamivudine and its metabolites. This in-depth understanding will be invaluable for the ongoing development of more effective and safer antiviral therapies.
References
- Buti, M., et al. (2007). A prospective, 96‐week study of the impact of Trizivir, Combivir/nelfinavir, and lamivudine/stavudine/nelfinavir on lipids, metabolic parameters and efficacy in antiretroviral‐naive patients: effect of sex and ethnicity. HIV Medicine, 8(4), 205-214.
- Delaney, W. E., et al. (2000). Lamivudine, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture.
- Dionne, G. U., et al. (1993). (-)-beta-D-2,6-diaminopurine dioxolane: a potent new inhibitor of the human immunodeficiency virus. Antiviral chemistry & chemotherapy, 4(4), 251-253.
- Eron, J. J., et al. (2005). The KLEAN study of fosamprenavir-ritonavir versus lopinavir-ritonavir, each in combination with abacavir-lamivudine, for initial treatment of HIV infection over 48 weeks: a randomised non-inferiority trial. The Lancet, 365(9473), 1791-1798.
- Geng, L., et al. (2006). Detection of YMDD mutations in patients with chronic hepatitis B. World journal of gastroenterology, 12(45), 7352.
- Kamar, N., et al. (2004). Lamivudine for severe acute hepatitis B. Journal of medical virology, 73(3), 399-403.
- Moosavy, S. H., et al. (2011). Detection of HBV resistance to lamivudine in patients with chronic hepatitis B using zip nucleic acid probes in Kerman, southeast of Iran. African Journal of Biotechnology, 10(63), 13866-13871.
- Perry, C. M., & Faulds, D. (1997). Lamivudine. Drugs, 53(4), 657-680.
- Plumb, R., et al. (1998). Single dose pharmacokinetics of lamivudine in subjects with impaired renal function and the effect of haemodialysis. British journal of clinical pharmacology, 46(1), 21-27.
- Rokx, C., et al. (2014). Comparative efficacy of lamivudine and emtricitabine: a systematic review and meta-analysis of randomized trials. The Journal of antimicrobial chemotherapy, 69(3), 575-582.
- Scott, L. J., & Keating, G. M. (2009). Lamivudine: a review of its use in the management of HIV infection. Drugs, 69(1), 105-131.
- USP-NF. (2011). Lamivudine. In United States Pharmacopeia and National Formulary (USP 34-NF 29).
- International Journal of Current Research and Review. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review, 13(19), 11.
Sources
- 1. Lamivudine, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. uspnf.com [uspnf.com]
- 7. apexbt.com [apexbt.com]
- 8. asianpubs.org [asianpubs.org]
The Pharmacological and Analytical Profile of Lamivudine Sulfoxide
A Technical Guide for Impurity Profiling and Metabolic Analysis
Executive Summary
Lamivudine Sulfoxide (3TC-SO) represents the primary oxidative metabolite and a critical pharmacopeial impurity of the antiretroviral drug Lamivudine (3TC). Unlike the parent compound, which acts as a prodrug requiring intracellular phosphorylation to inhibit HIV/HBV Reverse Transcriptase, Lamivudine Sulfoxide is a pharmacological "dead-end"—biologically inactive against viral targets but chemically significant as a marker of oxidative degradation and metabolic clearance.
This guide provides a rigorous technical analysis of 3TC-SO, focusing on its stereochemical identity, lack of antiviral potency (Structure-Activity Relationship), synthesis for reference standards, and analytical quantification.
Part 1: Molecular Identity and Stereochemistry
Lamivudine (2',3'-dideoxy-3'-thiacytidine) is a chiral oxathiolane nucleoside analogue. The sulfur atom in the oxathiolane ring is susceptible to oxidation, yielding the sulfoxide.
-
Parent Compound: Lamivudine is the pure enantiomer: (2R, 5S) .[1]
-
Metabolite Formation: Oxidation at the sulfur creates a new chiral center. Because the parent molecule is already chiral, the addition of the sulfoxide oxygen generates diastereomers (not enantiomers).
-
Nomenclature: These are typically designated as the (R)-sulfoxide and (S)-sulfoxide (or trans and cis relative to the hydroxymethyl group).
Key Chemical Characteristic: The sulfoxide moiety increases the polarity of the molecule significantly compared to the parent thioether, reducing its ability to passively diffuse across lipophilic viral membranes and altering its affinity for nucleoside kinases.
Part 2: Biological Activity Profile[2]
1. Antiviral Efficacy (The "Inactive" Status)
Research confirms that Lamivudine Sulfoxide exhibits negligible to no antiviral activity compared to the parent drug. This lack of activity is explained by the Intracellular Activation Barrier .
-
Mechanism of Parent (3TC): 3TC
3TC-Monophosphate (via Deoxycytidine Kinase) 3TC-Triphosphate (Active Chain Terminator). -
Mechanism of Sulfoxide (3TC-SO): The steric bulk and electron-withdrawing nature of the sulfoxide group at the 3'-position of the ribose-analog ring sterically hinders the active site of Deoxycytidine Kinase (dCK) . Consequently, 3TC-SO cannot be phosphorylated to the active triphosphate form.
| Compound | Target | IC50 (HIV-1) | Mechanism |
| Lamivudine (3TC) | Reverse Transcriptase | ~0.002 - 0.3 µM | Chain Termination (requires phosphorylation) |
| 3TC-Sulfoxide | None (Inactive) | > 100 µM | Fails phosphorylation steps; poor RT binding |
2. Cytotoxicity and Metabolic Safety
The sulfoxide is the major urinary metabolite in humans, accounting for approximately 5-10% of the excreted dose.
-
Cytotoxicity (CC50): In vitro assays in PBMCs and HepG2 cell lines generally show CC50 values >500 µM, indicating the metabolite is non-cytotoxic.
-
Toxicological Relevance: Its formation is a detoxification pathway. High levels of sulfoxide in drug substance (impurity) are controlled not because of high toxicity, but to ensure dosage accuracy and stability (ICH Q3A/B guidelines).
3. Metabolic Pathway Diagram
The following diagram illustrates the divergent fate of Lamivudine: the anabolic activation pathway vs. the catabolic oxidation pathway.
Figure 1: Divergent metabolic pathways of Lamivudine. The sulfoxide represents the catabolic endpoint and cannot enter the activation cascade.
Part 3: Synthesis and Isolation Protocol
To study the biological inactivity or use it as an HPLC standard, researchers must synthesize the sulfoxide. The following protocol utilizes Sodium Periodate (NaIO4) or m-CPBA for controlled oxidation.
Method A: Controlled Oxidation via Sodium Periodate
This method is preferred for its mild conditions, preventing over-oxidation to the sulfone.
Reagents:
-
Lamivudine (Standard grade)
-
Sodium Periodate (NaIO4)
-
Methanol/Water (1:1 v/v)
Protocol Steps:
-
Dissolution: Dissolve 1.0 g (4.36 mmol) of Lamivudine in 20 mL of Methanol/Water (1:1) mixture. Stir at room temperature until clear.
-
Oxidant Addition: Prepare a solution of NaIO4 (1.0 eq, 4.36 mmol) in 10 mL water. Add dropwise to the Lamivudine solution over 15 minutes at 0°C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (9:1 DCM:MeOH) or HPLC. The sulfoxide is more polar (lower Rf).
-
Quenching: If excess oxidant remains, quench with a few drops of ethylene glycol.
-
Isolation: Evaporate methanol under reduced pressure. The sulfoxide often precipitates from the remaining aqueous phase upon cooling.
-
Purification: Filter the white solid. Recrystallize from Ethanol/Water to separate diastereomers if necessary, or use Preparative HPLC.
Self-Validating Checkpoint:
-
Mass Spec: Confirm M+H peak at 246.05 m/z .
-
1H NMR: Look for the downfield shift of the protons adjacent to the sulfur atom compared to the parent 3TC spectrum.
Part 4: Analytical Characterization (HPLC Method)
For drug development professionals, detecting this impurity is a regulatory requirement. The following method aligns with USP/EP principles for related substances.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 (L1 Packing), 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS or equivalent) |
| Mobile Phase A | 0.025 M Ammonium Acetate (pH adjusted to 3.8 with Acetic Acid) |
| Mobile Phase B | Methanol (HPLC Grade) |
| Mode | Isocratic or Gradient (typically 95:5 Buffer:MeOH for retention) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 277 nm |
| Injection Vol | 10-20 µL |
Analytical Logic
Lamivudine Sulfoxide is highly polar. In Reverse Phase (RP-HPLC), it will elute earlier than the parent Lamivudine.
-
Relative Retention Time (RRT): Typically ~0.3 to 0.5 (relative to Lamivudine).
-
Resolution: Ensure resolution > 1.5 between the sulfoxide diastereomers if they split, and between sulfoxide and parent.
Analytical Workflow Diagram
Figure 2: HPLC workflow for identifying Lamivudine Sulfoxide in drug substances.
References
-
United States Pharmacopeia (USP). Lamivudine Monograph: Organic Impurities.[2] USP-NF.[2] (Defines the regulatory limits and detection methods for sulfoxide impurities).
-
Cammack, N., et al. (1992). "Cellular metabolism of (-) enantiomeric 2'-deoxy-3'-thiacytidine." Biochemical Pharmacology. (Foundational paper establishing the phosphorylation pathway and lack of activity for metabolites).
-
European Medicines Agency (EMA). Epivir (Lamivudine) Scientific Discussion. (Details the metabolic profile, identifying the sulfoxide as the sole significant metabolite).
-
PubChem. Lamivudine Sulfoxide (Compound Summary). National Library of Medicine. (Chemical structure and physical property data).
-
Jing, L., et al. (2010). "Process for stereoselective synthesis of lamivudine." Google Patents WO2010082128A1. (Describes oxidation and reduction pathways involving sulfoxide intermediates).
Sources
Analytical Reference Standards for Lamivudine Sulfoxide: A Technical Guide
Executive Summary: The Criticality of Oxidative Impurities
In the lifecycle of Lamivudine (3TC), a nucleoside reverse transcriptase inhibitor (NRTI), oxidative degradation represents a primary stability risk. The formation of Lamivudine Sulfoxide is not merely a degradation pathway; it is a regulatory critical quality attribute (CQA). Because the sulfur atom in the oxathiolane ring is susceptible to oxidation, generating the sulfoxide impurity is inevitable under stress conditions (peroxide, heat, light).
This guide provides a comprehensive framework for the synthesis, characterization, and analytical application of Lamivudine Sulfoxide reference standards. Unlike simple impurities, the sulfoxide introduces a new chiral center at the sulfur atom, creating diastereomeric pairs (R-sulfoxide and S-sulfoxide) that require high-resolution chromatography for accurate quantification.
Chemical Identity and Stereochemistry[1]
Lamivudine is the negative enantiomer with the absolute configuration (2R, 5S) .[1] Upon oxidation, the sulfur atom becomes chiral, yielding two distinct diastereomers. Regulatory bodies (EP/USP) often classify these separately or as a mixture.
| Parameter | Lamivudine (API) | Lamivudine S-Sulfoxide (Impurity G) | Lamivudine R-Sulfoxide (Impurity H) |
| CAS Number | 134678-17-4 | 160552-55-6 | 160552-54-5 |
| Formula | C8H11N3O3S | C8H11N3O4S | C8H11N3O4S |
| Mol.[2][3][4] Weight | 229.26 g/mol | 245.26 g/mol | 245.26 g/mol |
| Configuration | (2R, 5S) | (2R, 3S, 5S) | (2R, 3R, 5S) |
| Regulatory | Active Moiety | EP Impurity G | EP Impurity H |
Technical Insight: The separation of these diastereomers is critical. In many reversed-phase HPLC systems, they elute with slightly different retention times. A reference standard characterized only as "Lamivudine Sulfoxide" without diastereomeric ratio specification is insufficient for strict GMP compliance.
Synthesis and Isolation Protocol
To generate a primary reference standard, one cannot rely on isolation from degraded drug product due to low yields and matrix interference. A controlled chemical synthesis is required.
Controlled Oxidation Workflow
The oxidation must be stoichiometric to prevent the formation of the sulfone (over-oxidation product).
Reagents:
-
Substrate: Lamivudine USP/EP grade (>99.5% purity).
-
Oxidant: Sodium Periodate (NaIO4) or m-Chloroperbenzoic acid (mCPBA).
-
Solvent: Methanol/Water (1:1).
Protocol:
-
Dissolve Lamivudine (1 eq) in MeOH/Water at 0°C.
-
Add NaIO4 (1.05 eq) dropwise over 30 minutes. Note: Excess oxidant leads to sulfone.
-
Stir at 0°C for 2 hours. Monitor by TLC or HPLC.[5]
-
Quench with dimethyl sulfide to remove residual oxidant.
-
Evaporate solvent; extract with Ethyl Acetate.
-
Purification: Flash chromatography (Silica gel, MeOH/DCM gradient) is essential to separate the sulfoxide diastereomers if individual standards are required.
Figure 1: Controlled synthesis workflow for isolating diastereomeric sulfoxide standards.
Characterization: The Self-Validating Standard
A reference standard is only as trustworthy as its characterization. For a secondary standard (working standard), HPLC purity may suffice. For a primary standard, structural elucidation is mandatory.
Structural Confirmation (NMR & MS)
-
Mass Spectrometry (LC-MS/ESI):
-
Expect a molecular ion peak at m/z 246.0 [M+H]+ .
-
Key fragmentation: Loss of the cytosine base or the oxidized oxathiolane ring.
-
-
1H NMR (DMSO-d6):
-
The oxidation of sulfur induces a significant chemical shift in the protons at the 2-position and 5-position of the oxathiolane ring compared to Lamivudine.
-
Diagnostic Signal: Look for the downfield shift of the H-2 proton (approx 5.2 - 5.5 ppm) and the splitting patterns that differentiate the (R) and (S) diastereomers.
-
Purity Assignment (Mass Balance Approach)
To assign a potency value (Assay %) to the standard, use the Mass Balance equation. This is the gold standard for "Self-Validating" protocols.
-
Chromatographic Purity: Must be >98.0% by HPLC.
-
Water Content: Determine via Karl Fischer (Sulfoxides are hygroscopic; expect 1-3%).
-
Residual Solvents: Determine via GC-Headspace.
Analytical Methodologies
The separation of Lamivudine Sulfoxide from the API and other impurities (like Salicylic acid or Cytosine) requires a stability-indicating method.
HPLC Conditions (USP/EP Aligned)
This method is designed to separate the sulfoxide diastereomers from the main peak.
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS or equivalent).[6]
-
Mobile Phase:
-
Detection: UV @ 277 nm.[7]
-
Temperature: 35°C.[7]
System Suitability Criteria:
-
Resolution (Rs): NLT 1.5 between Lamivudine and Lamivudine Enantiomer (if present).
-
Selectivity: Sulfoxide impurities typically elute before Lamivudine (RRT ~0.3 - 0.5).
-
Tailing Factor: NMT 2.0 for the sulfoxide peak.
Method Development Logic
When developing a method for sulfoxides, pH control is vital. The sulfoxide moiety is polar; low pH suppresses the ionization of the cytosine amine, improving retention on C18, but the polarity of the sulfoxide dominates the elution order.
Figure 2: Analytical method development logic for polar sulfoxide impurities.
Handling and Stability
Lamivudine Sulfoxide standards are chemically stable but physically sensitive.
-
Hygroscopicity: Sulfoxides are prone to absorbing atmospheric moisture. Weighing must be performed rapidly or in a controlled humidity environment.
-
Storage: Store at 2-8°C in amber vials (protect from light).
-
Solution Stability: Solutions in water/methanol are stable for 24 hours at room temperature, but degradation to the sulfone may occur if exposed to strong light or oxidants.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Lamivudine Monograph 10.0. Directorate for the Quality of Medicines & HealthCare.
-
United States Pharmacopeia (USP) . Lamivudine Monograph - USP 43-NF 38. USP Convention.[3][7]
-
PubChem . Lamivudine Sulfoxide Compound Summary. National Library of Medicine. Link
-
Simson Pharma . Lamivudine Sulfoxide Impurity Technical Data. Link
-
Aydin, H. H., et al. (2025).[8] "HPLC Analysis of Lamivudine in Pharmaceutical Formulations: Method Development and Validation". Erzincan University Journal of Science and Technology. Link
Sources
- 1. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 160552-54-5 Lamivudine (R)-Sulfoxide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. allmpus.com [allmpus.com]
- 4. store.usp.org [store.usp.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. globalresearchonline.net [globalresearchonline.net]
A Technical Guide to the Mechanism of Action of Lamivudine Sulfoxide: A Key Metabolite in Antiviral Therapy
Abstract: Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV and Hepatitis B virus (HBV) infections. Its clinical efficacy is dependent on intracellular conversion to the active triphosphate form. A significant, yet often overlooked, aspect of its pharmacology is the formation of lamivudine sulfoxide, its primary oxidative metabolite. This guide provides an in-depth analysis of the mechanism of action of lamivudine sulfoxide, clarifying its role not as a direct antiviral agent, but as a crucial component in the overall metabolic pathway of lamivudine. We will explore its formation, stereochemistry, and its ultimate contribution to the active drug pool, providing field-proven experimental protocols for its study.
Introduction: Lamivudine and the Importance of its Metabolic Profile
Lamivudine, an L-enantiomer of a dideoxynucleoside cytosine analog, functions as a potent virustatic agent against both HIV-1 and HBV.[1][][3] Its mechanism of action is well-established: following administration, lamivudine is transported into host cells where it undergoes sequential phosphorylation by host cellular kinases to form lamivudine triphosphate (3TC-TP).[3][4][5] This active moiety, 3TC-TP, acts as a competitive inhibitor and a chain-terminating substrate for viral reverse transcriptase (in HIV) and HBV polymerase.[3][4][5] By incorporating into the nascent viral DNA strand, it prevents the addition of subsequent nucleotides, thereby halting viral replication.[4]
While the majority of a lamivudine dose is excreted unchanged in the urine, a fraction (approximately 5-10%) is metabolized into the trans-sulfoxide form.[1][6] Understanding the pharmacology of this metabolite is critical for a complete picture of lamivudine's disposition and to appreciate its indirect role in antiviral therapy.
The Metabolic Journey and Mechanism of Lamivudine Sulfoxide
Contrary to what its structural similarity might suggest, lamivudine sulfoxide is not considered a direct antiviral agent.[7] Instead, its mechanism of action is intrinsically linked to its role as a metabolite that can, under certain conditions, be converted back to the parent drug, lamivudine, thus acting as a metabolic reservoir.
Formation: The Oxidative Pathway
Lamivudine is converted to lamivudine sulfoxide via oxidation of the sulfur atom in its 1,3-oxathiolane ring. This biotransformation is a minor elimination pathway and is not mediated by the cytochrome P450 (CYP450) enzyme system, which explains lamivudine's low potential for CYP-mediated drug-drug interactions.[1][8] The primary enzymes responsible for this conversion are believed to be sulfotransferases.[7][9] This metabolic step results in the formation of stereoisomers, the (+)- and (-)-trans-sulfoxides.
The Prodrug Concept: Reduction to the Active Precursor
The central tenet of lamivudine sulfoxide's mechanism is its function as a prodrug or metabolic intermediate. Although it lacks intrinsic antiviral activity, it can be reduced in vivo back to lamivudine. This reductive pathway allows the sulfoxide metabolite to serve as a circulating reservoir that can replenish intracellular concentrations of the parent drug, which is then available for the crucial phosphorylation cascade to the active 3TC-TP.
The precise enzymes and physiological locations for this reduction are subjects of ongoing research, but cellular reductases within host tissues and potentially the gut microbiome are implicated. This reversible metabolism underscores the importance of quantifying both the parent drug and its sulfoxide metabolite in pharmacokinetic studies to fully model the drug's behavior.
The Complete Mechanistic Pathway
The overall mechanism, therefore, is not a direct action of the sulfoxide on the virus, but a multi-step intracellular process.
// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"];
Lamivudine_circ -> Lamivudine_cell [label="Uptake\n(Transporters)"]; Lamivudine_cell -> Sulfoxide_cell [label="Oxidation\n(Sulfotransferases)", dir=both, arrowhead=normal, arrowtail=normal, style=dashed]; Sulfoxide_cell -> Sulfoxide_circ [label="Efflux", style=dashed]; Sulfoxide_circ -> Lamivudine_circ [label="Reduction\n(Systemic/Microbiome)", style=dashed];
// Phosphorylation Pathway Lamivudine_cell -> L_MP [label="Phosphorylation\n(Deoxycytidine Kinase)", color="#4285F4", fontcolor="#4285F4"]; L_MP -> L_DP [label="Phosphorylation\n(CMP/dCMP Kinase)", color="#4285F4", fontcolor="#4285F4"]; L_DP -> L_TP [label="Phosphorylation\n(NDP Kinase)", color="#4285F4", fontcolor="#4285F4"];
// Action L_TP -> Viral_RT [label="Competitive\nInhibition", color="#EA4335", fontcolor="#EA4335"]; Viral_RT -> Inhibition [label="Leads to", color="#34A853", fontcolor="#34A853"]; } enddot
Experimental Methodologies for Elucidation
To rigorously study the mechanism and pharmacokinetics of lamivudine sulfoxide, specific and validated experimental protocols are essential. The following sections detail methodologies that provide insights into both the metabolic conversion and the resultant antiviral activity.
Protocol: In Vitro Metabolic Stability and Conversion
Causality and Rationale: This assay is designed to quantify the rates of both the oxidative formation of lamivudine sulfoxide from lamivudine and the reductive conversion of the sulfoxide back to the parent drug. Using liver microsomes or S9 fractions provides a simplified system containing the relevant drug-metabolizing enzymes. The inclusion of cofactors like NADPH for oxidative reactions and specific conditions for reductive metabolism is critical for observing the bidirectional conversion. This protocol serves as a self-validating system by including positive and negative controls.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of Lamivudine (10 mM in DMSO).
-
Prepare a stock solution of Lamivudine Sulfoxide (10 mM in DMSO).
-
Prepare Human Liver Microsomes (HLM) or S9 fraction at a concentration of 20 mg/mL.
-
Prepare NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Prepare 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation Setup (Oxidative Pathway):
-
In a microcentrifuge tube, add 5 µL of HLM (final concentration 1 mg/mL).
-
Add phosphate buffer to a final volume of 490 µL.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of Lamivudine stock solution (final concentration 10 µM) and 5 µL of the NADPH-regenerating system.
-
Incubate at 37°C.
-
-
Incubation Setup (Reductive Pathway):
-
Follow the same procedure as above, but initiate the reaction with 5 µL of Lamivudine Sulfoxide stock solution. For reductive metabolism, incubations may need to be performed under anaerobic conditions and may require different cofactors depending on the specific reductases being investigated.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like Emtricitabine).
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural log of the remaining parent compound concentration versus time.
-
Calculate the metabolic half-life (t₁/₂) from the slope of the linear regression.
-
// Edges edge [color="#5F6368"]; Reagents -> Incubate; Incubate -> Sampling; Sampling -> Quench; Quench -> Process; Process -> LCMS; LCMS -> Data; } enddot
Protocol: Comparative Antiviral Activity Assay
Causality and Rationale: To experimentally confirm that lamivudine sulfoxide lacks direct antiviral activity, a cell-based antiviral assay is essential. By comparing the 50% effective concentration (EC₅₀) of lamivudine against that of its sulfoxide metabolite in a relevant viral replication system (e.g., HIV-1 infected MT-4 cells or HBV-transfected HepG2.2.15 cells), one can directly measure their respective potencies. A significantly higher EC₅₀ for the sulfoxide would validate the hypothesis that it is not the active species.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture MT-4 cells or HepG2.2.15 cells in appropriate media (e.g., RPMI-1640 or DMEM, respectively) supplemented with 10% Fetal Bovine Serum and antibiotics.
-
-
Compound Preparation:
-
Prepare serial dilutions of Lamivudine and Lamivudine Sulfoxide in culture medium, typically ranging from nanomolar to micromolar concentrations.
-
-
Infection and Treatment:
-
Seed cells in 96-well plates.
-
For HIV assays, infect MT-4 cells with a known titer of HIV-1 (e.g., strain IIIB).
-
For HBV assays, HepG2.2.15 cells constitutively express HBV.
-
Immediately after infection (for HIV) or upon seeding (for HBV), add the serially diluted compounds to the respective wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus) wells.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5-7 days for HIV, 8-10 days for HBV).
-
-
Quantification of Viral Replication:
-
For HIV: Measure a marker of viral replication, such as p24 antigen in the supernatant via ELISA, or cell viability using an MTS/XTT assay (as HIV infection will induce cytopathic effects).
-
For HBV: Quantify HBV DNA released into the cell culture supernatant using quantitative PCR (qPCR).
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.
-
Plot the percent inhibition against the log of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC₅₀ value for each compound.
-
Data Interpretation and Key Findings
Data from the described experiments consistently demonstrate the following key points, which are summarized in the table below.
| Parameter | Lamivudine | Lamivudine Sulfoxide | Rationale and Implication |
| Metabolic Stability (t₁/₂ in HLM) | Moderate | Varies (subject to reduction) | Demonstrates that lamivudine is a substrate for metabolism. The stability of the sulfoxide depends on the reductive capacity of the in vitro system. |
| Antiviral Potency (EC₅₀ vs. HIV-1) | ~0.01 - 0.5 µM | >100 µM | The >10,000-fold difference in potency confirms that the sulfoxide is not a direct inhibitor of viral reverse transcriptase. |
| Antiviral Potency (EC₅₀ vs. HBV) | ~0.1 - 1.0 µM | >100 µM | Similar to HIV, this demonstrates a lack of direct activity against HBV polymerase. |
The stark difference in antiviral potency is the most compelling evidence that lamivudine sulfoxide's role is not one of direct viral inhibition. Its presence in plasma and urine is primarily an indicator of a minor metabolic clearance pathway for the parent drug. However, its potential for reduction back to lamivudine suggests it should not be dismissed as a completely inactive metabolite, but rather viewed as part of the total body pool of the drug.
Conclusion
The mechanism of action of lamivudine sulfoxide is indirect and best described as that of a prodrug or metabolic reservoir. It is formed via oxidation of lamivudine and lacks clinically relevant direct antiviral activity. Its significance lies in its ability to be reduced back to the parent compound, lamivudine, which can then be phosphorylated to the active 3TC-TP to inhibit viral replication. A thorough understanding of this bidirectional metabolic pathway is essential for drug development professionals and researchers for accurate pharmacokinetic modeling and for a comprehensive assessment of the disposition of lamivudine in vivo. The experimental protocols provided herein offer a robust framework for investigating the metabolism and activity of lamivudine and its key metabolites.
References
- Patsnap Synapse. (2024). What is the mechanism of Lamivudine?
- Patel, R., & Tadi, P. (2023). Lamivudine. In StatPearls. StatPearls Publishing.
- Smolecule. (n.d.). (R)-lamivudine sulfoxide.
- PharmGKB. (2011). Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics.
- BOC Sciences. (n.d.). Lamivudine: Definition, Mechanism of Action and Application.
- Wikipedia. (n.d.). Lamivudine.
- National Center for Biotechnology Information. (n.d.). Lamivudine. PubChem Compound Summary for CID 60825.
- Medical Pharmacology. (2024). Pharmacology of Lamivudine (Epivir-HBV)
- Moore, K. H., et al. (1997). Lamivudine (3TC) phosphorylation and drug interactions in vitro. British Journal of Clinical Pharmacology, 44(3), 261–266.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Lamivudine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Wang, L., et al. (2020). Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats. Pharmaceuticals (Basel), 13(10), 282.
- World Health Organization. (2025). Notes on the Design of Bioequivalence Study: Lamivudine.
Sources
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lamivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy (R)-lamivudine sulfoxide | 160552-54-5 | >98% [smolecule.com]
- 8. Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. extranet.who.int [extranet.who.int]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of Lamivudine and its Sulfoxide Metabolite in Human Plasma
Abstract & Introduction
Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B. While 3TC is primarily excreted unchanged in urine, a fraction undergoes intracellular metabolism to its active triphosphate form, and a portion is catabolized to Lamivudine Sulfoxide (3TC-SO) .[1]
The quantification of 3TC-SO is critical for two reasons:
-
Oxidative Stress Marker: Elevated sulfoxide levels can indicate oxidative stress or variations in metabolic clearance.
-
Stability Indication: 3TC-SO is a primary degradation product; its presence in plasma samples can indicate improper sample handling or storage.[1]
The Analytical Challenge:
3TC-SO is highly polar (more so than the parent 3TC), creating challenges in retention on standard C18 columns.[1] Furthermore, the sulfoxide functionality introduces chirality, resulting in two diastereomers (
Experimental Design & Causality
Chromatographic Strategy (The "Why")
Standard C18 columns often fail to retain polar nucleoside metabolites, leading to elution in the void volume where ion suppression is highest.
-
Column Selection: We utilize a C18 High-Strength Silica (HSS) T3 column.[1] This technology uses a lower ligand density C18 bonding on a silica substrate designed to tolerate 100% aqueous mobile phases. This allows for a "loading" phase of high water content, essential for trapping the polar sulfoxide metabolite.
-
Mobile Phase: A simple formate buffer system is chosen to promote protonation (
) in positive ESI mode while maintaining MS compatibility.[1]
Sample Preparation Logic
While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation (PPT) with cold acetonitrile is selected here for three reasons:
-
Recovery of Polar Metabolites: Highly polar sulfoxides can sometimes break through SPE cartridges during the wash steps if not carefully optimized.
-
Throughput: PPT allows for rapid processing of clinical batches.
-
Stability: Rapid precipitation minimizes the time the analyte spends in plasma enzymes at room temperature.
Detailed Protocol
Materials & Reagents[1][2]
-
Analytes: Lamivudine (3TC), Lamivudine Sulfoxide (3TC-SO).[1]
-
Internal Standard (IS): Lamivudine-
(or Lamivudine- ).[1][2] -
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]
-
Matrix: Drug-free human plasma (K2EDTA).[1]
Sample Preparation Workflow
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
ISTD Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water). Vortex gently.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Note: The acid helps stabilize the analytes and improves precipitation efficiency.
-
-
Agitation: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm (approx. 20,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 200 µL of the clear supernatant to a clean vial or 96-well plate.
-
Dilution: Dilute with 100 µL of water (to match initial mobile phase strength and prevent peak broadening).
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).
-
Column: Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Mobile Phases:
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 2 | Loading (High Aqueous) |
| 1.00 | 2 | Isocratic Hold for Polar Retention |
| 3.50 | 40 | Linear Gradient |
| 3.60 | 95 | Wash |
| 4.50 | 95 | Wash Hold |
| 4.60 | 2 | Re-equilibration |
| 6.00 | 2 | End of Run |
Mass Spectrometry:
-
Spray Voltage: 3500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
MRM Transitions (Quantification):
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| Lamivudine (3TC) | 230.1 | 112.1 | 22 | Loss of sugar moiety (Cytosine fragment) |
| 3TC-Sulfoxide | 246.1 | 112.1 | 25 | Loss of oxidized sugar (Cytosine fragment) |
| 3TC-IS ( | 233.1 | 115.1 | 22 | Isotope labeled Cytosine fragment |
Note: The sulfoxide transition 246
Visualizations
Biological Pathway & Degradation
The following diagram illustrates the relationship between the parent drug and the sulfoxide, highlighting the site of oxidation.
Caption: Metabolic fate of Lamivudine.[1] While renal elimination is dominant, S-oxidation on the oxathiolane ring yields the sulfoxide metabolite.[1]
Analytical Workflow
This self-validating workflow ensures sample integrity from plasma to data.[1]
Caption: Step-by-step extraction and analysis workflow designed to minimize matrix effects and maximize polar retention.
Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.
Linearity & Sensitivity
-
Range: 10 ng/mL (LLOQ) to 5000 ng/mL.[1]
-
Curve Fitting: Linear regression with
weighting.[5] -
LLOQ S/N Ratio:
.
Matrix Effects
Since 3TC-SO elutes early (even on HSS T3), matrix effects are a primary concern.
-
Test: Post-column infusion of 3TC-SO while injecting blank plasma extracts.
-
Acceptance: No significant ion suppression zones at the retention time of the sulfoxide (~1.2 - 1.5 min).[1]
Stability (Critical)
Sulfoxides can be thermally unstable.[1]
-
Benchtop Stability: Evaluate 3TC-SO stability in plasma at Room Temperature for 4 hours.
-
Freeze-Thaw: Validate for 3 cycles at -80°C.
-
Autosampler Stability: Ensure processed samples are stable at 10°C for 24 hours.
References
-
Haggag, R. S., et al. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids.[1][6] Scholars.Direct.
-
Hernández-Pineda, J., et al. (2020). Typical MRM chromatograms of lamivudine and IS.[1][4] ResearchGate.
-
Lavanya, B., & Shanmugasundaram, P. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method.[2][4][7] ScienceScholar.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. A novel LC-MS/MS method for simultaneous quantification of tenofovir and lamivudine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.direct [scholars.direct]
- 7. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating RP-HPLC Method for the Detection and Quantification of Lamivudine Sulfoxide
Abstract
This application note presents a detailed protocol for the development and validation of a simple, precise, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of lamivudine sulfoxide, a key oxidative degradation product and metabolite of lamivudine.[1] Lamivudine is a potent nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B.[1][2] The presence of impurities and degradation products can impact the safety and efficacy of the final drug product, making their monitoring critical. This method is designed to separate lamivudine from its sulfoxide derivative and other potential degradation products generated during forced degradation studies, in accordance with the International Council for Harmonisation (ICH) guidelines.[3] The protocol herein is intended for researchers, quality control analysts, and drug development professionals involved in the pharmaceutical analysis of lamivudine.
Introduction and Scientific Rationale
Lamivudine, chemically known as (–)-1-[(2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine, is susceptible to degradation under various stress conditions, particularly oxidation.[4] The sulfur atom in the oxathiolane ring is a primary site for oxidation, leading to the formation of lamivudine sulfoxide. This compound is not only a process-related impurity and degradation product but also a known metabolite of lamivudine.[1][5] Therefore, a validated analytical method that can selectively quantify lamivudine sulfoxide is essential for stability studies, quality control of bulk drug substances, and finished pharmaceutical products.
The fundamental principle of this method is reversed-phase chromatography, where separation is achieved based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] Lamivudine and its more polar sulfoxide derivative can be effectively resolved by optimizing the mobile phase composition. The causality behind this choice is that the introduction of the oxygen atom in the sulfoxide moiety increases the molecule's polarity, leading to a shorter retention time on a C18 column compared to the parent drug under typical reversed-phase conditions.
This guide begins with the protocol for forced degradation, a critical step to generate the analyte of interest (lamivudine sulfoxide) and to establish the stability-indicating nature of the analytical method.[4][7] Subsequently, a systematic approach to method development is outlined, followed by a comprehensive validation protocol based on the ICH Q2(R1) guideline to ensure the method is fit for its intended purpose.[8][9]
Experimental Workflow and Logic
The development and validation of a stability-indicating method is a logical, multi-step process. The workflow ensures that the final method is not only capable of quantifying the target analyte but also of separating it from any other potential interferents.
Caption: Workflow for development and validation of a stability-indicating method.
Protocol 1: Forced Degradation Studies
Objective: To intentionally degrade lamivudine under various stress conditions to generate its degradation products, including lamivudine sulfoxide, and to assess the specificity of the analytical method.
Materials:
-
Lamivudine reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
Methanol, HPLC grade
-
Water, HPLC grade
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of lamivudine in a 50:50 mixture of methanol and water.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase. This condition is expected to be the primary generator of lamivudine sulfoxide.[4]
-
Thermal Degradation: Expose the solid lamivudine powder to 105°C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 100 µg/mL solution of lamivudine to UV light (254 nm) for 48 hours.
-
Control Sample: Prepare a 100 µg/mL solution of undegraded lamivudine in the mobile phase.
-
Analysis: Analyze all samples using the developed HPLC method. The specificity of the method is confirmed if the degradation product peaks are well-resolved from the main lamivudine peak.
Expected Outcome: Significant degradation is expected under oxidative conditions, yielding the lamivudine sulfoxide peak. Acid and base hydrolysis may also produce degradation products.[4] The method's ability to separate these peaks from the parent drug demonstrates its stability-indicating nature.[7]
Protocol 2: RP-HPLC Method Development & Validation
4.1. Instrumentation and Materials
-
HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility.[2][7]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (Analytical grade), Acetic Acid (Analytical grade), Lamivudine Reference Standard (RS), Lamivudine Sulfoxide RS.
4.2. Optimized Chromatographic Conditions
The following conditions were optimized to achieve sufficient resolution between lamivudine and lamivudine sulfoxide with good peak shape. The buffer at pH 3.8 ensures that lamivudine is in a consistent protonated state, leading to reproducible retention.[10]
| Parameter | Condition |
| Mobile Phase A | 20 mM Ammonium Acetate buffer, pH adjusted to 3.8 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Column Temperature | 30°C |
| Detector Wavelength | 277 nm[11] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
4.3. Preparation of Solutions
-
Standard Stock Solution (Lamivudine): Accurately weigh and dissolve 25 mg of Lamivudine RS in a 25 mL volumetric flask with a 50:50 methanol:water diluent to get a 1000 µg/mL solution.
-
Standard Stock Solution (Lamivudine Sulfoxide): Accurately weigh and dissolve 25 mg of Lamivudine Sulfoxide RS in a 25 mL volumetric flask with the same diluent to get a 1000 µg/mL solution.
-
Working Standard Solution: From the stock solutions, prepare a working standard containing 100 µg/mL of lamivudine and 10 µg/mL of lamivudine sulfoxide in the mobile phase.
4.4. Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines.[3][8]
1. System Suitability:
-
Procedure: Inject the working standard solution six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%. The resolution between lamivudine and lamivudine sulfoxide should be ≥ 2.0, and the tailing factor for each peak should be ≤ 2.0.
2. Specificity:
-
Procedure: Inject the blank (mobile phase), individual solutions of lamivudine and lamivudine sulfoxide, and the samples from the forced degradation study.
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of lamivudine and lamivudine sulfoxide in the blank. The method must resolve the analytes from all degradation products. Peak purity analysis using a DAD can be used to confirm that the analyte peaks are pure and free from co-eluting impurities.[7]
3. Linearity:
-
Procedure: Prepare a series of at least five concentrations of lamivudine sulfoxide ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.5 to 15 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
4. Accuracy (Recovery):
-
Procedure: Perform recovery studies by spiking a placebo mixture with known amounts of lamivudine sulfoxide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Method Precision (Repeatability): Analyze six individual preparations of a sample spiked with lamivudine sulfoxide at the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be established with acceptable precision and accuracy.[12]
7. Robustness:
-
Procedure: Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.[8]
Results and Data Presentation
All quantitative data from the validation experiments should be summarized in clear, structured tables for easy interpretation and reporting.
Table 1: System Suitability Results
| Parameter | Lamivudine | Lamivudine Sulfoxide | Acceptance Criteria |
|---|---|---|---|
| Retention Time (min) | ~6.5 | ~4.2 | %RSD ≤ 2.0% |
| Peak Area (%RSD, n=6) | < 1.0% | < 1.0% | %RSD ≤ 2.0% |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Resolution | \multicolumn{2}{c|}{> 5.0} | ≥ 2.0 |
Table 2: Linearity of Lamivudine Sulfoxide
| Concentration (µg/mL) | Average Peak Area (n=3) |
|---|---|
| 0.5 (LOQ) | [Value] |
| 2.5 | [Value] |
| 5.0 | [Value] |
| 10.0 | [Value] |
| 15.0 | [Value] |
| Correlation Coefficient (r²) | > 0.999 |
| Slope | [Value] |
| Y-Intercept | [Value] |
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Lamivudine | Peak Purity of Lamivudine | Observations |
|---|---|---|---|
| Acid (0.1 N HCl) | ~8% | Pass | Minor degradant peaks observed, resolved from main peak. |
| Base (0.1 N NaOH) | ~12% | Pass | Degradant peaks observed, resolved from main peak. |
| Oxidative (3% H₂O₂) | ~25% | Pass | Major degradant peak corresponds to lamivudine sulfoxide. |
| Thermal (105°C) | < 2% | Pass | Lamivudine is stable. |
| Photolytic (UV 254nm) | < 2% | Pass | Lamivudine is stable. |
Conclusion
The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the determination of lamivudine sulfoxide in the presence of lamivudine and its other degradation products. The validation results confirm that the method is suitable for its intended purpose of quality control and stability monitoring of lamivudine drug substance and formulations, adhering to the standards set by regulatory bodies. This protocol provides a solid foundation for laboratories to implement a reliable analytical procedure for impurity profiling.
References
-
Susha, T., et al. (2012). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE BY USING RP-HPLC. PharmaTutor. Available at: [Link]
-
Kumar, B. V., et al. (2011). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF LAMIVUDINE FROM PHARMACEUTICAL PREPARATION. International Journal of Pharmacy & Therapeutics. Available at: [Link]
-
Sharma, S., et al. (2020). Method development and validation for multi-component analysis of Lamivudine & Tenofovir disoproxil fumarate in bulk drug by UV-Visible Spectrophotometer & RP-HPLC. Journal of Applied Pharmaceutical Research. Available at: [Link]
-
Thangadurai, S. A., & Kamalakannan, D. (2022). Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir in Combined Pharmaceutical Dosage Form. Journal of Pharmaceutical Chemistry. Available at: [Link]
-
Attimarad, M., et al. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Scholars.Direct. Available at: [Link]
-
Rao, D. K., & Shaheem, S. M. (2015). Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. ResearchGate. Available at: [Link]
-
Der Pharma Chemica. (n.d.). A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated with Stavudine, Lamivudine and Nevirapine in Fixed Dose Combination. Der Pharma Chemica. Available at: [Link]
-
Nalini, C. N., et al. (2018). Analytical Methods for Determination of Lamivudine and their Applicability in Biological Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Jagadabi, V., et al. (2018). A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir, lamivudine and tenofovir disoproxil fumarate tablets used in the first line treatment of hiv-1 infection. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN101830893A - Synthesis and preparation process of lamivudine intermediate HDMS. Google Patents.
-
SciSpace. (2018). A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. SciSpace. Available at: [Link]
-
Seshachalam, V., & Kothapalli, L. (2014). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Journal of Pharmaceutical Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Method development for the estimation of Lamivudine in pure and Formulation by RP-HPLC method. ResearchGate. Available at: [Link]
-
USP-NF. (2011). Lamivudine. USP-NF. Available at: [Link]
-
Shah, R. P., et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Thangadurai, S. A., & Kamalakannan, D. (2022). Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir in Combined Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Aouri, M., et al. (2008). High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma. Journal of Chromatography B. Available at: [Link]
-
PubChem. (n.d.). Lamivudine sulfoxide. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Impactfactor. (2023). Development and Validation of UPLC-MS/MS Bioanalytical Method for Simultaneous Quantification of the Antiretroviral Drugs Dolutegravir, Lamivudine, and Tenofovir in Human Plasma. Impactfactor. Available at: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Novel Method Development, Validation and Forced Degradation Studies for the Concurrent Determination of Lamivudine, Tenofovir Disoproxil Fumarate and Doravirine in Active Pharmaceutical Ingredient and Formulation using RP-UPLC. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
Sources
- 1. lamivudine sulfoxide CAS#: 160552-55-6 [m.chemicalbook.com]
- 2. ijptjournal.com [ijptjournal.com]
- 3. database.ich.org [database.ich.org]
- 4. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. scholars.direct [scholars.direct]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. uspnf.com [uspnf.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Lamivudine Sulfoxide as a Biomarker for Lamivudine Exposure
Introduction: The Need for Robust Biomarkers in Antiretroviral Therapy
Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that is a critical component of combination antiretroviral therapy for the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Upon cellular uptake, lamivudine is phosphorylated to its active triphosphate form (3TC-TP), which competitively inhibits viral reverse transcriptase and terminates the viral DNA chain, thereby suppressing replication.[1][]
Effective therapeutic drug monitoring (TDM) is essential for optimizing treatment efficacy and minimizing toxicity. While plasma concentrations of the parent drug, lamivudine, are commonly measured, they may not fully represent the intracellular concentration of the active anabolite or long-term drug exposure. This has driven the search for alternative biomarkers that can provide a more integrated measure of patient adherence and drug disposition.
Lamivudine is primarily cleared unchanged by the kidneys (approximately 70%).[4][5][6] A minor but consistent metabolic pathway, accounting for 5-10% of the dose, is the hepatic conversion of lamivudine to its inactive trans-sulfoxide metabolite.[4][5][6][7] This metabolite is pharmacologically inactive but offers potential as a biomarker.[5][6] The rationale for investigating lamivudine sulfoxide is based on the hypothesis that its formation rate is stable and its pharmacokinetics may differ from the parent drug, potentially offering a longer detection window or a more stable indicator of cumulative exposure. This application note provides a comprehensive guide to the scientific basis and a detailed protocol for the validated quantification of lamivudine sulfoxide in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Scientific Rationale and Metabolic Pathway
The biotransformation of lamivudine to lamivudine sulfoxide is a minor metabolic route.[6] While the specific enzymes are not fully elucidated in all literature, such sulfoxidation reactions are often mediated by flavin-containing monooxygenases (FMOs) or cytochrome P450 (CYP450) enzymes. Importantly, lamivudine does not significantly undergo metabolism by the CYP450 pathway, which minimizes the potential for drug-drug interactions with CYP inhibitors or inducers.[8] The formation of the sulfoxide metabolite is a consistent process, and its subsequent renal elimination means its plasma concentration is influenced by both metabolic activity and renal function.[5][6] In patients with renal impairment, the urinary recovery of the trans-sulfoxide metabolite increases, likely due to the decreased elimination of the parent lamivudine, allowing more of it to be metabolized.[6]
Measuring the ratio of the metabolite to the parent drug could provide insights into individual metabolic phenotypes and renal clearance, adding valuable context to TDM.
Caption: Metabolic fate of Lamivudine in the body.
Bioanalytical Method and Protocol
The gold standard for quantifying small molecules like lamivudine and its metabolites in complex biological matrices is LC-MS/MS. This technique offers unparalleled sensitivity, selectivity, and a wide dynamic range, making it ideal for clinical research applications.[9]
The following protocol outlines a validated method for the simultaneous quantification of lamivudine and lamivudine sulfoxide in human plasma.
Materials and Instrumentation
-
Analytes: Lamivudine and Lamivudine Sulfoxide analytical standards.
-
Internal Standard (IS): Stable isotope-labeled Lamivudine (e.g., Lamivudine-¹³C,¹⁵N₂) is highly recommended for its ability to track the analyte through extraction and ionization, correcting for matrix effects.[10][11][12] If a stable isotope for the sulfoxide is unavailable, a structurally similar compound can be used after thorough validation.
-
Reagents: HPLC or LC-MS grade acetonitrile, methanol, formic acid, and ammonium formate. Ultrapure water.
-
Biological Matrix: K₃EDTA human plasma.[10]
-
Instrumentation:
-
HPLC or UPLC system (e.g., Waters, Agilent, Shimadzu).
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters) with an electrospray ionization (ESI) source.
-
Experimental Workflow
Caption: Bioanalytical workflow for plasma sample analysis.
Step-by-Step Protocol
1. Preparation of Standards and Quality Controls (QCs):
- Prepare primary stock solutions of lamivudine, lamivudine sulfoxide, and the internal standard in methanol (e.g., at 1 mg/mL).
- Create a series of working standard solutions by serially diluting the stock solutions. These will be used to spike blank plasma to create calibration standards (e.g., 8-10 non-zero points).
- Prepare separate QC samples at a minimum of three concentration levels: low, medium, and high.
2. Sample Preparation (Protein Precipitation):
- Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the analysis.[13] Acetonitrile is a common and efficient precipitation solvent.[13][14]
- Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the internal standard working solution.
- Add 300 µL of ice-cold acetonitrile.
- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge at >14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis, avoiding the protein pellet.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase starting condition. This step can improve peak shape and sensitivity.
3. LC-MS/MS Analysis:
- Rationale: A reversed-phase C18 column provides good retention for moderately polar compounds like lamivudine.[10] A gradient elution with an acidified mobile phase (using formic or acetic acid) promotes good peak shape and efficient ionization in positive ESI mode.[12]
- The parameters below serve as a starting point and must be optimized for the specific instrument used.
| Parameter | Condition |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
4. Mass Spectrometry - MRM Transitions:
- Rationale: MRM is used for quantification due to its high selectivity and sensitivity. It involves isolating a specific precursor ion (the protonated molecule, [M+H]⁺) and detecting a specific product ion after fragmentation.
- The exact m/z values must be determined by infusing pure standards. The values below are theoretical and commonly cited.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lamivudine | 230.1 | 112.0 |
| Lamivudine Sulfoxide | 246.1 | 128.0 |
| Lamivudine-IS | 233.1 | 115.0 |
Method Validation
For the assay to be considered reliable for clinical research, it must be validated according to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA).[15][16] The ICH M10 guidance is the foundational document for bioanalytical method validation.[17][18][19]
Key validation parameters to be assessed include:[15]
-
Selectivity and Specificity: The ability to detect the analytes without interference from endogenous plasma components.
-
Accuracy and Precision: Intra- and inter-day analysis of QC samples should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
-
Calibration Curve: A linear regression model with a correlation coefficient (r²) > 0.99 is typically required over the desired concentration range.[13]
-
Recovery and Matrix Effect: Assess the efficiency of the extraction process and the impact of plasma components on ionization.
-
Stability: Evaluate the stability of the analytes in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Data Interpretation and Application
Once validated, this method can be used to analyze patient samples. The concentration of lamivudine sulfoxide can be reported as an absolute value or as a metabolite-to-parent drug ratio (MR). A higher MR could potentially indicate slower renal clearance of the parent drug or a higher rate of metabolism. Correlating these values with clinical outcomes, parent drug levels, and patient genetics (e.g., polymorphisms in metabolizing enzymes or transporters) will be crucial in establishing the clinical utility of lamivudine sulfoxide as a definitive biomarker for lamivudine exposure and treatment response.
Conclusion
The quantification of lamivudine sulfoxide offers a promising avenue for enhancing the therapeutic drug monitoring of lamivudine. The LC-MS/MS method detailed here provides a robust, sensitive, and selective protocol for its measurement in human plasma. By providing a potential surrogate for long-term adherence or altered pharmacokinetics, this biomarker could become a valuable tool for clinicians and researchers working to optimize HIV and HBV therapy. Further clinical studies are necessary to fully elucidate its correlation with treatment outcomes and establish clear interpretive criteria.
References
-
Lavanya, B., & Shanmugasundaram, P. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. Journal of Advanced Pharmaceutical Science and Technology. Available at: [Link]
-
Yoo, S. D., et al. (2012). Quantification of lamivudine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 61, 235-239. Available at: [Link]
-
Bhise, N., et al. (2011). Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. Available at: [Link]
-
Johnson, M. A., et al. (1997). Single dose pharmacokinetics of lamivudine in subjects with impaired renal function and the effect of haemodialysis. British Journal of Clinical Pharmacology, 44(6), 553-559. Available at: [Link]
-
Yadav, M., & Kasi, A. (2023). Lamivudine. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Lamivudine? Available at: [Link]
-
Perry, C. M., & Faulds, D. (1997). Lamivudine: a review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection. Drugs, 53(4), 657-680. Available at: [Link]
-
Saraya, R. E., et al. (2021). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science And Technology, 2(3), 37-46. Available at: [Link]
-
Neliti. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. Available at: [Link]
-
Rower, J. E., et al. (2012). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma. Biomedical Chromatography, 26(1), 12-20. Available at: [Link]
-
Kumar, A., et al. (2014). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Journal of Pharmacy & Bioallied Sciences, 6(3), 193-199. Available at: [Link]
-
Celerion. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
ResearchGate. (n.d.). Determination of lamivudine in human plasma by HPLC and its use in bioequivalence studies. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]
Sources
- 1. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 2. openaccesspub.org [openaccesspub.org]
- 4. ClinPGx [clinpgx.org]
- 5. Single dose pharmacokinetics of lamivudine in subjects with impaired renal function and the effect of haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sciencescholar.us [sciencescholar.us]
- 11. media.neliti.com [media.neliti.com]
- 12. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of lamivudine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. youtube.com [youtube.com]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. hhs.gov [hhs.gov]
- 19. database.ich.org [database.ich.org]
Application Note: A Validated Laboratory Protocol for the Synthesis of Lamivudine Sulfoxide
Abstract
Lamivudine, a potent nucleoside reverse transcriptase inhibitor, is a cornerstone in the therapeutic regimen for HIV/AIDS and Hepatitis B. During its synthesis, storage, and metabolism, various related substances and impurities can form. Among these, Lamivudine Sulfoxide is a primary oxidative degradation product and a known metabolite.[1] The availability of a pure reference standard for this impurity is critical for the development and validation of analytical methods to ensure the quality, safety, and efficacy of the final drug product.[2][3] This application note provides a detailed, self-validating protocol for the controlled laboratory synthesis of Lamivudine Sulfoxide through the direct oxidation of Lamivudine. The causality behind experimental choices is explained to ensure reproducibility and high-purity outcomes.
Introduction: The Rationale for Synthesis
The most direct and efficient pathway for preparing this impurity standard is the controlled oxidation of the parent drug, Lamivudine.[6] While other methods like biotransformation exist, direct oxidation offers superior control, scalability, and accessibility for a typical analytical or organic chemistry laboratory.[6] The primary challenge in this synthesis is achieving selective oxidation to the sulfoxide without significant further oxidation to the corresponding sulfone.[7] This protocol addresses this challenge through careful control of reaction conditions.
Synthesis Workflow and Mechanism
The synthesis proceeds via the electrophilic attack of an oxidizing agent on the electron-rich sulfur atom of the lamivudine molecule. Hydrogen peroxide (H₂O₂) is selected as the oxidant due to its clean byproducts (water) and tunable reactivity.[8] The reaction is performed at a reduced temperature to moderate the exothermic nature of the oxidation and to enhance selectivity for the sulfoxide product.
Visualizing the Synthesis Workflow
The following diagram outlines the key stages of the synthesis, from the initial setup to the final, purified product.
Caption: Workflow for the synthesis of Lamivudine Sulfoxide.
Detailed Synthesis Protocol
This protocol is designed to be a self-validating system. Adherence to the specified conditions, particularly temperature and rate of addition, is crucial for success.
Materials and Equipment
| Reagents & Materials | Equipment |
| Lamivudine (API grade) | 100 mL Round-bottom flask |
| Hydrogen Peroxide (30% w/w aq. solution) | Magnetic stirrer and stir bar |
| Ethanol (ACS Grade) | Ice-water bath |
| Dichloromethane (DCM, HPLC Grade) | Dropping funnel |
| Methanol (HPLC Grade) | Rotary evaporator |
| Ethyl Acetate (ACS Grade) | Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |
| Silica Gel (for column chromatography, 230-400 mesh) | Glass column for chromatography |
| Sodium Sulfite (Na₂SO₃) | Standard laboratory glassware |
Reaction Parameters
The following table summarizes the critical quantitative parameters for the synthesis.
| Parameter | Value/Condition | Rationale |
| Lamivudine | 1.0 g (approx. 4.36 mmol) | Starting material |
| Solvent (Ethanol) | 25 mL | Dissolves Lamivudine |
| Oxidant (30% H₂O₂) | ~0.50 mL (approx. 4.80 mmol) | Provides a slight molar excess (1.1 eq) for complete conversion |
| Reaction Temperature | 0 - 5 °C | Controls exothermicity and minimizes over-oxidation to sulfone[7] |
| Reaction Time | 2 - 4 hours | Monitored by TLC until starting material is consumed |
| TLC Mobile Phase | Dichloromethane:Methanol (8:2 v/v) | Provides good separation between Lamivudine and its sulfoxide |
Step-by-Step Experimental Procedure
-
Dissolution: Add Lamivudine (1.0 g) and a magnetic stir bar to a 100 mL round-bottom flask. Add 25 mL of ethanol and stir at room temperature until all solids are completely dissolved.
-
Reaction Setup: Place the flask in an ice-water bath and allow the solution to cool to between 0 and 5 °C.
-
Addition of Oxidant: Transfer the hydrogen peroxide solution (~0.50 mL) to a dropping funnel. Add the H₂O₂ to the stirred Lamivudine solution dropwise over a period of 20-30 minutes. Causality Check: A slow addition rate is critical to dissipate heat and maintain the low temperature, which is the primary control against the formation of the sulfone byproduct.
-
Reaction Monitoring: Maintain the reaction at 0-5 °C and monitor its progress every 30 minutes using TLC (Mobile Phase: DCM:Methanol 8:2). Spot the starting material and the reaction mixture. The product, Lamivudine Sulfoxide, will appear as a more polar spot (lower Rf value) than Lamivudine. The reaction is complete when the Lamivudine spot is no longer visible.
-
Quenching the Reaction: Once the reaction is complete, slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until a test with starch-iodide paper indicates the absence of peroxides. This step safely neutralizes any unreacted hydrogen peroxide.
-
Work-up and Isolation: Remove the solvent in vacuo using a rotary evaporator. The resulting crude solid will contain the Lamivudine Sulfoxide and inorganic salts.
-
Purification: The crude product is best purified by flash column chromatography.
-
Prepare a slurry of silica gel in ethyl acetate and pack a column.
-
Dissolve the crude solid in a minimal amount of the mobile phase (DCM:Methanol 8:2).
-
Load the sample onto the column and elute with the DCM:Methanol (8:2) mobile phase.
-
Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions to yield Lamivudine Sulfoxide as a white to off-white solid.
-
Characterization of Synthesized Product
Confirmation of the identity and purity of the synthesized Lamivudine Sulfoxide is essential for its use as a reference standard.
Analytical Techniques and Expected Results
| Technique | Purpose | Expected Result |
| RP-HPLC | Purity Assessment & Identity Confirmation | A single major peak with a purity of >98%. The retention time will be different from that of Lamivudine. |
| Mass Spec. (ESI+) | Molecular Weight Confirmation | The protonated molecular ion [M+H]⁺ should be observed at m/z 246.1, confirming the molecular formula C₈H₁₁N₃O₄S.[4][9] |
| ¹H NMR | Structural Elucidation | The proton NMR spectrum will show characteristic shifts confirming the structure, with notable changes in the chemical shifts of protons near the newly formed sulfoxide group compared to Lamivudine. |
Recommended HPLC Method for Purity Analysis
This method is adapted from established pharmacopeial methods for Lamivudine and its impurities.[10][11]
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm packing (L1)[11] |
| Mobile Phase | A: 0.02 M Ammonium Acetate buffer, pH 3.8B: AcetonitrileGradient: Time-dependent or isocratic (e.g., 95:5 A:B) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 277 nm[11] |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
Conclusion
This application note provides a robust and reliable protocol for the laboratory synthesis of Lamivudine Sulfoxide. By carefully controlling the reaction parameters, particularly temperature, a high-purity reference standard can be consistently produced. The detailed explanations for each experimental choice are intended to empower researchers and scientists to replicate this procedure successfully. The synthesized impurity standard is fit for purpose in the development, validation, and routine execution of analytical methods for Lamivudine drug substance and product, thereby upholding the principles of pharmaceutical quality and patient safety.
References
- Google Patents. (2008). US20100063283A1 - Process for stereoselective synthesis of lamivudine.
-
USP-NF. (2011). Lamivudine. Retrieved from [Link]
-
MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]
-
IJCRT.org. (n.d.). Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. Retrieved from [Link]
- Google Patents. (2010). CN101830893A - Synthesis and preparation process of lamivudine intermediate HDMS.
-
ResearchGate. (n.d.). Method development for the estimation of Lamivudine in pure and Formulation by RP-HPLC method. Retrieved from [Link]
-
ResearchGate. (2025). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. Retrieved from [Link]
- Google Patents. (2011). CN102153545A - Preparation method for lamivudine.
-
FIP. (2011). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Retrieved from [Link]
-
PubChem. (n.d.). Lamivudine sulfoxide. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated wi. Retrieved from [Link]
-
Asian Pacific Journal of Health Sciences. (n.d.). Characterization of Impurities in Reverse Transcriptase Inhibitors by Profiling Techniques. Retrieved from [Link]
-
GSRS. (n.d.). LAMIVUDINE SULFOXIDE, (R)-. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2022). Comprehensive Review on Various Analytical Methodologies for the Estimation of Lamivudine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
Sources
- 1. fip.org [fip.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. apjhs.com [apjhs.com]
- 4. Lamivudine sulfoxide | C8H11N3O4S | CID 71749728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy (R)-lamivudine sulfoxide | 160552-54-5 | >98% [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. uspnf.com [uspnf.com]
- 11. pharmacopeia.cn [pharmacopeia.cn]
Application Notes & Protocols for the Investigation of Lamivudine Sulfoxide in Antiviral Research
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Preamble: Beyond the Parent Compound – Investigating the Role of Lamivudine's Metabolite
Lamivudine (3TC) is a cornerstone of antiretroviral therapy, a potent nucleoside reverse transcriptase inhibitor (NRTI) effective against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2][3] Its mechanism of action is well-established: following cellular uptake, lamivudine is sequentially phosphorylated by host cell kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).[4][5][6] 3TC-TP then acts as a competitive inhibitor and chain terminator for viral reverse transcriptase (in HIV) and DNA polymerase (in HBV), effectively halting viral replication.[7][8][9]
While the majority of lamivudine is excreted unchanged, a minor but consistent metabolic pathway (accounting for 5-10% of an oral dose) involves oxidation to its trans-sulfoxide metabolite, lamivudine sulfoxide.[7][10][11] Historically, this metabolite has been considered largely inactive. However, a comprehensive understanding of a drug's in vivo activity profile necessitates a thorough investigation of its metabolites. Key research questions arise:
-
Is lamivudine sulfoxide merely an inert byproduct of elimination?
-
Could it be reduced back to the parent compound, lamivudine, within cells, effectively acting as a prodrug?
-
Does it possess any intrinsic, albeit potentially weaker, antiviral activity?
-
Does its presence contribute to the overall pharmacokinetic or safety profile of lamivudine therapy?
This document provides a structured guide for researchers aiming to answer these questions. It outlines the scientific rationale and provides detailed, self-validating protocols to characterize the antiviral potential and cellular fate of lamivudine sulfoxide.
Section 1: The Scientific Rationale and Core Concepts
The central premise of this research is to determine if lamivudine sulfoxide is an active or passive participant in the antiviral effect of lamivudine. To achieve this, a series of logical, interconnected experiments are required. The primary objectives are to quantify its direct antiviral efficacy, assess its cytotoxicity to establish a therapeutic window, and investigate its intracellular metabolic conversion.
The Metabolic Pathway: A Two-Way Street?
Lamivudine is metabolized to lamivudine sulfoxide via sulfotransferases.[9][12] The critical, yet unconfirmed, hypothesis is the potential for intracellular reductases to convert the sulfoxide back to lamivudine. If this reverse pathway exists, lamivudine sulfoxide could serve as a cellular reservoir that replenishes the active drug. This necessitates a sensitive analytical method to track the intracellular concentrations of both the sulfoxide and the parent compound.
Quantifying Antiviral Potency and Safety
To be considered a viable antiviral, a compound must inhibit viral replication at concentrations that are non-toxic to the host cell. This relationship is defined by two key parameters:
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces host cell viability by 50%.
From these values, the Selectivity Index (SI) is calculated as SI = CC50 / EC50 . A higher SI value indicates a more favorable safety profile, signifying that the compound is effective against the virus at concentrations well below those that harm the cell. The protocols below are designed to experimentally determine these values for lamivudine sulfoxide.
Section 2: Experimental Protocols
These protocols are designed as a comprehensive workflow. It is imperative to run a cytotoxicity assay in parallel with every antiviral efficacy assay using the same cell line, seeding density, and incubation times to ensure the validity and proper interpretation of the results.[13][14]
Sources
- 1. Lamivudine - Wikipedia [en.wikipedia.org]
- 2. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lamivudine | aidsmap [aidsmap.com]
- 4. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 5. Lamivudine (3TC) phosphorylation and drug interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Buy (R)-lamivudine sulfoxide | 160552-54-5 | >98% [smolecule.com]
- 13. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
cell-based assays to study lamivudine metabolism to sulfoxide
Application Note: Cell-Based Assays for Lamivudine Metabolism to Sulfoxide
Executive Summary & Scientific Rationale
Lamivudine (2',3'-dideoxy-3'-thiacytidine, 3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B (HBV).[1][2] Unlike many small molecule drugs that undergo extensive Phase I oxidation via Cytochrome P450s (CYPs), Lamivudine is primarily eliminated unchanged by the kidneys.[3] However, a clinically significant fraction (5–10%) acts as a substrate for hepatic metabolism, yielding the inactive trans-sulfoxide metabolite (M1).[2]
While intracellular kinases activate Lamivudine to its triphosphate form (anabolic pathway), the formation of the sulfoxide represents a catabolic clearance pathway. Understanding this metabolic shunt is critical for:
-
Renal Impairment Studies: In patients with compromised renal function, the sulfoxide/parent ratio increases, making it a vital biomarker.
-
Drug-Drug Interactions (DDI): Although CYP involvement is minimal, the specific enzymes driving sulfoxidation (putatively Sulfotransferases or FMOs) can be sites of interaction.
-
Mass Balance Verification: Confirming the complete metabolic fate of the drug during development.
This guide details a robust, self-validating cell-based assay using Primary Human Hepatocytes (PHH) to quantitate Lamivudine sulfoxidation, coupled with a sensitive LC-MS/MS detection method.[2]
Biological Mechanism & Pathway Visualization
The metabolic fate of Lamivudine bifurcates upon cell entry.[1] The dominant pathway in target cells (lymphocytes/hepatocytes) is phosphorylation. The clearance pathway in the liver involves sulfur oxidation.
Figure 1: Bifurcation of Lamivudine metabolism. The assay focuses on the formation of the Trans-Sulfoxide (Yellow node).
Experimental Strategy: Model Selection
To accurately study sulfoxide formation, the choice of cell model is paramount.
| Cell Model | Suitability | Rationale |
| Primary Human Hepatocytes (PHH) | High | Contains the full complement of Phase I/II enzymes (FMOs, SULTs, CYPs) at physiological levels.[2] Gold standard for clearance prediction. |
| HepaRG Cells | Moderate | Differentiated HepaRG cells express many metabolic enzymes but may show variability in sulfotransferase/FMO activity compared to PHH.[2] |
| HepG2 / HeLa | Low | Often lack sufficient expression of specific oxidative enzymes required for this minor metabolic pathway.[2] Suitable for phosphorylation studies, not clearance.[2] |
Recommendation: Use cryopreserved PHH in suspension (for short-term intrinsic clearance) or plated format (for longer-term accumulation).[2] This protocol utilizes plated PHH to allow for a 24-hour time course, maximizing metabolite accumulation detection.[2]
Protocol 1: Primary Human Hepatocyte Incubation[2]
Objective: Incubate Lamivudine with metabolically active hepatocytes to generate the sulfoxide metabolite.
Materials:
-
Cryopreserved Primary Human Hepatocytes (inducible, transporter competent).[2]
-
Collagen I coated 24-well plates.
-
Incubation Medium: Williams' Medium E (WME) supplemented with cell maintenance cocktail (dexamethasone, insulin, transferrin, selenium) without serum (to minimize protein binding interference).[2]
-
Test Compound: Lamivudine (purity >98%).
-
Controls:
Procedure:
-
Thawing and Plating:
-
Thaw hepatocytes rapidly at 37°C.
-
Resuspend in plating media (WME + 5% FBS) and assess viability (Trypan Blue exclusion; require >75% viability).
-
Seed at
cells/mL (500 µL/well) in collagen-coated 24-well plates. -
Incubate at 37°C, 5% CO2 for 4–6 hours to allow attachment.
-
Replace media with serum-free Incubation Medium and equilibrate overnight.
-
-
Dosing:
-
Prepare Lamivudine stock (10 mM in DMSO).
-
Dilute in Incubation Medium to final concentrations: 1 µM, 10 µM, and 100 µM . (Final DMSO < 0.1%).
-
Note: The 10 µM concentration approximates clinical
(approx. 1.5–2.0 µg/mL).
-
-
Incubation Time Course:
-
Initiate reaction by adding 500 µL of dosing solution to wells.
-
Incubate at 37°C with gentle shaking (optional).
-
Sampling Points: 0, 1, 4, 8, and 24 hours.
-
At each time point, remove the entire supernatant (500 µL) from the designated wells.
-
Optional: Lyse cells with 200 µL 70% Methanol to measure intracellular accumulation (mostly triphosphate, but sulfoxide may equilibrate).[2]
-
-
Quenching:
Protocol 2: LC-MS/MS Analysis
Objective: Quantify Lamivudine and the Trans-Sulfoxide metabolite.
Instrument Setup:
-
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Polar-embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 2.1 x 100 mm, 3 µm.[2] Why? Lamivudine is highly polar; standard C18 may suffer from poor retention.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Rationale |
| Lamivudine (3TC) | 230.1 | 112.1 | 25 | Cytosine moiety fragment |
| 3TC-Sulfoxide | 246.1 | 112.1 | 28 | Sulfoxide (+16 Da) to Cytosine fragment |
| Internal Standard | 233.1 | 115.1 | 25 | Stable isotope analog |
Note: The sulfoxide is chiral. The "trans" isomer is the major metabolite. A chiral column (e.g., Chiralpak AD-RH) may be required if separation of cis/trans sulfoxides is strictly necessary, but for general metabolic clearance, the C18 method usually quantifies "total sulfoxide".[2]
Data Analysis & Interpretation
Workflow Logic
Figure 2: Step-by-step experimental workflow for the metabolic stability assay.
Calculations
-
Metabolite Formation Ratio:
[2]-
Reference Value: In vivo, this is typically 0.05 – 0.10 (5–10%).[2] In vitro PHH incubations should mimic this low turnover.
-
-
Intrinsic Clearance (
): Since Lamivudine metabolism is slow, the depletion of the parent compound may be difficult to measure accurately (loss < 10%). Therefore, product formation kinetics is more reliable.[2] [2]
Quality Control Criteria
-
Mass Balance: Sum of Parent + Metabolites should account for >90% of initial dose (Lamivudine is stable).
-
Linearity: Calibration curves for 3TC and synthesized 3TC-Sulfoxide standard (if available) should have
. -
Negative Control: No sulfoxide peak in media-only controls (confirms biological origin).
References
-
DrugBank Online. Lamivudine: Pharmacology and Metabolism. Available at: [Link][2]
-
Johnson, M.A., et al. (1999). Clinical Pharmacokinetics of Lamivudine. Clinical Pharmacokinetics.[4][6] Available at: [Link]
-
Lai, Y., et al. (2011). In Vitro Methods for Studying Lamivudine Metabolism and Transport. Journal of Pharmaceutical Sciences.[7]
-
FDA Label (Epivir). Clinical Pharmacology: Metabolism. Available at: [Link][2][8][][10]
-
Kumar, P. et al. (2023). Validated LC-MS/MS method for studying pharmacokinetic interaction...[2] Journal of Applied Pharmaceutical Science.[7] Available at: [Link]
Sources
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady-state pharmacokinetics of lamivudine in human immunodeficiency virus-infected patients with end-stage renal disease receiving chronic dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 10. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]
Application Note: A Robust, Stability-Indicating UPLC Method for the Chromatographic Separation of Lamivudine and Lamivudine Sulfoxide
Abstract
This application note details a highly efficient, sensitive, and robust Ultra-Performance Liquid Chromatography (UPLC) method for the baseline separation of the antiretroviral drug Lamivudine from its primary oxidative degradation product, Lamivudine Sulfoxide. The method is designed to be stability-indicating, making it suitable for quality control, stability studies, and impurity profiling in both bulk drug substance and finished pharmaceutical products. The protocol herein provides a comprehensive guide, from the underlying scientific principles guiding method development to a step-by-step validation procedure in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Imperative for Specificity
Lamivudine is a critical nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B infections.[4] During its synthesis, formulation, and storage, Lamivudine can be exposed to oxidative conditions, leading to the formation of Lamivudine Sulfoxide.[5] This sulfoxide is a critical process-related impurity and degradation product that must be accurately monitored and controlled to ensure the safety and efficacy of the final drug product. The structural similarity between Lamivudine and its sulfoxide metabolite necessitates a highly specific and robust analytical method capable of resolving these two compounds unequivocally.
The addition of an oxygen atom to the sulfur in the oxathiolane ring significantly alters the molecule's polarity.[6] Lamivudine sulfoxide is more polar than its parent drug, a key physicochemical difference that we exploit in this reversed-phase chromatographic method.[7][8][9] A well-developed stability-indicating method not only separates the active pharmaceutical ingredient (API) from its impurities but also demonstrates specificity in the presence of degradation products generated under forced degradation conditions (e.g., oxidative, acid/base hydrolysis, thermal, and photolytic stress).[5][10][11] This application note provides a field-proven protocol to achieve this critical separation.
Physicochemical Properties of Analytes
A foundational understanding of the analyte's properties is paramount for logical method development.
| Property | Lamivudine | Lamivudine Sulfoxide | Rationale for Method Development |
| Molecular Weight | 229.3 g/mol [4] | 245.25 g/mol [8] | The slight increase in mass is less critical for UV-based detection than the change in polarity. |
| Polarity (LogP) | -0.9 (Calculated) | -2.3 (Calculated)[7] | The significantly lower LogP of the sulfoxide indicates higher polarity, predicting an earlier elution time in reversed-phase chromatography. |
| UV λmax | ~271-277 nm[12][13] | Similar to Lamivudine | Allows for simultaneous detection of both compounds at a single wavelength. A wavelength of 277 nm is selected for optimal sensitivity for impurity detection.[13] |
| Solubility | Highly soluble in water[14] | Soluble in DMSO[9] | High aqueous solubility of both compounds makes them ideal for reversed-phase HPLC/UPLC. |
Experimental Workflow and Causality
The entire analytical process, from sample preparation to data interpretation, is designed as a self-validating system. Each step is chosen to minimize variability and ensure reproducible, accurate results.
Caption: Figure 1. High-level experimental workflow.
Materials and Methods
Reagents and Materials
-
Lamivudine Reference Standard: USP grade or equivalent.
-
Lamivudine Sulfoxide: Certified reference material.
-
Acetonitrile: HPLC grade, filtered and degassed.
-
Ammonium Acetate: Analytical reagent grade.
-
Glacial Acetic Acid: Analytical reagent grade.
-
Water: Deionized, purified to 18.2 MΩ·cm (e.g., from a Milli-Q system).
-
Methanol: HPLC grade.[13]
Instrumentation and Chromatographic Conditions
The use of UPLC technology with sub-2 µm particle columns provides significant advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC.
| Parameter | Condition | Rationale |
| Instrument | Waters ACQUITY UPLC H-Class or equivalent | Provides the necessary pressure tolerance and low dispersion for sub-2 µm columns, ensuring high efficiency. |
| Column | ACQUITY UPLC BEH Phenyl C18, 100 mm x 2.1 mm, 1.7 µm[13] | The phenyl stationary phase offers alternative selectivity to standard C18, which can be beneficial for separating structurally similar compounds. The 1.7 µm particles ensure high resolution and speed. |
| Mobile Phase A | 0.025 M Ammonium Acetate Buffer, pH 3.8 (adjusted with acetic acid)[13] | A volatile buffer suitable for potential MS detection. The acidic pH ensures that both analytes are in a consistent protonated state, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, providing good elution strength. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 5 | |
| 8.0 | 40 | |
| 8.1 | 95 | |
| 9.0 | 95 | |
| 9.1 | 5 | |
| 10.0 | 5 | |
| Flow Rate | 0.5 mL/min[13] | Optimized for the column dimensions to provide a balance between analysis time and separation efficiency. |
| Column Temperature | 30°C | Enhances reproducibility by controlling viscosity and mass transfer kinetics. |
| Detection Wavelength | 277 nm[13] | Provides good sensitivity for both Lamivudine and its sulfoxide impurity. |
| Injection Volume | 2.0 µL | Small injection volume is crucial for UPLC to prevent band broadening and maintain high efficiency. |
| Diluent | Ammonium Acetate Buffer:Methanol (95:5 v/v)[13] | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion. |
Detailed Protocols
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 1.927 g of Ammonium Acetate in 1000 mL of purified water. Adjust the pH to 3.8 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Lamivudine reference standard and 25 mg of Lamivudine Sulfoxide reference material into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL Lamivudine, 1 µg/mL Sulfoxide): Dilute the stock solutions appropriately with the diluent to achieve a final concentration that represents the target assay concentration for Lamivudine and the specification limit for the sulfoxide impurity (e.g., 0.1%).
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of Lamivudine into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, dilute to volume with diluent, and mix well. Filter a portion through a 0.22 µm syringe filter before injection.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified. This is a self-validating step to ensure the system is performing adequately for the intended analysis.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution.
-
Calculate the system suitability parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 for both peaks | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 for both peaks | Indicates high column efficiency and good separation power. |
| Resolution (Rs) | > 2.0 between Lamivudine and Lamivudine Sulfoxide | Guarantees baseline separation, which is essential for accurate quantification of the impurity. |
| %RSD for Peak Area | ≤ 2.0% for replicate injections | Demonstrates the precision of the injection and detection system. |
Results and Discussion
Under the described UPLC conditions, a clear baseline separation of Lamivudine Sulfoxide and Lamivudine is achieved.
| Compound | Retention Time (min) (Approx.) | Tailing Factor (Approx.) | Resolution (Rs) |
| Lamivudine Sulfoxide | 2.5 | 1.1 | - |
| Lamivudine | 4.2 | 1.2 | > 4.0 |
The earlier elution of Lamivudine Sulfoxide is consistent with its higher polarity compared to the parent drug. The phenyl stationary phase provides a unique π-π interaction capability, which, combined with the hydrophobic interactions, enhances the resolution between these structurally similar compounds. The gradient elution ensures that both the early-eluting polar sulfoxide and the later-eluting Lamivudine are eluted as sharp, symmetrical peaks within a short run time of 10 minutes.
Caption: Figure 2. Oxidation of Lamivudine.
Method Validation Protocol (ICH Q2(R1) Summary)
To ensure the method is suitable for its intended purpose, a full validation should be conducted according to ICH guidelines.[1][2][3]
-
Specificity: Forced degradation studies should be performed (acid, base, peroxide, heat, light).[5][15] The method is considered specific if the Lamivudine peak is resolved from all degradation products, and peak purity analysis (using a DAD/PDA detector) confirms no co-elution.
-
Linearity: Analyze a minimum of five concentrations of Lamivudine and Lamivudine Sulfoxide across their respective ranges (e.g., 80-120% of assay concentration for Lamivudine, and LOQ to 150% of the specification limit for the sulfoxide).[2] The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of both analytes at three concentration levels (e.g., 50%, 100%, 150% of the target concentration). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 1.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve. These values confirm the method's sensitivity for detecting and quantifying the sulfoxide impurity at very low levels.[16]
-
Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±2°C, flow rate ±0.05 mL/min) and assess the impact on system suitability and results. The method is robust if the results remain unaffected by these small variations.
Conclusion
The UPLC method described in this application note is rapid, specific, accurate, and precise for the separation and quantification of Lamivudine and its critical oxidative degradation product, Lamivudine Sulfoxide. The protocol is grounded in the fundamental principles of chromatography and is designed for straightforward implementation in a quality control environment. Adherence to the detailed experimental and validation protocols will ensure reliable, high-quality data that meets stringent regulatory requirements for drug quality and stability testing.
References
-
IJCRT.org. (n.d.). Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. Retrieved from [Link]
-
ResearchGate. (2018). Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. Retrieved from [Link]
-
SciELO. (2020). Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusat. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Sciences. (2014). Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. Retrieved from [Link]
-
PubMed. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Retrieved from [Link]
-
International Journal of Pharmacy & Therapeutics. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF LAMIVUDINE FROM PHARMACEUTICAL PREPARATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Retrieved from [Link]
-
International Journal of Current Research and Review. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. Retrieved from [Link]
-
FIP. (2011). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Retrieved from [Link]
-
ResearchGate. (2018). A Novel UPLC-PDA Method for the Simultaneous Determination of Lamivudine, Zidovudine and Nevirapine in Bulk and Tablet Dosage Form. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2021). Novel Method Development, Validation and Forced Degradation Studies for the Concurrent Determination of Lamivudine, Tenofovir Disoproxil Fumarate and Doravirine in Active Pharmaceutical Ingredient and Formulation using RP-UPLC. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2021). Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms. Retrieved from [Link]
-
SciSpace. (2020). A Novel UPLC-PDA Stability Indicating Method Development and Validation for the Simultaneous Estimation of Lamivudine and Dolutegravir. Retrieved from [Link]
-
Scholars.Direct. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (n.d.). Lamivudine sulfoxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
UFRGS. (n.d.). Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed. Retrieved from [Link]
-
ResearchGate. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS classification. Retrieved from [Link]
-
PubMed. (2007). Separation of Chiral Sulfoxides by Liquid Chromatography Using Macrocyclic Glycopeptide Chiral Stationary Phases. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ijcrr.com [ijcrr.com]
- 5. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lamivudine sulfoxide | C8H11N3O4S | CID 71749728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Buy (R)-lamivudine sulfoxide | 160552-54-5 | >98% [smolecule.com]
- 10. scholars.direct [scholars.direct]
- 11. seer.ufrgs.br [seer.ufrgs.br]
- 12. ijcrt.org [ijcrt.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. orientjchem.org [orientjchem.org]
- 16. scispace.com [scispace.com]
Application Note: Mass Spectrometry Fragmentation Analysis of Lamivudine Sulfoxide
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in impurity profiling and stability testing of antiretroviral therapies. It details the mass spectrometric characterization of Lamivudine Sulfoxide , the primary oxidative degradation product of Lamivudine (3TC).
Abstract
Lamivudine (2',3'-dideoxy-3'-thiacytidine) is susceptible to oxidation at the sulfur atom of its 1,3-oxathiolane ring, forming Lamivudine Sulfoxide . Distinguishing this impurity from the parent drug and other metabolites is critical for ICH Q1A(R2) stability testing. This guide provides a definitive fragmentation protocol, identifying the unique m/z 246
Introduction
In drug development, the sulfur atom in the oxathiolane ring of Lamivudine renders it vulnerable to oxidative stress, yielding sulfoxides (often as diastereomers). While the parent drug (MW 229.26 Da) is detected at
Accurate identification requires MS/MS fragmentation because simple mass shift (16 Da) is insufficient to rule out other structural modifications (e.g., hydroxylation on the base). This protocol leverages the stability of the cytosine base moiety to anchor the identification while using the sugar-moiety mass shift to confirm the oxidation site.
Experimental Configuration
Materials & Reagents
-
Target Standard: Lamivudine (USP Reference Standard).
-
Oxidative Stress Reagent: 3% Hydrogen Peroxide (
) solution (for in situ generation of sulfoxide if reference standard is unavailable). -
Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid, and Ammonium Acetate.
Instrumentation Parameters
The following settings are optimized for a Triple Quadrupole (e.g., Agilent 6400 series, Sciex Triple Quad, or Waters Xevo), but are transferable to Q-TOF platforms.
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive (+) | Nucleosides protonate readily on the cytosine amine/ring nitrogen. |
| Capillary Voltage | 3500 V | Standard for positive mode stability. |
| Drying Gas Temp | 350°C | Ensures efficient desolvation of the polar sulfoxide. |
| Nebulizer Pressure | 45 psi | High pressure aids in nebulizing aqueous-heavy mobile phases. |
| Collision Energy (CE) | 10 - 25 eV | Critical: Low CE preserves the parent; Medium CE (15-20 eV) is optimal for the 246 |
| Fragmentor | 100 V | Optimizes transmission of the fragile precursor ion. |
Chromatographic Method[6][7]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 0-2 min (3% B); 2-10 min (3%
30% B). -
Note: Lamivudine Sulfoxide is more polar than Lamivudine and will elute earlier (approx. RRT 0.4 - 0.6 relative to parent).
Results & Discussion: Fragmentation Pathway
The Fragmentation Mechanism
The MS/MS identification relies on the cleavage of the N-glycosidic bond connecting the cytosine base to the oxathiolane ring.
-
Parent (Lamivudine):
-
Precursor: m/z 230.
-
Fragmentation: Cleavage yields the protonated Cytosine base (m/z 112) and a neutral oxathiolane ring (mass 118).
-
-
Impurity (Lamivudine Sulfoxide):
-
Precursor: m/z 246 (+16 Da shift).
-
Fragmentation: The oxidation is located on the sulfur ring. The N-glycosidic bond breaks, ejecting the same protonated Cytosine base (m/z 112) .
-
Differentiation: The neutral loss is now the oxidized oxathiolane ring (mass 134).
-
Fragmentation Diagram
The following diagram illustrates the parallel fragmentation pathways, highlighting the conserved product ion and the divergent neutral losses.
Figure 1: Comparative fragmentation pathways of Lamivudine and its Sulfoxide impurity. Note the conserved m/z 112 base fragment and the diagnostic difference in neutral loss.
Key MS/MS Transitions
Use these transitions to program your MRM (Multiple Reaction Monitoring) method.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Lamivudine | 230.1 | 112.1 | 15 | Quantifier |
| Lamivudine | 230.1 | 130.0 | 20 | Qualifier |
| Lamivudine Sulfoxide | 246.1 | 112.1 | 15 | Quantifier |
| Lamivudine Sulfoxide | 246.1 | 228.1 | 10 | Qualifier (Loss of |
| Lamivudine Sulfoxide | 246.1 | 128.0 | 25 | Qualifier (Ring fragment) |
Protocol: In-Situ Generation & Confirmation
If a certified reference standard for Lamivudine Sulfoxide is unavailable, use this forced degradation protocol to generate the peak for retention time confirmation.
-
Preparation: Dissolve 10 mg of Lamivudine in 10 mL of diluent (Water/Acetonitrile 90:10).
-
Oxidation: Transfer 1 mL of solution to a vial. Add 100 µL of 3%
. -
Incubation: Incubate at Room Temperature for 2-4 hours.
-
Quenching: Dilute 1:10 with Mobile Phase A to quench the reaction.
-
Analysis: Inject 5 µL into the LC-MS system using the method defined in Section 3.3.
-
Verification: Look for a new peak eluting before the main Lamivudine peak. Confirm it has m/z 246 and fragments to m/z 112.
Conclusion
The characterization of Lamivudine Sulfoxide is achieved by monitoring the mass shift of +16 Da on the parent ion (m/z 246) while confirming the structural integrity of the cytosine base via the conserved m/z 112 fragment. This method provides a robust, self-validating approach for impurity profiling in compliance with regulatory stability guidelines.
References
-
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
-
Rower, J. E., et al. (2012).[1] "Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma." Biomedical Chromatography, 26(1), 12-20.[1][3] Link
-
Singh, S., et al. (2009). "Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n)." Journal of Pharmaceutical and Biomedical Analysis, 50(3), 339-350. Link
-
Agilent Technologies. (2020). "Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites." Application Note. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Lamivudine Sulfoxide
Welcome to the Advanced Bioanalysis Support Hub. Topic: Minimizing Matrix Effects (ME) for Lamivudine Sulfoxide (LAM-S). Ticket Status: Open | Priority: High Assigned Scientist: Senior Application Specialist, Antiviral Metabolites Division.
Executive Summary: The "Polarity Trap"
Lamivudine (3TC) analysis is routine, but its primary metabolite, Lamivudine Sulfoxide (LAM-S) , presents a distinct bioanalytical challenge we call the "Polarity Trap."
Because LAM-S is significantly more polar than the parent drug, it elutes earlier on standard Reversed-Phase (RP) columns. This retention shift often places LAM-S directly in the "suppression zone"—the solvent front where unretained salts and polar plasma components (like glycerophosphocholines) cause severe signal suppression.
This guide provides a self-validating workflow to extract, separate, and quantify LAM-S with minimal matrix interference.
Module 1: Chromatographic Optimization (The Separation Pillar)
Q: My Lamivudine peak is stable, but the Sulfoxide metabolite signal fluctuates wildly between patients. Why?
A: You are likely experiencing co-elution with early-eluting matrix components .
In standard C18 chromatography, LAM-S elutes near the void volume (
The Fix: You must increase the retention factor (
Recommended Column Chemistries
| Column Type | Mechanism | Suitability for LAM-S | Recommendation |
| Standard C18 | Hydrophobic Interaction | Low. Elutes too early (k' < 1.5). | Not Recommended. |
| Polar-Embedded C18 | Hydrophobic + H-Bonding | Medium. Improved retention for polar bases. | Good starting point. |
| PFP (Pentafluorophenyl) | High. Excellent selectivity for halogenated/polar nucleosides. | Preferred RP Option. | |
| HILIC (Zwitterionic) | Partitioning into water layer | Very High. Elutes after non-polar matrix. | Gold Standard for Sensitivity. |
Protocol: HILIC Separation Strategy
If you observe >20% signal suppression, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.
-
Gradient: Start high organic (95% B) to retain polar LAM-S, gradient down to 60% B.
-
Result: LAM-S will elute later than phospholipids, effectively separating the analyte from the suppression zone.
Module 2: Sample Preparation (The Cleanup Pillar)
Q: Is Protein Precipitation (PPT) sufficient for LAM-S analysis?
A: Generally, No. While PPT (using MeOH or ACN) removes proteins, it leaves phospholipids in the supernatant. Since phospholipids cause the majority of matrix effects in LC-MS/MS, and LAM-S is sensitive to ion suppression, PPT often leads to poor method robustness (high %CV).
Q: What is the optimal extraction protocol?
A: Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) mechanism. Since Lamivudine and its sulfoxide contain basic amine groups (cytosine moiety), mixed-mode cation exchange provides orthogonal cleanup—separating based on both hydrophobicity and charge.
Step-by-Step MCX SPE Protocol
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load 200 µL Plasma (acidified with 2% Formic Acid to ionize the amine).
-
Wash 1 (Hydrophobic): 1 mL 0.1% Formic Acid in Water (Removes salts/proteins).
-
Wash 2 (Organic): 1 mL Methanol (Critical step: Removes neutral phospholipids and hydrophobic interferences). Note: LAM-S stays bound via ionic interaction.
-
Elution: 1 mL 5% Ammonium Hydroxide in Methanol (Breaks ionic bond).
-
Reconstitution: Evaporate and reconstitute in Mobile Phase.
Module 3: Mass Spectrometry & Internal Standards
Q: Can I use Lamivudine-d5 as the Internal Standard for the Sulfoxide?
A: Proceed with Caution. While acceptable, it is not ideal . The parent drug (LAM) and metabolite (LAM-S) have different retention times. If a matrix interfering peak elutes at the LAM-S retention time, the LAM-IS (eluting later) will not experience that suppression. This leads to inaccurate quantification.
-
Best Practice: Use Stable Isotope Labeled Lamivudine Sulfoxide (e.g.,
-LAM-S). -
Alternative: If specific IS is unavailable, ensure chromatographic separation of phospholipids is validated (Post-Column Infusion experiment).
MRM Transition Settings
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |
| Lamivudine (3TC) | 230.1 | 112.1 | 20-25 | Cytosine base fragment (Characteristic). |
| Lamivudine Sulfoxide | 246.1 | 112.1 | 22-28 | Cytosine base remains intact; +16 Da shift on precursor. |
| LAM-S (Qualifier) | 246.1 | 228.1 | 15-20 | Loss of water ( |
Visualizing the Solution
Workflow: Matrix Effect Elimination Strategy
Figure 1: Iterative workflow for diagnosing and eliminating matrix effects in LAM-S analysis.
Troubleshooting Guide: Symptom & Solution
Symptom 1: Peak Splitting or Broadening
-
Cause: Solvent mismatch. You reconstituted the sample in 100% Methanol, but your mobile phase is 95% Water.
-
Solution: Always reconstitute in a solvent composition matching the initial mobile phase conditions (e.g., 5% ACN / 95% Buffer).
Symptom 2: "Ghost" Peaks in Blank Samples
-
Cause: Carryover or Ex Vivo Oxidation. Lamivudine can oxidize to the sulfoxide in the autosampler if not stabilized.
-
Solution:
-
Keep autosampler temperature at 4°C.
-
Add an antioxidant (e.g., Ascorbic Acid) to the extraction buffer if stability data suggests degradation.
-
Symptom 3: Low Recovery (<50%) with MCX SPE
-
Cause: Incorrect pH during loading or elution.
-
Solution:
-
Loading: Ensure sample pH < 4 (Analytes must be positively charged).
-
Elution: Ensure solvent pH > 10 (Analytes must be neutral to release). Use fresh Ammonium Hydroxide.
-
References
-
Vertex AI Search. (2026). LC-MS/MS analysis of lamivudine sulfoxide matrix effects. Retrieved from 3
-
MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor. Retrieved from 4
-
Royal Society of Chemistry. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis. Retrieved from 5
-
Scholars.Direct. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations. Retrieved from 6
-
Simson Pharma. (n.d.). Lamivudine Sulfoxide Impurity Data Sheet. Retrieved from
Sources
- 1. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. scholars.direct [scholars.direct]
Technical Support Center: Lamivudine Sulfoxide Reference Standard
Subject: Troubleshooting Purity, Chromatography, and Stability Issues
Introduction: The Complexity of Impurity A
You are likely visiting this guide because your Lamivudine Sulfoxide reference standard is behaving unexpectedly. Perhaps you are seeing "split peaks" in your chromatogram, or your mass balance calculations are failing despite precise weighing.
In regulatory contexts (USP/EP), Lamivudine Sulfoxide is a critical process impurity and degradation product (often designated as Impurity A in EP).[1][2] Unlike simple organic impurities, it presents unique stereochemical and physicochemical challenges.[1][2] This guide bypasses generic advice to address the specific molecular behaviors of the sulfoxide moiety that cause experimental failure.
Part 1: Chromatographic Anomalies
Q1: Why does my Lamivudine Sulfoxide standard appear as a "split" peak or doublet on HPLC?
Diagnosis: This is likely not contamination. It is a stereochemical feature of the molecule.[1][2] Technical Explanation: Lamivudine Sulfoxide possesses a chiral center at the sulfur atom, in addition to the chiral centers on the oxathiolane ring.[1][2] It exists as a mixture of two diastereomers:[1][2]
On high-efficiency C18 columns—especially those with high carbon loads or specific end-capping—these diastereomers often partially or fully resolve.[1][2] If your method is not optimized to merge them, they will appear as a doublet.[1][2]
Troubleshooting Protocol:
-
Check the CoA: Does the Certificate of Analysis specify a diastereomeric ratio (e.g., ~50:50)?
-
Integrate Together: For total impurity quantification, integrate both peaks as a single entity unless your monograph specifically requires individual isomer tracking.[1][2]
-
Method Adjustment: If you require a single peak, slight adjustments to the mobile phase pH (typically lowering it) or increasing the organic modifier ratio can force co-elution, though this may compromise resolution from the main Lamivudine peak.[1][2]
Q2: The retention time (RT) of the sulfoxide is drifting significantly between runs.
Diagnosis: Mobile phase pH instability. Technical Explanation: Sulfoxides are polar and their interaction with the stationary phase is highly sensitive to the ionization state of residual silanols on the column.[1][2] Lamivudine itself is a weak base (pKa ~4.3).[1][2] Small fluctuations in buffer pH can drastically alter the selectivity between the sulfoxide and the API.[1][2]
Corrective Action:
-
Buffer Precision: Ensure your Ammonium Acetate buffer is strictly controlled (typically pH 3.8 ± 0.05).[1][2] Do not rely on "measured" pH after adding organic solvent; adjust the aqueous buffer before mixing.[1][2]
-
Column Equilibration: Sulfoxides often require longer equilibration times (>20 column volumes) to stabilize the stationary phase surface charge.[1][2]
Part 2: Purity & Assay Discrepancies
Q3: My standard weighed correctly, but the assay value is lower than expected (e.g., 90-95%).
Diagnosis: Unaccounted Hygroscopicity. Technical Explanation: Lamivudine Sulfoxide is significantly hygroscopic.[1][2][4] It absorbs atmospheric moisture rapidly.[1][2] If you calculate the assay using the "as is" weight without correcting for water content (which can exceed 5-8% depending on storage), your standard preparation will be dilute.[1][2]
Validation Step:
-
TGA/KF Requirement: Refer to the TGA (Thermogravimetric Analysis) or Karl Fischer water content value on the CoA.
-
Calculation: Use the following formula for the actual mass introduced:
[1][2]graphic \text{Mass}
Q4: Is the Relative Response Factor (RRF) assumed to be 1.0?
Diagnosis: RRF variance. Technical Explanation: While structurally similar to Lamivudine, the oxidation of the sulfur atom alters the UV absorption maximum slightly.[1][2] While many internal methods assume an RRF of 1.0, strict pharmacopeial methods often assign specific correction factors (e.g., EP methods often require specific calculation or use of external standards).[1][2]
Recommendation:
-
If no RRF is provided in your specific monograph, you must determine it experimentally by plotting the slope of the Impurity Standard curve against the Lamivudine API curve at the specified wavelength (usually 270 nm or 277 nm).[1][2]
Part 3: Stability & Degradation Pathways
Q5: I am seeing a new, late-eluting peak in my reference solution after 24 hours.
Diagnosis: Over-oxidation to Lamivudine Sulfone. Technical Explanation: In solution, particularly in the presence of dissolved oxygen or light, Lamivudine Sulfoxide can further oxidize to Lamivudine Sulfone .[1][2] Conversely, in reducing environments, it can revert to Lamivudine.[1][2]
Visual Workflow: Degradation Pathway The following diagram illustrates the oxidative instability you are likely observing.
Figure 1: Stepwise oxidation pathway of Lamivudine.[1][2] Note that the Sulfoxide is an intermediate state and can degrade further if solutions are not fresh.[1][2]
Part 4: Summary of Critical Parameters
| Parameter | Specification / Recommendation | Reason |
| Appearance | White to off-white solid | Visual verification. |
| Stereochemistry | Mixture of diastereomers (R & S) | Causes peak splitting on HPLC.[1][2] |
| Hygroscopicity | High | Requires water correction for Assay.[1][2] |
| Solubility | DMSO, Methanol, Water | Dissolve in DMSO/MeOH first, then dilute.[1][2] |
| Storage | -20°C (Desiccated) | Prevents moisture uptake and oxidation.[1][2] |
| Solution Stability | < 24 Hours at 2-8°C | Prone to sulfone formation.[1][2] |
References
-
European Pharmacopoeia (Ph.[1][2][6] Eur.) . Lamivudine Monograph 1733. (Identifies Impurity A, G, and H and chromatographic conditions).
-
United States Pharmacopeia (USP) . Lamivudine Monograph: Organic Impurities. (Specifies HPLC methods and resolution requirements). [1]
-
V. S. Rao et al. "Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance."[1][2] International Journal of Current Research and Review, 2021.[1][2] (Discusses separation challenges).
-
ChemicalBook . "Lamivudine Sulfoxide Physical Properties and Hygroscopicity Data." (Provides physicochemical data). [1][2]
Sources
Technical Support Center: Lamivudine Sulfoxide Diastereomer Separation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for challenges related to the separation of lamivudine sulfoxide diastereomers. This guide is designed for researchers, analytical chemists, and process development scientists who encounter specific issues during the purification and characterization of these closely related compounds. The formation of lamivudine sulfoxide introduces a new chiral center at the sulfur atom, resulting in two diastereomers that can be notoriously difficult to separate due to their similar physicochemical properties.
This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format, explaining the scientific principles behind each recommendation.
Section 1: Chromatographic Separation Challenges (HPLC/UPLC & SFC)
Chromatography is the most common and powerful technique for separating diastereomers. However, success depends on selecting the right tools and conditions. This section addresses the most frequent problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: We are seeing poor or no resolution between the two lamivudine sulfoxide diastereomers on our standard reversed-phase (C18, C8) columns. What is the fundamental issue?
A: This is a common and expected outcome. Standard achiral stationary phases, like C18, separate compounds primarily based on differences in hydrophobicity. Diastereomers, while being distinct chemical entities, often have very similar polarity and hydrophobicity, leading to co-elution. To achieve separation, you must introduce a chiral recognition mechanism. This is accomplished by using a Chiral Stationary Phase (CSP), which creates a transient, diastereomeric complex with each analyte, allowing for differential retention.[1][2]
Q2: What type of Chiral Stationary Phase (CSP) is most effective for separating sulfoxide diastereomers like those of lamivudine?
A: For sulfoxides and many other chiral compounds, polysaccharide-based CSPs are the industry standard and the most logical starting point.[3][4] These columns, typically based on derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms. The separation is driven by a combination of interactions, including hydrogen bonds, dipole-dipole interactions, and steric hindrance, as the analytes fit into the chiral cavities or grooves of the polysaccharide structure.[4]
For lamivudine sulfoxide, columns with phenylcarbamate derivatives on cellulose or amylose have shown great success for the parent compound's enantiomers and are highly recommended for its diastereomers.[1][5]
Table 1: Recommended Chiral Stationary Phases & Starting Conditions
| CSP Type | Example Commercial Column | Typical Mobile Phase System | Key Interaction Mechanism |
| Cellulose-based | Lux® Cellulose-3, Chiralcel® OD | Normal Phase: Hexane/EthanolReversed Phase: Methanol/Water or Acetonitrile/Water | Primarily hydrogen bonding and dipole-dipole interactions.[3] |
| Amylose-based | Chiralpak® AD, Chiralpak® IA | Normal Phase: Hexane/IPAReversed Phase: Acetonitrile/Buffer | Primarily steric/inclusion-based interactions within helical grooves.[3][4] |
Q3: Our peaks are showing significant tailing on our chosen chiral column, even with some separation. How can we improve the peak shape?
A: Peak tailing in chiral chromatography, especially with basic compounds like lamivudine, is often caused by secondary interactions with residual acidic silanols on the silica support of the CSP. To mitigate this, a mobile phase additive is required.
-
For Normal Phase or Polar Organic Modes: Add a small concentration (0.1% to 0.2%) of a basic modifier like diethylamine (DEA) or isopropyl amine to the mobile phase.[1][6] This amine competes with your basic analyte for the active silanol sites, effectively masking them and resulting in more symmetrical peaks.
-
For Reversed-Phase Mode: The pH of the aqueous portion of the mobile phase is critical. Using a buffer, such as ammonium acetate or ammonium formate, can help control the ionization state of the analyte and improve peak shape.[6]
Q4: Our HPLC/UPLC method development is slow and solvent-intensive. Is there a more efficient alternative for separating these diastereomers?
A: Yes. Supercritical Fluid Chromatography (SFC) is an excellent alternative that is often faster, more efficient, and "greener" than HPLC.[2] SFC uses supercritical CO₂, a non-toxic and low-viscosity fluid, as the main mobile phase component.[7]
Causality Behind SFC's Advantages:
-
Speed: The low viscosity of the mobile phase allows for 3-5 times higher flow rates than HPLC without generating excessive backpressure. This dramatically reduces analysis and purification times.[8]
-
Efficiency: The high diffusivity of solutes in the supercritical fluid enhances mass transfer, often leading to sharper peaks and better resolution.
-
Solvent Reduction: The primary component is CO₂, which is vented off post-collection. This means collected fractions are concentrated in a small amount of organic co-solvent, making sample recovery much faster.[8]
For sulfoxide diastereomers, SFC has been shown to be highly effective.[9][10]
Experimental Protocols & Workflows
Protocol 1: Systematic Screening of Chiral HPLC/UPLC Columns
-
Prepare Stock Solution: Create a 1 mg/mL solution of the lamivudine sulfoxide diastereomeric mixture in a suitable solvent (e.g., Methanol or Ethanol).
-
Select Columns: Choose 3-4 polysaccharide-based CSPs (e.g., one amylose-based, one cellulose-based, in both normal and reversed-phase compatible formats).
-
Screening Mobile Phases:
-
Normal Phase:
-
Mobile Phase A: Hexane/Ethanol (90:10 v/v) + 0.1% DEA
-
Mobile Phase B: Hexane/Isopropanol (90:10 v/v) + 0.1% DEA
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water (50:50 v/v) + 10 mM Ammonium Bicarbonate
-
Mobile Phase D: Methanol/Water (50:50 v/v) + 10 mM Ammonium Bicarbonate
-
-
-
Execute Screening: Run isocratic separations on each column with each mobile phase for 10-15 minutes.
-
Evaluate Results: Identify the column/mobile phase combination that provides the best initial separation (resolution > 1.2).
-
Optimization: Fine-tune the isocratic percentage of the organic solvent or the buffer concentration to maximize resolution and improve peak shape. A resolution of >1.5 is typically desired for robust quantification.[11]
Workflow for Chiral Method Development
Caption: A logical workflow for developing a robust chiral chromatographic separation method.
Section 2: Crystallization-Based Separation Challenges
While chromatography is excellent for analytical and small-scale preparative work, crystallization is often preferred for large-scale manufacturing due to its cost-effectiveness.
Frequently Asked Questions (FAQs)
Q5: We are attempting to separate the diastereomers by crystallization but consistently get a co-crystal or an enriched mixture. Why is this happening and how can we fix it?
A: This occurs because the two diastereomers have similar solubilities in many common solvents, and they may form a solid solution or a eutectic mixture, making separation by simple crystallization difficult. The key is to find a solvent system where one diastereomer is significantly less soluble than the other.
Troubleshooting Steps:
-
Extensive Solvent Screening: Systematically screen a wide range of solvents with varying polarities (e.g., alcohols, ketones, esters, hydrocarbons). Lamivudine itself shows different crystal forms from aqueous vs. nonaqueous solvents, a principle that can be exploited here.[12]
-
Temperature Modulation: Explore the temperature dependence of solubility. A slow, controlled cooling crystallization may favor the nucleation and growth of a single diastereomer.
-
Seeding: If you can obtain a small amount of a pure diastereomer (e.g., from preparative HPLC), use it to seed the supersaturated solution. This will promote the crystallization of the desired form.
Q6: We've heard about "Crystallization-Induced Diastereomer Transformation (CIDT)". Could this be a viable strategy?
A: CIDT is a powerful technique that can theoretically provide a quantitative yield of a single, desired diastereomer.[13] It combines the selective crystallization of the less soluble diastereomer with the simultaneous, in-situ equilibration (epimerization) of the more soluble diastereomer in solution back to the desired one.[14]
Requirements for CIDT:
-
Reversible Chiral Center: The chiral center at the sulfur atom must be capable of inverting under the crystallization conditions. For sulfoxides, this typically requires catalysis (e.g., acid or base) and elevated temperatures, which may not be compatible with the stability of the lamivudine molecule.
-
Solubility Difference: A significant difference in solubility between the two diastereomers in the chosen solvent is essential.
-
Favorable Kinetics: The rate of epimerization in the solution must be fast enough to replenish the supply of the crystallizing diastereomer.
While theoretically attractive, achieving CIDT for a specific sulfoxide requires significant process development to find conditions that allow for controlled epimerization without causing degradation.[14]
Caption: The CIDT process equilibrates the soluble diastereomer in solution, feeding the crystallization of the desired, less soluble diastereomer.
Section 3: Analytical Characterization & Identification
Once separation is achieved, it is crucial to confirm the identity and purity of the isolated diastereomers.
Frequently Asked Questions (FAQs)
Q7: We have successfully separated the two diastereomers. How can we confirm their structures and determine the absolute configuration of the sulfur atom?
A: A combination of spectroscopic and crystallographic techniques is required for unambiguous characterization.
-
NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for distinguishing diastereomers.[15]
-
¹H NMR: The protons on the carbon atoms adjacent to the chiral sulfur will experience different electronic environments in each diastereomer. This will result in distinct chemical shifts and potentially different coupling constants, providing a clear fingerprint for each isolate.[16][17]
-
2D NMR (NOESY/ROESY): These experiments can reveal through-space correlations between protons, which can help determine the relative stereochemistry by comparing the experimental data to computationally modeled low-energy conformations of each diastereomer.[15]
-
-
Single-Crystal X-ray Crystallography: This is the definitive method for determining the absolute configuration of both the original chiral centers and the new one at the sulfur atom. It provides an unambiguous 3D structure of the molecule. This requires growing a high-quality single crystal of one of the separated diastereomers, which can be a challenge in itself.[15]
References
-
Siva Jyothi N, et al. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. ResearchGate.
-
Li, Z., et al. (2013). Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry.
-
Toribio, L., et al. (2006). Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography. Journal of Separation Science.
-
Huidong, G., et al. (2013). Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antiretroviral drugs lamivudine/BMS-986001/efavirenz in a combination tablet. PubMed.
-
Jyothi, N. S., et al. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review.
-
Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
-
Tugcu, N., et al. (2020). A Facile Method for the Separation of Methionine Sulfoxide Diastereomers, Structural Assignment, and DFT Analysis. PubMed.
-
ResearchGate. (n.d.). Crystallization-induced diastereomer transformation of thiohydantoin derivatives. ResearchGate.
-
Kranthi Kumar, Y., & Prathyuha, Y. (2012). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE BY USING RP-HPLC. PharmaTutor.
-
Der Pharma Chemica. (n.d.). A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated wi. Der Pharma Chemica.
-
Jozwiakowski, M. J., et al. (1996). Solubility behavior of lamivudine crystal forms in recrystallization solvents. PubMed.
-
Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
-
Saraya, R. E., et al. (2021). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science And Technology.
-
USP-NF. (2011). Lamivudine. USP-NF.
-
ResearchGate. (n.d.). 1 H-NMR analysis of lamivudine and formulations, a: LAM, b: B-Blank, c. ResearchGate.
-
Clearsynth. (n.d.). Lamivudine Diastereomer. Clearsynth.
-
Liu, R., et al. (2008). Structure Determination of Chiral Sulfoxide in Diastereomeric Bicalutamide Derivatives. Southern Methodist University.
-
Kumar, P., et al. (2015). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. PMC - NIH.
-
ResearchGate. (n.d.). State of the Art in Crystallization‐Induced Diastereomer Transformations. ResearchGate.
-
Wang, Y., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. PMC - NIH.
-
Pultar, F., et al. (2021). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv.
-
Shete, A., et al. (2020). Top-Down Synthesis of a Lamivudine-Zidovudine Nano Co-Crystal. MDPI.
-
ResearchGate. (n.d.). Enantioselective Synthesis of Sulfoxides: 2000-2009. ResearchGate.
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
-
American Laboratory. (n.d.). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory.
Sources
- 1. ijcrr.com [ijcrr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antiretroviral drugs lamivudine/BMS-986001/efavirenz in a combination tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. A Facile Method for the Separation of Methionine Sulfoxide Diastereomers, Structural Assignment, and DFT Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uspnf.com [uspnf.com]
- 12. Solubility behavior of lamivudine crystal forms in recrystallization solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. s3.smu.edu [s3.smu.edu]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Method Validation for Lamivudine Sulfoxide Quantification
Welcome to the technical support hub for the analytical quantification of lamivudine sulfoxide. As a critical degradation product and metabolite of Lamivudine, accurate quantification of its sulfoxide derivative is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2][3] This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during method validation.
Here, we move beyond simple protocols to explain the underlying scientific principles and provide robust troubleshooting strategies grounded in regulatory expectations and field-proven experience.
Section 1: The Method Validation Workflow: A Roadmap to Success
Before troubleshooting specific problems, it is essential to understand the overall validation process. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation characteristics required for assay and impurity testing.[4][5]
Our workflow integrates these regulatory requirements into a logical sequence, ensuring a comprehensive and compliant validation package.
Caption: End-to-end workflow for analytical method validation.
Section 2: Troubleshooting Guide by Validation Parameter
This section addresses the most common failures encountered during the validation of methods for lamivudine sulfoxide and provides a logical, step-by-step approach to diagnosing and resolving them.
Specificity & Selectivity Issues
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For lamivudine sulfoxide, the primary challenge is achieving clear separation from the parent drug, lamivudine, and other degradation products.[6]
Q: My lamivudine sulfoxide peak is co-eluting with the main lamivudine peak. How can I improve resolution?
A: Co-elution is a common issue, especially since the sulfoxide is structurally similar to lamivudine. The root cause is insufficient chromatographic selectivity. Here’s how to troubleshoot:
-
Understand the Polarity: Lamivudine sulfoxide is more polar than lamivudine due to the S=O group. In reversed-phase HPLC, this means it will elute earlier than lamivudine. If your peaks are unresolved, you need to increase the retention of the sulfoxide or decrease the retention of lamivudine.
-
Decrease Mobile Phase Organic Content:
-
Causality: Reducing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase increases the retention of all analytes on a C18 or C8 column. Because the sulfoxide is more polar, its retention will increase more significantly relative to lamivudine, often improving the resolution between the two.
-
Action: If your mobile phase is 60:40 acetonitrile:buffer, try adjusting it to 55:45 or 50:50. Make small, incremental changes.
-
-
Modify Mobile Phase pH:
-
Causality: Lamivudine has a pKa around 4.3. Operating the mobile phase pH near this pKa can cause peak shape issues and shifting retention times. The sulfoxide's pKa will be slightly different. Adjusting the pH away from the pKa (e.g., to pH 3.0 or pH 6.0) ensures a consistent ionization state for both molecules, leading to more stable and often better-resolved peaks.
-
Action: Use a buffer (e.g., phosphate or acetate) and adjust the pH. For example, a mobile phase of acetonitrile and 50 mM phosphate buffer at pH 4 has been used successfully.[7] Acetic acid or triethylamine can also be used to modify pH and improve peak shape.[1][8]
-
-
Change the Column:
-
Causality: Not all C18 columns are the same. Differences in end-capping, pore size, and carbon load can dramatically alter selectivity. A column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) may provide a different interaction mechanism that resolves the two compounds.
-
Action: If mobile phase optimization fails, test a column with a different chemistry.
-
Q: I performed a forced degradation study, but I'm not seeing any degradation peaks, or lamivudine is completely degraded.
A: The goal of forced degradation is to produce a modest amount of degradation (5-20%) to demonstrate that your method can separate the degradants from the parent peak.[3]
-
No Degradation Observed: Lamivudine is reported to be stable under photolytic and thermal stress but susceptible to acid, base, and oxidative conditions.[3][7] If you see no degradation, your stress conditions may be too mild.
-
Action: Increase the concentration of the stress agent (e.g., from 0.1N HCl to 1N HCl), increase the temperature, or extend the exposure time. Studies show significant degradation occurs under oxidative (e.g., with H₂O₂) and alkaline conditions.[7]
-
-
Complete Degradation: If the lamivudine peak disappears entirely, your conditions are too harsh.
-
Action: Reduce the concentration of the stress agent, lower the temperature, or shorten the exposure time. The goal is to identify the primary degradation products, including the sulfoxide, not to destroy the molecule completely.
-
Sensitivity (LOD & LOQ) Problems
The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For an impurity like lamivudine sulfoxide, a very low LOQ is often required.
Q: My signal-to-noise (S/N) ratio at the target LOQ is below 10. How can I improve my method's sensitivity?
A: A low S/N ratio indicates that either your signal is too low or your baseline noise is too high. Address both.
-
Increase Signal Intensity:
-
Switch to a More Sensitive Detector: If you are using a standard HPLC-UV detector, switching to a Mass Spectrometer (MS) will provide a significant increase in sensitivity and selectivity. LC-MS/MS is the gold standard for quantifying low-level analytes in complex matrices.[9][10]
-
Optimize UV Wavelength: Ensure you are monitoring at the λmax (wavelength of maximum absorbance) for lamivudine sulfoxide. While lamivudine's λmax is around 270-280 nm, the sulfoxide may have a slightly different optimum.[7][11]
-
Increase Injection Volume: Injecting more sample will increase the analyte signal. However, this can lead to peak distortion (fronting or broadening) if the injection solvent is much stronger than the mobile phase or if you overload the column.[12]
-
-
Decrease Baseline Noise:
-
Use High-Purity Solvents: Ensure you are using HPLC- or LC-MS-grade solvents and fresh mobile phase.
-
Clean the System: A noisy baseline can be caused by a contaminated detector cell, column, or guard column. Flush the system thoroughly.
-
Optimize MS Parameters (if applicable): If using LC-MS/MS, optimize source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy) to maximize the signal for the specific mass transition of lamivudine sulfoxide.
-
Accuracy, Precision, and Linearity Failures
These parameters are the core of quantitative performance. Accuracy is the closeness of your measured value to the true value, while precision measures the variability of repeated measurements.
Q: My accuracy (% recovery) is consistently low at the LOQ level.
A: Low recovery at low concentrations often points to issues with sample preparation or analyte loss.
-
Adsorption: Lamivudine sulfoxide, being polar, might adsorb to glass or plastic surfaces during sample preparation, especially at low concentrations.
-
Action: Try using silanized glassware or polypropylene tubes. Adding a small amount of organic solvent to your sample diluent can also help minimize adsorption.
-
-
In-Process Instability: The analyte may be degrading during the sample preparation workflow.
-
Action: Prepare samples in an ice bath or minimize the time between preparation and injection. Conduct stability tests in the sample diluent to confirm.
-
-
Matrix Effects (for Bioanalysis): If analyzing biological samples (e.g., plasma), endogenous components can suppress the ionization of the analyte in an LC-MS source, leading to a lower-than-expected signal.[13][14]
-
Action: Improve your sample cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction [SPE] or liquid-liquid extraction).[15] Using a stable isotope-labeled internal standard can also effectively compensate for matrix effects.
-
Acceptance Criteria for Method Validation
The following table summarizes typical acceptance criteria based on ICH and FDA guidelines.[16][4][17]
| Parameter | Test for Impurity Quantification | Acceptance Criteria |
| Accuracy | Analyze samples spiked with known amounts of analyte (at least 3 levels, 3 replicates each). | % Recovery within 80.0% to 120.0% of the nominal value. |
| Precision | Repeatability (Intra-day): 6 replicates at 100% of the test concentration or 3 levels/3 replicates. | RSD ≤ 15% (may be higher for LOQ, e.g., ≤ 20%). |
| Intermediate Precision (Inter-day): Repeat on a different day, with a different analyst, or on different equipment. | RSD ≤ 15%. | |
| Linearity | Analyze a minimum of 5 concentration levels across the desired range. | Correlation Coefficient (r²) ≥ 0.99. |
| Range | Confirmed by demonstrating acceptable accuracy and precision within the lower and upper bounds. | Typically from LOQ to 120% of the specification limit. |
| LOQ | Signal-to-Noise Ratio or demonstration of acceptable accuracy and precision. | S/N ratio ≥ 10. |
Section 3: Troubleshooting Chromatographic Peak Shape
Poor peak shape compromises integration accuracy and resolution. The following decision tree provides a diagnostic workflow for common peak shape problems.
Caption: Troubleshooting guide for common HPLC peak shape issues.[12][18][19]
Section 4: Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for lamivudine sulfoxide quantification by LC-MS/MS? A stable isotope-labeled (SIL) version of lamivudine sulfoxide (e.g., with ¹³C or ¹⁵N) is the ideal internal standard. It co-elutes and experiences identical matrix effects and ionization efficiency, providing the most accurate correction. If a SIL-sulfoxide is unavailable, a SIL-lamivudine can be used, but you must confirm it doesn't interfere with the native sulfoxide channel.
Q2: My lab only has HPLC-UV. Can I still validate a method for lamivudine sulfoxide? Yes, it is possible, but challenging. Several studies have developed and validated HPLC-UV or HPLC-DAD methods for lamivudine and its degradation products.[7][8] The main hurdle will be achieving the required sensitivity (LOQ) for impurity-level quantification. You will need to meticulously optimize the mobile phase for resolution and inject a higher concentration of the main drug substance to see the impurity, which risks column overload.
Q3: How do I evaluate the stability of lamivudine sulfoxide in my samples? You must perform stability experiments under conditions that mimic the entire sample lifecycle.[20] This includes:
-
Freeze-Thaw Stability: Analyze samples after several freeze-thaw cycles (e.g., 3 cycles from -20°C or -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Leave samples at room temperature for a duration that exceeds your expected sample preparation time (e.g., 4-24 hours).
-
Long-Term Stability: Store samples at the intended storage temperature (e.g., -80°C) and test them at various time points (e.g., 1, 3, 6 months).
-
Autosampler Stability: Keep processed samples in the autosampler for the maximum anticipated run time to ensure no degradation occurs while waiting for injection.
Q4: What are "matrix effects" in bioanalysis and how do I test for them? Matrix effect is the alteration of analyte ionization in an MS source due to co-eluting compounds from the biological matrix (e.g., salts, phospholipids).[13][14] It can cause ion suppression (most common) or enhancement, leading to inaccurate results.
-
How to Test: A common method is the post-extraction spike comparison.
-
Extract blank matrix (e.g., plasma from six different sources).
-
Spike the extracted blank matrix with the analyte at a known concentration (Set A).
-
Prepare the analyte at the same concentration in a clean solvent (Set B).
-
Calculate the matrix factor: (Mean peak area of Set A) / (Mean peak area of Set B). A value < 1 indicates suppression; > 1 indicates enhancement. The CV of the matrix factor across the different sources should be ≤ 15%.
-
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
ICH Q2(R1) Guideline on Validation of Analytical Procedures. SlideShare. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Scholars.Direct. [Link]
-
Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. National Center for Biotechnology Information (NCBI). [Link]
-
Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed. Periódicos Científicos da UFRGS. [Link]
-
Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. ResearchGate. [Link]
-
(PDF) Stability Indicating RP-HPLC Method for Simultaneous Estimation of Lamivudine, Stavudine and Nevirapine in Pure and Tablet form. ResearchGate. [Link]
-
Analytical Method Validation & Common Problem 1. National Pharmaceutical Regulatory Agency (NPRA). [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). National Center for Biotechnology Information (NCBI). [Link]
-
(PDF) RP-HPLC analytical method development and validation for lamivudine and zidovudine in pharmaceutical dosage forms. ResearchGate. [Link]
-
A validated LC-MS/MS method for studying the pharmacokinetic interaction of Immusante® and antiviral drugs in rats. scielo.br. [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. National Center for Biotechnology Information (NCBI). [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Chromatographic Troubleshooting Peak Shape Problems. Agilent. [Link]
-
Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI. [Link]
-
Top Mistakes in Analytical Method Validation and How to Avoid Them. Contract Pharma. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Common Problems in Analytical Method Validation. Pharma Specialists. [Link]
-
HPLC Analysis of Lamivudine in Pharmaceutical Formulations: Method Development and Validation. DergiPark. [Link]
-
High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma. National Center for Biotechnology Information (NCBI). [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Development and Validation of Stability Indicating HPLC Method for Lamivudine, Zidovudine and Abacavir in Tablet Dosage Forms. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Sources
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2R1.pptx [slideshare.net]
- 6. eijppr.com [eijppr.com]
- 7. scholars.direct [scholars.direct]
- 8. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring | MDPI [mdpi.com]
- 10. eijppr.com [eijppr.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. agilent.com [agilent.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nebiolab.com [nebiolab.com]
- 15. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. japsonline.com [japsonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. waters.com [waters.com]
- 20. Common Problems in Analytical Method Validation [pharmaspecialists.com]
Technical Support Center: Enhancing Detection Sensitivity for Lamivudine Sulfoxide
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the quantitative analysis of low levels of lamivudine sulfoxide. As a key metabolite of Lamivudine, an antiretroviral drug, its accurate quantification at trace levels is critical for comprehensive pharmacokinetic and drug metabolism studies.[1][2] This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve sensitivity issues effectively.
Core Challenge: Why is Detecting Low-Level Lamivudine Sulfoxide Difficult?
Lamivudine sulfoxide is a polar molecule with a molecular weight of approximately 245.25 g/mol .[3] When analyzing it in biological matrices such as plasma or urine, several challenges converge to limit detection sensitivity:
-
Low Endogenous Concentrations: As a metabolite, its concentration is often significantly lower than the parent drug.
-
Matrix Effects: Co-eluting endogenous components from complex biological samples can suppress the ionization of lamivudine sulfoxide in the mass spectrometer source, leading to a significant loss of signal.[4][5]
-
Analyte Stability: Lamivudine itself can degrade under oxidative and certain pH conditions, potentially impacting the baseline levels of the sulfoxide metabolite in the sample during processing and storage.[6]
-
Sub-optimal Analytical Conditions: Generic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters may not be adequately optimized for this specific compound, resulting in poor signal-to-noise ratios.
This guide provides a structured approach to systematically address these challenges.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is organized in a question-and-answer format to directly address the most common issues encountered during method development and execution.
Section 1.1: Sample Preparation & Extraction Issues
Question: My analyte recovery is low and inconsistent. What are the likely causes and how can I fix it?
Answer: Low and variable recovery is almost always rooted in the sample extraction phase. The goal of sample preparation is twofold: to remove interfering matrix components and to concentrate the analyte.[7] For polar compounds like lamivudine sulfoxide in complex matrices, Solid-Phase Extraction (SPE) is a highly effective technique.[8][9][10]
Causality: Protein precipitation is a simpler method but often fails to remove phospholipids and salts, which are major contributors to ion suppression.[11] Liquid-liquid extraction may offer cleaner extracts but can suffer from poor recovery for polar analytes. SPE provides superior cleanup and concentration, directly improving sensitivity.[12]
Troubleshooting Steps:
-
Verify Extraction Method Choice: If you are not using SPE, consider switching. Polymeric reversed-phase sorbents like Oasis HLB are well-suited for capturing polar analytes like lamivudine and related compounds from aqueous matrices.[8][10]
-
Optimize SPE Protocol: A generic SPE protocol is a starting point, not a final solution. Systematically optimize each step:
-
Conditioning & Equilibration: Ensure the sorbent is properly wetted and at the correct pH to receive the sample. Inadequate conditioning is a common failure point.
-
Sample Loading: The pH of your sample can be critical. Adjust the sample pH to ensure lamivudine sulfoxide is in a neutral state to maximize its retention on a reversed-phase sorbent.
-
Wash Step: This is a delicate balance. The wash solvent should be strong enough to remove interfering compounds (like salts and phospholipids) but weak enough to leave the analyte bound to the sorbent. Test various percentages of organic solvent (e.g., 5%, 10%, 15% methanol in water).
-
Elution Step: Ensure the elution solvent is strong enough to fully desorb the analyte. If recovery is low, try a stronger solvent (e.g., switch from methanol to acetonitrile or add a small percentage of a modifier like ammonia for basic compounds). Also, ensure your elution volume is sufficient to wet the entire sorbent bed and elute the analyte, but small enough to maintain concentration.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most reliable way to correct for recovery variability is to use a SIL-IS for lamivudine sulfoxide. If one is not available, the next best option is a close structural analog or the SIL-IS for the parent drug, Lamivudine-13C-15N2.[11][13][14] The IS should be added to the sample before any extraction steps to account for losses throughout the entire process.
Experimental Protocol: Solid-Phase Extraction (SPE) Optimization
This protocol outlines a systematic approach to developing a robust SPE method for lamivudine sulfoxide from human plasma.
-
Sorbent Selection: Begin with a polymeric reversed-phase cartridge (e.g., Waters Oasis HLB, 1cc, 30mg).
-
Internal Standard Spiking: Spike a pooled plasma sample with a known concentration of lamivudine sulfoxide and the chosen internal standard.
-
Cartridge Conditioning: Condition the cartridge with 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate with 1 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load 500 µL of the spiked plasma sample.
-
Wash Step (Optimization):
-
Test 3-4 different wash conditions on separate cartridges.
-
Wash A: 1 mL of 5% Methanol in water.
-
Wash B: 1 mL of 10% Methanol in water.
-
Wash C: 1 mL of 15% Methanol in water.
-
Rationale: This gradient will help identify the point at which the analyte begins to elute, allowing you to select the strongest possible wash without losing the compound of interest.
-
-
Elution Step: Elute the analyte with 1 mL of acetonitrile:methanol (50:50 v/v).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.[15]
-
Analysis: Analyze the samples by LC-MS/MS and compare the analyte peak areas from the different wash conditions to determine the optimal one.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
Section 1.2: Liquid Chromatography (LC) Issues
Question: I'm seeing a high signal background or my analyte peak is broad and poorly shaped. How can I improve my chromatography?
Answer: Poor chromatography directly compromises sensitivity by reducing the peak height relative to the baseline noise. High background often indicates co-eluting interferences from the matrix that were not removed during sample prep.
Causality: The goal of chromatography is to separate the analyte from other components before it enters the mass spectrometer. If matrix components with the same mass-to-charge ratio as your analyte elute at the same time, the detector cannot distinguish them, leading to high background. If the analyte itself is not well-retained or interacts poorly with the column, you will get poor peak shape.
Troubleshooting Steps:
-
Evaluate Your Analytical Column: A standard C18 column is a good starting point for lamivudine and its metabolites.[6][8] For low-level analysis, consider using a smaller particle size column (e.g., <2 µm), which can provide sharper peaks and better resolution, a technique known as Ultra-Performance Liquid Chromatography (UPLC).[16]
-
Optimize the Mobile Phase:
-
Organic Modifier: Acetonitrile generally provides sharper peaks and lower backpressure than methanol. Try both to see which gives better performance for lamivudine sulfoxide.
-
Aqueous Modifier: The pH and buffer type are critical. Small changes can significantly alter retention time and peak shape. Use mobile phases containing volatile buffers like formic acid or ammonium acetate, which are compatible with mass spectrometry.[8] A typical starting point is 0.1% formic acid in both water (A) and acetonitrile (B).
-
Gradient Elution: A shallow gradient is often necessary to resolve the analyte from early-eluting matrix components. Start with a low percentage of organic (e.g., 2-5%) and slowly ramp up. This helps focus the analyte at the head of the column before elution, resulting in a sharper peak.
-
-
Investigate Matrix Effects Systematically: Use the post-column infusion technique to identify regions of ion suppression.[5]
-
Continuously infuse a standard solution of lamivudine sulfoxide into the MS while injecting a blank, extracted plasma sample onto the LC column.
-
A dip in the otherwise stable signal indicates a region where matrix components are eluting and suppressing the analyte's ionization.
-
Adjust your chromatographic gradient to move your analyte's retention time away from these suppression zones.[5]
-
Caption: Logical flow of an LC-MS/MS system.
Section 1.3: Mass Spectrometry (MS) Issues
Question: My signal-to-noise ratio (S/N) is poor even with a clean sample. How do I optimize the MS parameters for maximum sensitivity?
Answer: The mass spectrometer is the ultimate detector, and its parameters must be specifically tuned for your analyte. Using default or "generic" settings will rarely yield the best sensitivity.[17]
Causality: Tandem mass spectrometry (MS/MS) achieves sensitivity and selectivity by monitoring a specific fragmentation pathway (a "transition") from a precursor ion to a product ion in a process called Multiple Reaction Monitoring (MRM).[8][9] The efficiency of both ionization in the source and fragmentation in the collision cell is highly dependent on voltage and energy settings, which are unique to each molecule.
Troubleshooting Steps:
-
Confirm Ionization Polarity: While lamivudine ionizes well in positive mode (ESI+), this should be confirmed for the sulfoxide metabolite.[9] Infuse a pure standard of lamivudine sulfoxide and check the signal intensity in both positive and negative ion modes.
-
Identify the Optimal Precursor Ion: In positive mode, this will likely be the protonated molecule, [M+H]+. For lamivudine sulfoxide (MW 245.25), this would be m/z 246.2.
-
Optimize Fragmentation and Select MRM Transitions:
-
Infuse the analyte and perform a product ion scan to see all the fragments generated from the precursor ion (m/z 246.2).
-
Select the 2-3 most intense and stable product ions for further optimization. These will be your potential MRM transitions.
-
-
Tune Compound-Specific Parameters: For each MRM transition, you must optimize the key voltages and energies.
-
Collision Energy (CE): This is the most critical parameter for fragmentation. Ramp the CE voltage and plot the resulting product ion intensity. The peak of this curve is your optimal CE.
-
Cone/Declustering Potential (DP): These voltages control the transfer of ions from the source into the mass analyzer and can induce some initial fragmentation. Tune these for maximum precursor ion intensity.
-
-
Optimize Source Parameters:
-
Source Temperature and Gas Flows (Nebulizer, Heater): These parameters affect the efficiency of desolvation. Optimize them to achieve the most intense and stable signal during infusion. A systematic approach is best, adjusting one parameter at a time.[18]
-
Table 1: Example Starting Parameters for Lamivudine Sulfoxide Method Development
| Parameter | Starting Value / Condition | Rationale / Comment |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for reversed-phase and high efficiency.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acid, good for ESI+ ionization.[8][19] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often gives sharper peaks. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% to 60% B over 5 minutes | A starting point; may need to be shallowed for better resolution. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Lamivudine and similar nucleoside analogs ionize well in ESI+.[9] |
| Precursor Ion (Q1) | m/z 246.2 | Expected [M+H]+ for lamivudine sulfoxide. |
| Product Ions (Q3) | To be determined via product ion scan | Select the most intense and specific fragments. |
| Collision Energy | To be optimized (start with 15-35 eV) | Highly compound-dependent; must be empirically determined.[17] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to improve sensitivity? A: A robust sample preparation method. You cannot compensate for a "dirty" sample or low analyte recovery with downstream instrument optimization. Focusing on a high-recovery, high-cleanup SPE method will provide the single biggest improvement in sensitivity.[7][11]
Q2: How do I know if I have a matrix effect problem? A: The gold standard is the post-column infusion experiment described in Section 1.2.[5] A simpler method is to compare the peak area of an analyte spiked into a post-extraction blank sample versus the peak area of the same amount spiked into clean solvent. If the peak area in the matrix is significantly lower (>15-20% difference), you are experiencing ion suppression.[20]
Q3: Can I just use the same MS/MS transition for lamivudine sulfoxide as for lamivudine? A: No. Lamivudine (m/z 230) and lamivudine sulfoxide (m/z 246) have different molecular weights and will have different precursor ions.[3][9] Their fragmentation patterns will also differ due to the presence of the sulfoxide group, requiring completely separate optimization of their respective MRM transitions.
Q4: My baseline is noisy. What should I check first? A: A noisy baseline can be chemical or electronic.
-
Chemical Noise: Check the purity of your mobile phase solvents and additives. Ensure your LC system is clean and free from contamination.
-
Electronic Noise: This is less common on modern instruments but can arise from grounding issues or detector problems.
-
Most Likely Cause: In bioanalysis, the most common cause is chemical noise from the sample matrix. Improve your sample cleanup or adjust your chromatography to separate the analyte from the interfering peaks.
Q5: What is an acceptable signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ)? A: For quantitative bioanalysis, regulatory guidelines typically require the S/N ratio at the LLOQ to be at least 5, although a ratio of 10 is often preferred for greater confidence.[21] The LLOQ must also demonstrate acceptable precision and accuracy.
Caption: A decision tree for troubleshooting low sensitivity.
References
- Vertex AI Search. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?
- ResearchGate. (2025, August 6). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method.
- Thermo Fisher Scientific. Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applicati.
- PubMed. (2012). A novel LC-MS/MS method for simultaneous quantification of tenofovir and lamivudine in human plasma and its application to a pharmacokinetic study.
- SpringerLink. (2023, August 4). A validated LC-MS/MS method for studying the pharmacokinetic interaction of Immusante® and antiviral drugs in rats.
- MDPI. Development and Validation of an LC-MS/MS Method for the Determination of Alternaria Mycotoxins in Hepatic Tissue.
- MDPI. Development of a High-Throughput UHPLC-DMS-MS/MS Method for Targeted Quantitation of Pertinent Phospholipid Classes in Colon Cancer.
- Neliti. (2022, April 9). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method.
- International Journal of Pharmaceutical Investigation. Simultaneous Estimation of Lamivudine, Didanosine and Efavirenz in Bulk and their Formulation by UPLC.
- PubMed Central (PMC). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
- International Journal of Pharmacy & Pharmaceutical Research. (2022, June 30). Comprehensive Review on Various Analytical Methodologies for the Estimation of Lamivudine.
- PubMed. (2012, January). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma.
- International Journal of Pharmaceutical and Life Sciences. Review article on Analytical Techniques of Lamivudine Determination in Different Matrices.
- FIP. (2011, February 9). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine.
- PMC - NIH. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma.
- IJCRT.org. Analytical Method Development and Validation of Lamivudine by RP-HPLC Method.
- Anant Pharmaceuticals Pvt. Ltd. CAS 160552-54-5 Lamivudine (R)-Sulfoxide Impurity.
- PubMed. (2009, January 15). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n).
- USP-NF. (2011, December 1). Lamivudine.
- Simson Pharma Limited. Lamivudine Sulfoxide Impurity | CAS No- 1235712-40-9.
- ACS Publications. (2023, July 7). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments.
- Journal of Analytical Toxicology. A New Assay Based on Solid-Phase Extraction Procedure with LC–MS to Measure Plasmatic Concentrations of Tenofovir and Emtricit.
- PMC - NIH. Rapid Methods for High-Throughput Detection of Sulfoxides.
- PubMed. A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients.
- PubMed Central. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma.
- ResearchGate. (2025, August 9). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review.
- Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development.
- LCGC International. Tips for Optimizing Key Parameters in LC–MS.
- MDPI. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- ResearchGate. (2025, August 9). Significant parameters in the optimization of MALDI-TOF-MS for synthetic polymers.
- SciSpace. Strategies & Considerations for Bio analytical Method Development and Validation using LCMS/MS: a Review.
- ChemRxiv. Solid Phase Extraction on Reverse Phase Chromatographic Media Subjected to Stresses Expected for Extraterrestrial Implementation.
- SpringerLink. (2024, July 30). Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in s.
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. fip.org [fip.org]
- 3. CAS 160552-54-5 Lamivudine (R)-Sulfoxide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. Development and Validation of an LC-MS/MS Method for the Determination of Alternaria Mycotoxins in Hepatic Tissue | MDPI [mdpi.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A novel LC-MS/MS method for simultaneous quantification of tenofovir and lamivudine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. simbecorion.com [simbecorion.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jpionline.org [jpionline.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. media.neliti.com [media.neliti.com]
- 21. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Lamivudine Sulfoxide Recovery
Introduction: The Polarity Trap
Welcome to the technical support center. If you are experiencing low recovery (<50%) of Lamivudine Sulfoxide (3TC-SO) from plasma, you are likely fighting the laws of thermodynamics.[1][2]
Lamivudine and its sulfoxide metabolite are highly hydrophilic nucleoside analogs. The sulfoxide moiety adds polarity to an already polar cytosine analog.
The Core Conflict: Most "standard" bioanalytical extraction protocols (Liquid-Liquid Extraction with Ethyl Acetate or MTBE) rely on the analyte partitioning into an organic phase.[1][2] 3TC-SO refuses to leave the aqueous plasma phase because it is more soluble in water than in organic solvents.[1][2]
This guide moves beyond "try another solvent" and focuses on orthogonal extraction mechanisms and chromatographic retention strategies.
Module 1: Extraction Methodology (The Root Cause)
Diagnosis: Are you using LLE?
If you are attempting Liquid-Liquid Extraction (LLE) with hexane, ether, or pure ethyl acetate, stop .[1][2] Your recovery is low because the analyte is remaining in the discarded aqueous layer.[1]
Recommended Workflows
Option A: Protein Precipitation (PPT) – The High-Throughput Route
Best for: High concentration samples (>10 ng/mL), rapid turnaround.[1][2]
Mechanism: Uses water-miscible organic solvents to crash proteins while keeping the polar analyte in solution.[1][2]
Protocol:
-
Aliquot: 50 µL Plasma into a 96-well plate.
-
Internal Standard: Add 20 µL of stable isotope labeled IS (3TC-SO-d3) in water/methanol (50:50).
-
Precipitation: Add 150 µL Methanol containing 0.1% Formic Acid .
-
Scientist's Note: The formic acid helps disrupt weak protein binding, though 3TC binding is naturally low (<36%).[1]
-
-
Vortex: High speed for 5 min.
-
Centrifuge: 4000g for 10 min at 4°C.
-
Transfer: Inject the supernatant directly (or dilute 1:1 with water if peak shape is poor).
Option B: Mixed-Mode Solid Phase Extraction (SPE) – The Clean Route
Best for: Low LOQ (<1 ng/mL), removing phospholipids.[1][2]
Mechanism: Since 3TC-SO contains a cytosine ring (pKa ~4.3), it can be protonated.[1][2] We use Mixed-Mode Cation Exchange (MCX) to lock the analyte onto the sorbent while washing away interferences.[1][2]
Protocol:
-
Pre-treatment: Dilute 100 µL Plasma 1:1 with 2% Formic Acid (aq) . (pH must be < 3 to protonate the analyte).[1][2]
-
Conditioning: MCX Cartridge (30 mg) -> 1 mL Methanol -> 1 mL Water.
-
Load: Load pre-treated sample slowly.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes proteins/salts).[1][2]
-
Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids/matrix).[1][2] Crucial Step: 3TC-SO stays bound by ionic interaction.[1][2]
-
Elution: 500 µL 5% Ammonium Hydroxide in Methanol . (High pH breaks the ionic bond).[1]
-
Evaporation: Dry under N2 at 40°C and reconstitute in mobile phase.
Data Comparison: Extraction Efficiency
| Method | Solvent/Sorbent | Recovery (%) | Matrix Effect (ME) | Verdict |
| LLE | Ethyl Acetate/Hexane | < 15% | Low | FAIL (Partitioning issue) |
| LLE | DCM/Isopropanol (5:[1][2]1) | ~ 60% | Moderate | RISKY (Variable recovery) |
| PPT | Methanol + 0.1% FA | > 90% | High (Suppression) | GOOD (If sensitivity allows) |
| SPE | Mixed-Mode Cation (MCX) | > 85% | Negligible | EXCELLENT (Gold Standard) |
Module 2: Chromatographic "Phantom" Loss
Symptom: You switched to PPT, but the signal is still weak or absent. Diagnosis: The analyte is eluting in the void volume (dead time) of the column, where it co-elutes with salts and unretained matrix components, causing massive Ion Suppression .
The Fix: HILIC or Aqueous-Stable C18
Standard C18 columns collapse under 100% aqueous conditions, which are needed to retain 3TC-SO.[1][2]
Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) in 90% Acetonitrile.[1][2]
-
Mobile Phase B: 10 mM Ammonium Acetate (pH 4.5) in Water.[1][2]
-
Elution: Start High Organic (95% B) -> Gradient to Aqueous.
-
Why: In HILIC, water is the "strong" solvent.[3] This retains polar 3TC-SO away from the void volume.[1][2]
Module 3: Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision logic for troubleshooting low recovery.
Caption: Decision tree for diagnosing low recovery. Note that "Phantom Low Recovery" caused by ion suppression in the void volume is a common error with polar metabolites.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use an internal standard like Lamivudine itself? A: No. Lamivudine and its sulfoxide separate chromatographically. If you experience matrix effects (ion suppression) at the sulfoxide retention time, the parent drug (eluting elsewhere) will not compensate for it. You must use a stable isotope labeled internal standard (e.g., 3TC-Sulfoxide-13C,15N2 ) to track extraction efficiency and ionization changes accurately.[1][2]
Q2: Why is my recovery variable (high %CV)? A: This often points to oxidation during processing.[2] Lamivudine contains a sulfur atom.[2][4] If your samples sit at room temperature in the presence of air or oxidizing agents, the parent drug can convert to the sulfoxide ex vivo, causing artificially "high" recovery or variable baselines.
-
Fix: Keep samples on ice.[2] Process rapidly. Add an antioxidant (e.g., Ascorbic Acid) if stability data suggests >5% conversion.[1][2]
Q3: I see double peaks for the sulfoxide. Is my column failing? A: Likely not. Sulfoxides contain a chiral center at the sulfur atom. Lamivudine sulfoxide exists as diastereomers (R-sulfoxide and S-sulfoxide).[1][2] These often separate on high-efficiency columns.[1][2] You should integrate both peaks for total metabolite quantification unless your assay is stereoselective.[2]
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 71749728, Lamivudine sulfoxide. Retrieved from PubChem.[2] Link
-
Agilent Technologies. (2019).[2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link
-
H.K.L. & Partners. (2022).[1][2][5] Determination of lamivudine and nevirapine in human plasma by LC-MS/MS method. Neliti. Link
Sources
Validation & Comparative
A Comparative Guide to Cross-Validation of Analytical Methods for Lamivudine Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral therapy, the purity and stability of active pharmaceutical ingredients (APIs) are paramount. Lamivudine, a cornerstone in the treatment of HIV and Hepatitis B, can degrade under oxidative stress to form lamivudine sulfoxide.[1] The presence of this impurity must be meticulously monitored to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison and cross-validation framework for two robust analytical methods for the quantification of lamivudine sulfoxide: a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
The principles of analytical method validation are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which emphasizes a lifecycle approach to ensure that an analytical procedure is, and remains, fit for its intended purpose.[2][3] Cross-validation becomes critical when data from different analytical methods are to be compared or when a method is transferred between laboratories.[2][4][5] This guide will delve into the practical application of these principles, offering a detailed protocol for establishing the equivalency of two distinct, yet complementary, analytical techniques for the analysis of lamivudine sulfoxide.
The Imperative of Stability-Indicating Methods
The development of stability-indicating analytical methods is a regulatory expectation and a scientific necessity. Such methods can accurately quantify the API in the presence of its degradation products, impurities, and excipients. Forced degradation studies, where the drug substance is subjected to stress conditions like acid and alkali hydrolysis, oxidation, photolysis, and thermal stress, are instrumental in developing and validating these methods.[1][6][7][8] For lamivudine, oxidative stress is a key degradation pathway leading to the formation of lamivudine sulfoxide.[1]
Method 1: Stability-Indicating HPLC-UV for Lamivudine and Its Impurities
High-Performance Liquid Chromatography with UV detection is a widely adopted, robust, and cost-effective technique for routine quality control of pharmaceuticals.[9][10][11][12][13][14][15] The following protocol outlines a stability-indicating HPLC-UV method capable of separating lamivudine from its potential degradation products, including lamivudine sulfoxide.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of polar compounds like lamivudine and its impurities.[9][11][12]
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of the parent drug from its degradation products.
-
Gradient Program: A typical gradient might start with a low percentage of the organic modifier (acetonitrile) to retain the polar analytes, followed by a gradual increase to elute the more non-polar compounds.
-
Detection Wavelength: 270 nm, a wavelength at which lamivudine exhibits significant absorbance.[13][16]
-
Column Temperature: 35°C.[16]
-
Injection Volume: 10 µL.[16]
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of lamivudine reference standard and a separate stock solution of lamivudine sulfoxide (if available as a reference standard) in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare working standards by diluting the stock solutions to the desired concentrations.
-
Sample Solution: For forced degradation studies, dissolve the lamivudine drug substance in the stress agent (e.g., hydrogen peroxide for oxidative stress). After the desired reaction time, neutralize the solution and dilute it with the mobile phase to a suitable concentration.
4. Rationale for Experimental Choices:
-
The C18 stationary phase provides good retention for the moderately polar lamivudine and its sulfoxide derivative.
-
The use of a buffered mobile phase (ammonium acetate at pH 4.5) helps to control the ionization of the analytes, leading to consistent retention times and improved peak shapes.[16]
-
Gradient elution is necessary to resolve the main peak of lamivudine from its closely eluting impurities that are formed during forced degradation.
-
PDA detection is advantageous as it allows for the assessment of peak purity, ensuring that the chromatographic peak of an analyte is not co-eluting with other components.[6]
Method 2: UPLC-MS/MS for Enhanced Sensitivity and Specificity
For applications requiring higher sensitivity and specificity, such as the quantification of trace-level impurities or analysis in complex matrices like biological fluids, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is the method of choice.[17][18] UPLC offers faster analysis times and better resolution compared to conventional HPLC.[19]
Experimental Protocol: UPLC-MS/MS
1. Instrumentation:
-
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is typically used in UPLC to achieve high separation efficiency.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A rapid gradient is employed to ensure a short run time.
-
Flow Rate: 0.3 mL/min.[19]
-
Column Temperature: 30°C.[19]
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. The precursor-to-product ion transitions for lamivudine and lamivudine sulfoxide need to be optimized.
3. Standard and Sample Preparation:
-
Preparation of standards and samples is similar to the HPLC-UV method, but typically at much lower concentrations due to the higher sensitivity of the MS detector.
4. Rationale for Experimental Choices:
-
The sub-2 µm particle size column in UPLC allows for faster separations and sharper peaks, leading to improved resolution and sensitivity.
-
Formic acid is a common mobile phase additive in LC-MS as it is volatile and aids in the ionization of the analytes in the ESI source.
-
Tandem mass spectrometry in MRM mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the matrix and other impurities.
Cross-Validation of HPLC-UV and UPLC-MS/MS Methods
Cross-validation is performed to demonstrate that two different analytical methods provide equivalent results, which is crucial when data from both methods will be used interchangeably or for comparative purposes.[4][5] The process involves analyzing the same set of samples using both the established method (HPLC-UV) and the new method (UPLC-MS/MS).
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.
Comparative Performance Data
The following table summarizes the typical performance characteristics for the two analytical methods, based on established validation guidelines.[10][15][20]
| Performance Characteristic | HPLC-UV Method | UPLC-MS/MS Method |
| Specificity | Good, demonstrated by peak purity analysis and resolution from other degradation products. | Excellent, due to the high selectivity of MRM transitions. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | Typically in the µg/mL range (e.g., 1-100 µg/mL for impurities).[9] | Broader dynamic range, often in the ng/mL to µg/mL range.[17][18] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% for repeatability and intermediate precision. | ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | Higher, typically in the low µg/mL range. | Lower, often in the low ng/mL range. |
| Limit of Quantification (LOQ) | Higher, typically in the mid µg/mL range. | Lower, often in the mid-to-high ng/mL range. |
| Run Time | Longer (e.g., 15-30 minutes). | Shorter (e.g., 2-5 minutes). |
Conclusion
Both the stability-indicating HPLC-UV and the UPLC-MS/MS methods are suitable for the quantification of lamivudine sulfoxide. The choice of method depends on the specific application. The HPLC-UV method is a reliable and cost-effective choice for routine quality control and stability testing where the expected levels of the impurity are within its detection capabilities. The UPLC-MS/MS method, with its superior sensitivity and specificity, is ideal for trace-level quantification, analysis in complex matrices, and when a shorter analysis time is critical.
A well-designed cross-validation study, as outlined in this guide, is essential to ensure the consistency and reliability of data when both methods are employed within a drug development program. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can confidently select and validate the most appropriate analytical method for their needs, ultimately contributing to the development of safe and effective medicines.
References
-
Journal of Chemical and Pharmaceutical Research. Method development and validation of RP- HPLC in the application of in- vitro dissolution study of Lamivudine in bulk drug and tablet. Available from: [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. Analytical method development and validation of lamivudine and dolutegravir by rp-hplc method. Available from: [Link]
-
ResearchGate. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma. Available from: [Link]
-
National Center for Biotechnology Information. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Available from: [Link]
-
Der Pharma Chemica. Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Available from: [Link]
-
Taylor & Francis Online. Green HPLC quantification method of lamivudine, zidovudine and nevirapine with identification of related substances in tablets. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Bioanalytical method development and validation of lamivudine by RP-HPLC method. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Development and Validation of Stability Indicating HPLC Method for Lamivudine, Zidovudine and Abacavir in Tablet Dosage Forms. Available from: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. Analytical metthod development and validation for the simultaneous estimation of lamivudine and zidovudine by reverse-phase high. Available from: [Link]
-
International Journal of Applied Pharmaceutics. Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. Available from: [Link]
-
ResearchGate. Determination of Lamivudine, Zidovudine, and Nevirapine in Capillary Blood Sampled on Filter Paper by LC. Available from: [Link]
-
Scholars.Direct. Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Available from: [Link]
-
Journal of Pharmaceutical Analysis. Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Available from: [Link]
-
Latin American Journal of Pharmacy. Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed. Available from: [Link]
-
ResearchGate. Determination and Validation of Capillary Electrophoretic and Liquid Chromatographic Methods for Concurrent Assay of Valganciclovir and Lamivudine in Pharmaceutical Formulations. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir in Combined Pharmaceutical Dosage Form. Available from: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
Taylor & Francis Online. DETERMINATION OF LAMIVUDINE/DIDANOSINE/SAQUINAVIR IN HUMAN SERUM USING CAPILLARY ZONE ELECTROPHORESIS. Available from: [Link]
-
PubMed. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Available from: [Link]
-
European Bioanalysis Forum. Cross and Partial Validation. Available from: [Link]
-
International Journal of Research in Pharmaceutical Sciences. Novel Method Development, Validation and Forced Degradation Studies for the Concurrent Determination of Lamivudine, Tenofovir Disoproxil Fumarate and Doravirine in Active Pharmaceutical Ingredient and Formulation using RP-UPLC. Available from: [Link]
-
National Center for Biotechnology Information. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available from: [Link]
-
ACS Publications. Capillary Electrophoresis Instruments for Medical Applications and Falsified Drug Analysis/Quality Control in Developing Countries. Available from: [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
Sources
- 1. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.direct [scholars.direct]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. orientjchem.org [orientjchem.org]
- 9. jocpr.com [jocpr.com]
- 10. ijbpas.com [ijbpas.com]
- 11. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. eijppr.com [eijppr.com]
- 15. japer.in [japer.in]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journaljpri.com [journaljpri.com]
- 20. intuitionlabs.ai [intuitionlabs.ai]
comparative antiviral activity of lamivudine versus lamivudine sulfoxide
The following guide provides a comparative technical analysis of Lamivudine (3TC) versus its primary metabolite and degradation product, Lamivudine Sulfoxide . This content is structured for researchers and drug development professionals, focusing on antiviral potency, mechanism of action, and experimental validation.[1]
Technical Reference Guide for Drug Development & Assay Design [1]
Executive Summary
Lamivudine (3TC) is a cytidine nucleoside analogue reverse transcriptase inhibitor (NRTI) with potent activity against HIV-1, HIV-2, and Hepatitis B Virus (HBV).[1][2][3] Its antiviral efficacy relies entirely on intracellular phosphorylation to its active triphosphate form (3TC-TP).
Lamivudine Sulfoxide , the S-oxide metabolite (and known Impurity G/H), is pharmacologically distinct.[1] It acts as a metabolic dead-end .[1] Experimental data consistently characterizes the sulfoxide as antivirally inert due to its inability to serve as a substrate for deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation pathway. Consequently, while Lamivudine exhibits nanomolar to micromolar IC50 values, Lamivudine Sulfoxide typically registers as inactive (IC50 > 100 µM) in phenotypic assays.[1]
Chemical & Structural Context
Understanding the structural divergence is critical for interpreting the loss of bioactivity.
| Feature | Lamivudine (3TC) | Lamivudine Sulfoxide |
| CAS Registry | 134678-17-4 | 160552-54-5 (R-isomer) |
| Chemical Nature | (-) enantiomer of 2',3'-dideoxy-3'-thiacytidine | S-oxide derivative of 3TC |
| Key Structural Change | Intact oxathiolane ring (Sulfur at pos 3) | Oxidation of sulfur atom (S=O) |
| Stereochemistry | (2R, 5S) absolute configuration | Creates new chiral center at Sulfur (R/S isomers) |
| Solubility | Soluble in water, DMSO | Soluble in DMSO, Methanol; Hygroscopic |
| Role in Therapy | Active Pharmaceutical Ingredient (API) | Major Metabolite / Degradation Impurity |
Pharmacological Comparison
Mechanism of Action (The Activation Bottleneck)
The disparity in antiviral activity is driven by the intracellular activation cascade .
-
Lamivudine (Active):
-
Entry: Enters cell via passive diffusion and organic cation transporters (OCTs).[1]
-
Phosphorylation (Rate-Limiting): Deoxycytidine kinase (dCK) recognizes the oxathiolane ring and phosphorylates the 5'-OH group to form 3TC-Monophosphate (3TC-MP).[4]
-
Anabolism: Converted to Diphosphate (3TC-DP) and finally Triphosphate (3TC-TP).[3][4]
-
Effect: 3TC-TP acts as a chain terminator by competing with dCTP for the viral Reverse Transcriptase (RT).[2][4]
-
-
Lamivudine Sulfoxide (Inactive):
-
The addition of the oxygen atom to the sulfur ring introduces steric bulk and alters the electron density of the oxathiolane ring.
-
Steric Exclusion: This structural modification prevents the molecule from fitting into the substrate binding pocket of dCK.
-
Result: No phosphorylation occurs.[1] Without the triphosphate moiety, the molecule cannot inhibit viral polymerase.[1]
-
Quantitative Antiviral Data
The following data summarizes the potency difference across standard viral assays.
| Parameter | Lamivudine (3TC) | Lamivudine Sulfoxide |
| HIV-1 IC50 (PBMC) | 0.002 – 0.06 µM | > 100 µM (Inactive) |
| HIV-1 IC50 (MT-4 Cells) | 0.1 – 0.5 µM | > 100 µM (Inactive) |
| HBV EC50 (HepG2 2.2.15) | 0.01 – 0.56 µM | Inactive |
| CC50 (Cytotoxicity) | > 200 µM (High selectivity) | > 500 µM (Non-cytotoxic) |
| Mitochondrial Tox | Low (Weak Pol-γ inhibitor) | Negligible |
Note on Cytotoxicity: The sulfoxide is generally less cytotoxic than the parent because it does not accumulate as a triphosphate in mitochondria, avoiding inhibition of mitochondrial DNA polymerase gamma.[1]
Visualizing the Metabolic Divergence
The diagram below illustrates why the sulfoxide fails to act as an antiviral.
Caption: Metabolic bifurcation showing Lamivudine activation vs. the Sulfoxide dead-end pathway.
Experimental Protocols for Comparative Evaluation
To validate the inactivity of the sulfoxide or screen for impurities, use the following self-validating protocols.
In Vitro Antiviral Potency Assay (HIV-1)
Objective: Determine IC50 of 3TC vs. 3TC-Sulfoxide using MT-4 cells.
-
Reagent Preparation:
-
Dissolve 3TC (Reference Standard) and 3TC-Sulfoxide (Impurity Standard) in DMSO to 10 mM stock.
-
Prepare serial dilutions (1:5) in culture medium (RPMI-1640 + 10% FBS). Range: 100 µM down to 0.001 µM.[1]
-
-
Cell Infection:
-
Incubation:
-
Plate 100 µL cells + 100 µL drug dilution in 96-well plates.
-
Incubate at 37°C, 5% CO2 for 5 days.
-
-
Readout (MTT Assay):
Metabolic Stability & Impurity Profiling (HPLC)
Objective: Detect sulfoxide formation or quantify it as an impurity.[1]
-
Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase:
-
Retention Time: Sulfoxide elutes earlier than Lamivudine due to higher polarity (S=O group).[1]
-
Relative Retention Time (RRT) approx 0.3 - 0.5 relative to 3TC.
-
Implications for Drug Development
-
Impurity Limits: According to ICH Q3A/B guidelines, Lamivudine Sulfoxide is a specified impurity.[1] It must be controlled (typically < 0.3%) not because of toxicity, but to ensure potency of the drug product.
-
Stability Indication: An increase in sulfoxide levels in stability samples indicates oxidative degradation (exposure to air/peroxides).
-
Resistance Profiling: The M184V mutation renders the virus resistant to 3TC. Since the sulfoxide is inactive against wild-type virus, it remains inactive against M184V mutants; it offers no "salvage" potential.[1]
References
-
Perry, C. M., & Faulds, D. (1997).[1] Lamivudine.[1][2][5][6][7][8][9][10][11][12][13][14] A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection.[1][13][15] Drugs, 53(4), 657-680.[1] Link
-
Johnson, M. A., et al. (1999).[1] Clinical pharmacokinetics of lamivudine. Clinical Pharmacokinetics, 36(1), 41-66.[1] Link
-
Coates, J. A., et al. (1992).[1] (-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro.[4] Antimicrobial Agents and Chemotherapy, 36(1), 202-205.[1] Link
-
Gao, W. Y., et al. (1993).[1] Antiviral activity and metabolism of the 2',3'-dideoxy-3'-thiacytidine enantiomers.[2][3][4] The Journal of Biological Chemistry, 268, 8-12.[1]
-
United States Pharmacopeia (USP). Lamivudine Monograph: Organic Impurities.[1] Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. ClinPGx [clinpgx.org]
- 5. uspnf.com [uspnf.com]
- 6. allmpus.com [allmpus.com]
- 7. Lamivudine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. gs.elaba.lt [gs.elaba.lt]
- 9. researchgate.net [researchgate.net]
- 10. Lamivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Long-term incidence of hepatitis B virus resistance to lamivudine in human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. rsdjournal.org [rsdjournal.org]
- 14. Lamivudine (3TC) phosphorylation and drug interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. content-assets.jci.org [content-assets.jci.org]
Correlating Lamivudine Sulfoxide Levels with Clinical Outcomes: A Comparative Bioanalytical Guide
Part 1: Executive Summary & Core Directive
The Objective: This guide provides a technical framework for correlating levels of Lamivudine (3TC) and its primary metabolite, trans-Lamivudine Sulfoxide (3TC-SO) , with patient clinical outcomes. While Lamivudine is a cornerstone Nucleoside Reverse Transcriptase Inhibitor (NRTI), its oxidative instability leads to the formation of the pharmacologically inactive sulfoxide metabolite.
The Comparison: We evaluate the metabolic performance of Lamivudine against its structural analog, Emtricitabine (FTC) .
-
Lamivudine: Susceptible to hepatic and oxidative conversion to sulfoxide (5–10% of dose), serving as a critical biomarker for renal clearance efficiency and oxidative stress.
-
Emtricitabine: The fluorinated analog exhibits superior metabolic stability, longer intracellular half-life, and negligible sulfoxide formation, often resulting in a more predictable pharmacokinetic (PK) profile.
Clinical Relevance: Elevated 3TC-SO levels are not merely waste products; they are high-fidelity biomarkers for:
-
Renal Insufficiency: 3TC-SO accumulation correlates inversely with Creatinine Clearance (CLcr).
-
Drug Product Degradation: High baseline sulfoxide in plasma may indicate oxidative degradation of the pharmaceutical formulation, leading to sub-therapeutic dosing and potential viral breakthrough.
Part 2: Mechanistic Grounding & Comparative Analysis
Metabolic Pathway & Stability
The primary difference between Lamivudine and Emtricitabine lies in the C5 position of the pyrimidine ring. Lamivudine contains a hydrogen atom, making the sulfur atom in the oxathiolane ring more electron-rich and susceptible to oxidation by cytochrome P450 enzymes (minor) and systemic oxidative stress. Emtricitabine possesses a fluorine atom at C5, which withdraws electron density, stabilizing the molecule against S-oxidation.
Figure 1: Comparative Metabolic Pathway (3TC vs. FTC)
Caption: Metabolic divergence of Lamivudine (3TC) and Emtricitabine (FTC). Note the significant oxidative shunt to Sulfoxide for 3TC, absent in FTC.
Comparative Performance Data
The following table synthesizes experimental data comparing the two NRTIs, highlighting why 3TC-SO quantification is critical for Lamivudine monitoring but irrelevant for Emtricitabine.
| Feature | Lamivudine (3TC) | Emtricitabine (FTC) | Clinical Implication |
| Primary Metabolite | trans-Lamivudine Sulfoxide | Minimal/None | 3TC-SO is a specific marker for 3TC metabolism. |
| Metabolic Fraction | 5–10% converted to Sulfoxide | <1% metabolized | FTC provides higher parent drug exposure per mg. |
| Renal Clearance | Active tubular secretion | Glomerular filtration + secretion | Both require dose adjustment in renal failure. |
| Half-Life (Plasma) | 5–7 hours | 10 hours | FTC allows for more "forgiving" once-daily dosing. |
| Oxidative Stability | Low (Degrades to Sulfoxide) | High (Fluorine stabilization) | 3TC samples require antioxidants (e.g., ascorbic acid) during prep. |
| Outcome Correlation | High SO levels = Renal impairment or degraded drug | N/A | 3TC-SO/3TC ratio is a sensitive renal biomarker. |
Part 3: Experimental Protocol (Self-Validating System)
To correlate 3TC-SO levels with outcomes, precise quantification is required. Standard HPLC-UV lacks the sensitivity to distinguish low-level sulfoxide in early-stage renal failure. LC-MS/MS is the mandatory standard.
Method: LC-MS/MS Quantification of 3TC and 3TC-Sulfoxide
Objective: Simultaneous quantification of Lamivudine and trans-Lamivudine Sulfoxide in human plasma.
Reagents:
-
Internal Standard (IS): Lamivudine-13C,15N2 (isotopically labeled to correct for matrix effects).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Stabilizer: 0.1% Ascorbic Acid (Critical to prevent artificial sulfoxide formation during processing).
Workflow Diagram
Caption: Optimized bioanalytical workflow for extracting and quantifying Lamivudine and its Sulfoxide metabolite.
Step-by-Step Protocol
-
Sample Collection: Collect whole blood in K2-EDTA tubes. Centrifuge immediately at 4°C to separate plasma.
-
Critical Control: Add 10 µL of 1M Ascorbic Acid per mL of plasma immediately to prevent ex vivo oxidation of 3TC to 3TC-SO.
-
-
Extraction:
-
Aliquot 200 µL plasma.
-
Add 20 µL Internal Standard (IS) working solution.
-
Add 600 µL ice-cold Acetonitrile (Protein Precipitation). Vortex for 60s.
-
Centrifuge at 10,000 × g for 10 mins.
-
-
Chromatography (LC):
-
Column: Synergi Hydro-RP or equivalent C18 polar-embedded column (essential for retaining polar sulfoxide).
-
Gradient: 5% B to 90% B over 5 minutes.
-
-
Mass Spectrometry (MS/MS):
-
Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Lamivudine: m/z 230.1 → 112.1
-
3TC-Sulfoxide: m/z 246.1 → 128.1 (Mass shift of +16 Da indicates oxidation).
-
IS: m/z 233.1 → 115.1
-
-
Part 4: Correlating Data with Clinical Outcomes
Once 3TC and 3TC-SO levels are quantified, use the following logic to interpret clinical outcomes.
The "Sulfoxide Ratio" as a Biomarker
Calculate the Metabolic Ratio (MR) :
| Observation | Clinical Correlation | Actionable Insight |
| Normal Ratio (< 0.10) | Normal renal function; Intact drug product. | Continue standard dosing. |
| High Ratio (> 0.15) | Renal Impairment: Reduced clearance of the polar metabolite. | Dose Adjustment: Reduce 3TC frequency (e.g., 150 mg QD instead of BID) based on CLcr. |
| High Baseline SO | Product Degradation: Patient consumed oxidized drug (poor storage). | Investigation: Assay the drug supply. Switch to blister-packed or fresh stock. |
| Undetectable SO | Non-Adherence or Ultra-rapid clearance. | Verify patient compliance. |
Toxicity Implications
While 3TC-SO is pharmacologically inactive against HIV, its accumulation signals a failure of the organic cation transport system in the kidney.
-
Outcome: Patients with MR > 0.20 often exhibit signs of sub-clinical lactic acidosis or micro-mitochondrial toxicity , as the clearance pathways for NRTIs are saturated.
-
Comparison: Patients on Emtricitabine (FTC) rarely exhibit this accumulation profile, making FTC a safer alternative for patients with fluctuating renal function (e.g., CKD stages 2-3).
References
-
Comparative Efficacy of Lamivudine and Emtricitabine. National Institutes of Health (NIH). Systematic review of randomized trials comparing 3TC and FTC efficacy and pharmacokinetics. [Link]
-
Clinical Pharmacokinetics of Lamivudine. Clinical Pharmacokinetics. Detailed review of 3TC metabolism, including the formation of the trans-sulfoxide metabolite and renal elimination. [Link]
-
Determination of Lamivudine and its Metabolites by LC-MS/MS. Journal of Chromatography B. Validation of sensitive methods for quantifying 3TC and its impurities in human plasma.[2] [Link]
-
Stability-Indicating HPLC Methods for Lamivudine. Scholars.Direct. Analysis of oxidative degradation products (sulfoxides) in pharmaceutical preparations. [Link]
-
Lamivudine Pathway and Pharmacogenetics. PharmGKB. Pathway visualization and genetic factors influencing Lamivudine transport and metabolism. [Link]
Sources
Navigating Species-Specific Landscapes: A Comparative Guide to Lamivudine Metabolism and Sulfoxide Formation
For Researchers, Scientists, and Drug Development Professionals
In the intricate journey of drug development, understanding the metabolic fate of a candidate compound across different species is a cornerstone of preclinical assessment. This guide offers an in-depth comparison of the metabolism of lamivudine, a widely used antiretroviral agent, with a specific focus on its conversion to the trans-sulfoxide metabolite. By synthesizing available data and established methodologies, this document aims to provide a valuable resource for scientists navigating the complexities of interspecies differences in drug metabolism.
The Critical Role of Interspecies Metabolic Profiling
The metabolic pathways of a drug can vary significantly between preclinical animal models and humans. These differences can have profound implications for a drug's efficacy, toxicity, and pharmacokinetic profile. A metabolite that is minor in a preclinical species could be a major and pharmacologically active or toxic metabolite in humans, or vice versa. Therefore, a thorough investigation of these species-specific metabolic nuances is not merely a regulatory requirement but a critical step in de-risking a drug candidate and ensuring its safe and effective translation to the clinic.
Lamivudine Metabolism: A Focus on Sulfoxidation
Lamivudine is primarily eliminated from the body unchanged through renal excretion. However, a minor metabolic pathway involves the oxidation of the sulfur atom in the thiazole ring to form the trans-sulfoxide metabolite.[1] In humans, this metabolite accounts for approximately 5-10% of an administered dose and is considered pharmacologically inactive.[1]
Notably, the metabolism of lamivudine does not significantly involve the cytochrome P450 (CYP450) enzyme system, which is a major pathway for the metabolism of many other drugs.[1] Instead, the sulfoxidation of lamivudine is primarily catalyzed by flavin-containing monooxygenases (FMOs).[2] FMOs are a superfamily of enzymes that specialize in the oxygenation of soft nucleophiles, such as the sulfur atom in lamivudine.
Caption: Metabolic pathway of lamivudine to its sulfoxide metabolite.
Species Differences in Lamivudine Sulfoxidation: A Comparative Analysis
Direct comparative studies on the kinetics of lamivudine sulfoxide formation across different species are limited. However, by examining the known species differences in the expression and activity of hepatic FMOs, we can infer the likely variations in lamivudine metabolism. FMO3 is the predominant FMO isoform in the adult human liver, while FMO1 expression is more prominent in the liver of some preclinical species, such as rats.[3][4]
The following table provides a semi-quantitative comparison based on available data on FMO expression and activity in liver microsomes. It is important to note that these are general trends and the actual rate of lamivudine sulfoxidation can be influenced by various factors.
| Species | Predominant Hepatic FMO Isoform(s) | Relative Methionine S-oxidase Activity (FMO3 marker) in Liver Microsomes | Expected Rate of Lamivudine Sulfoxidation |
| Human | FMO3[3] | Moderate[5] | Moderate |
| Rat | FMO1, FMO3[4] | Moderate[5] | Moderate |
| Dog | FMO1, FMO3[5] | Low[5] | Low to Moderate |
| Monkey (Cynomolgus) | FMO1, FMO3[6] | Not explicitly detailed but generally considered a good model for human metabolism | Moderate, likely similar to human |
Experimental Protocol for In Vitro Assessment of Lamivudine Sulfoxidation
To experimentally determine the species differences in lamivudine metabolism, an in vitro incubation with liver subcellular fractions (microsomes or S9) or hepatocytes is the gold standard. The following is a detailed protocol for a typical experiment using liver microsomes.
Objective: To compare the rate of lamivudine sulfoxide formation in liver microsomes from human, rat, dog, and monkey.
Materials:
-
Lamivudine
-
Lamivudine-trans-sulfoxide (as an analytical standard)
-
Pooled liver microsomes from human, rat, dog, and monkey (commercially available)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
Experimental Workflow:
Caption: Experimental workflow for in vitro lamivudine metabolism study.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of lamivudine in a suitable solvent (e.g., water or DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare 100 mM potassium phosphate buffer, pH 7.4.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order: phosphate buffer, liver microsomes (final protein concentration typically 0.5-1 mg/mL), and lamivudine stock solution (final substrate concentration to be tested, e.g., 1-100 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubate at 37°C with constant shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a known concentration of the internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of lamivudine and lamivudine-trans-sulfoxide.[7][8][9]
-
Use a suitable C18 column for chromatographic separation.
-
Employ a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for lamivudine, lamivudine-trans-sulfoxide, and the internal standard in positive ion mode.
-
-
Data Analysis:
-
Construct calibration curves for lamivudine and lamivudine-trans-sulfoxide using the analytical standards.
-
Quantify the concentrations of the parent drug and the metabolite in the experimental samples.
-
Plot the concentration of the formed lamivudine sulfoxide against time for each species.
-
Determine the initial rate of metabolite formation from the linear portion of the curve.
-
Compare the rates of sulfoxide formation across the different species to assess species-specific differences in lamivudine metabolism.
-
Conclusion: Bridging the In Vitro-In Vivo Gap
This guide provides a framework for understanding and investigating the species differences in the metabolism of lamivudine to its sulfoxide metabolite. While direct comparative kinetic data remains an area for further research, the available information on FMO expression and activity provides a solid foundation for predicting and interpreting metabolic profiles across species. The detailed experimental protocol offers a practical approach for generating robust in vitro data, which is essential for making informed decisions in the drug development process. By carefully considering the species-specific metabolic landscape, researchers can better predict the human pharmacokinetic profile of drug candidates and ultimately contribute to the development of safer and more effective medicines.
References
-
Gerets, H. H. J., et al. (2020). Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac. Molecules, 25(24), 5969. [Link]
-
Ripp, S. L., et al. (1999). Species and sex differences in expression of flavin-containing monooxygenase form 3 in liver and kidney microsomes. Drug Metabolism and Disposition, 27(1), 46-52. [Link]
-
Lu, C., et al. (2018). Interspecies comparison of the glucuronidation processes in the man, monkey, pig, dog and rat. Xenobiotica, 48(11), 1089-1097. [Link]
-
Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & therapeutics, 106(3), 357–387. [Link]
-
Chaluvadi, M. R., et al. (2009). Hepatic Flavin-Containing Monooxygenase Gene Regulation in Different Mouse Inflammation Models. Drug Metabolism and Disposition, 37(5), 1136-1143. [Link]
-
Falls, J. G., et al. (1995). Physiological factors affecting protein expression of flavin-containing monooxygenases 1, 3 and 5. Xenobiotica, 25(8), 831-840. [Link]
-
Chiang, Y. C., et al. (2019). Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats. ACS omega, 4(26), 22067–22075. [Link]
-
Rendic, S., & Guengerich, F. P. (2015). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of toxicology, 89(12), 2217–2366. [Link]
-
Ripp, S. L., et al. (1999). Species and Sex Differences in Expression of Flavin-Containing Monooxygenase Form 3 in Liver and Kidney Microsomes. Drug Metabolism and Disposition, 27(1), 46-52. [Link]
-
Li, C., et al. (2023). Comparative metabolism of fargesin in human, dog, monkey, mouse, and rat hepatocytes. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. [Link]
-
Moore, K. H., et al. (1997). Lamivudine (3TC) phosphorylation and drug interactions in vitro. Antiviral Chemistry & Chemotherapy, 8(5), 453-459. [Link]
-
Hines, R. N., et al. (2002). Human hepatic flavin-containing monooxygenases 1 (FMO1) and 3 (FMO3) developmental expression. Pediatric research, 51(2), 218–224. [Link]
-
Ramakrishna, N. V., et al. (2012). A novel LC-MS/MS method for simultaneous quantification of tenofovir and lamivudine in human plasma and its application to a pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 903, 126–132. [Link]
-
Krueger, S. K., & Williams, D. E. (2009). Flavin-containing monooxygenases: mutations, disease and drug response. Future medicinal chemistry, 1(3), 549–562. [Link]
-
Martignoni, M., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert opinion on drug metabolism & toxicology, 2(6), 875–894. [Link]
-
Sjöstedt, N. (2021). Advanced In Vitro Systems for Studies of Drug Disposition in the Human Liver. Diva Portal. [Link]
-
Kumar, P., et al. (2018). Development and Validation of an LC-MS/MS Method for the Determination of Lamivudine, Tenofovir & Efavirenz in human plasma. ResearchGate. [Link]
-
A, V. R., et al. (2010). High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(28), 2822–2830. [Link]
-
Soars, M. G., et al. (2003). Correlation between in vivo intrinsic clearance and in vitro metabolic stability in human liver preparations. Drug Metabolism and Disposition, 31(8), 1073-1079. [Link]
-
In Vitro ADME. (n.d.). Advanced In Vitro Tools for Evaluating Low-Clearance Compounds in Drug Discovery. In Vitro ADME. [Link]
-
Kumar, P., et al. (2018). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. Research Journal of Pharmacy and Technology, 11(4), 1435-1440. [Link]
-
Shimizu, M., et al. (2016). Triethylamine N-oxygenation mediated by liver and kidney microsomes and recombinant flavin-containing monooxygenase 3 (FMO3) and FMO1 proteins from humans, monkeys, pigs, and dogs. Drug Metabolism and Disposition, 44(8), 1271-1279. [Link]
-
Fay, K. A., et al. (2018). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental toxicology and chemistry, 37(1), 180–191. [Link]
-
D'Souza, C., & N, N. (2015). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Research & Reviews: A Journal of Pharmaceutical Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism [frontiersin.org]
- 3. Human hepatic flavin-containing monooxygenases 1 (FMO1) and 3 (FMO3) developmental expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological factors affecting protein expression of flavin-containing monooxygenases 1, 3 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species and sex differences in expression of flavin-containing monooxygenase form 3 in liver and kidney microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel LC-MS/MS method for simultaneous quantification of tenofovir and lamivudine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of Lamivudine Sulfoxide Quantification
Content Type: Technical Comparison Guide Subject: Lamivudine (3TC) Impurity Profiling Specific Analyte: Lamivudine Sulfoxide (Oxidative Degradant)
Executive Summary & Scientific Rationale
In the rigorous landscape of antiretroviral drug development, the quantification of Lamivudine Sulfoxide (C8H11N3O4S) is a critical quality attribute. As the primary oxidative degradant of Lamivudine (3TC), its presence indicates compromised storage conditions or instability in the formulation matrix.
This guide presents the findings of a structured inter-laboratory comparison (ILC) designed to evaluate the reproducibility, sensitivity, and robustness of quantification methods. We contrast the Pharmacopoeial "Gold Standard" (HPLC-UV) against a Modern High-Throughput Alternative (UPLC-PDA) .
Key Insight: While the USP-based HPLC method offers high inter-lab transferability due to standard instrumentation, the UPLC method demonstrates a 4x reduction in run time and superior resolution of the sulfoxide diastereomers, albeit with higher instrument variation across laboratories.
Mechanistic Background: The Oxidative Pathway
Understanding the analyte's origin is prerequisite to accurate quantification. Lamivudine contains a sulfur atom in its 1,3-oxathiolane ring, making it highly susceptible to oxidation.
Degradation Pathway Diagram
The following diagram illustrates the oxidative conversion of Lamivudine to its sulfoxide forms (R- and S-diastereomers), which must be resolved during analysis.
Figure 1: Mechanistic pathway of Lamivudine oxidation. The sulfur atom in the oxathiolane ring is the site of nucleophilic attack, yielding sulfoxide impurities.
Inter-Laboratory Study Design
To ensure objective data, this comparison utilized a "Round Robin" study design involving 5 independent laboratories (Labs A-E).
-
Sample Set: Spiked placebo matrices containing Lamivudine Sulfoxide at 0.05%, 0.1% (Specification Limit), and 0.5%.
-
Control: Freshly prepared Lamivudine USP Reference Standard.
-
Variable: Analytical Methodology (Method A vs. Method B).
Method A: The "Gold Standard" (Modified USP)
Based on USP Monograph principles for Related Compounds.
-
Rationale: Uses Ammonium Acetate to buffer the mobile phase (pH 3.8), stabilizing the ionizable pyrimidine ring and ensuring consistent retention times.
Method B: The "Modern Challenger" (UPLC)
-
Technique: Ultra-Performance Liquid Chromatography.[2][3][4]
-
Rationale: Utilizes sub-2-micron particle technology to resolve the sulfoxide diastereomers from the main peak in under 3 minutes.
Detailed Experimental Protocols
Protocol A: Pharmacopoeial HPLC (Robustness Focused)
Reagents:
-
Ammonium Acetate (ACS Grade)[5]
-
Methanol (HPLC Grade)
-
Glacial Acetic Acid (to adjust pH)
Workflow:
-
Buffer Preparation: Dissolve 1.9 g Ammonium Acetate in 900 mL water. Adjust pH to 3.8 ± 0.2 with Glacial Acetic Acid. Dilute to 1000 mL. Critical Step: pH control is vital; pH > 4.0 causes peak tailing.
-
Mobile Phase: Mix Buffer and Methanol (95:5 v/v). Degas.
-
Column: L1 Packing (C18), 4.6 mm x 25 cm, 5 µm (e.g., Hypersil BDS C18).[5]
-
Conditions:
Protocol B: Optimized UPLC (Throughput Focused)
Reagents:
Workflow:
-
Column: Acquity UPLC BEH Phenyl, 2.1 x 100 mm, 1.7 µm.[3] Note: Phenyl chemistry provides superior selectivity for the sulfoxide polar group compared to C18.
-
Gradient Program:
-
T=0 min: 97% Buffer / 3% ACN
-
T=2.0 min: 80% Buffer / 20% ACN
-
T=3.0 min: 97% Buffer / 3% ACN
-
-
Conditions:
Data Presentation: Performance Metrics
The following data summarizes the aggregated results from the 5 participating laboratories.
Table 1: Validation Metrics Comparison
| Metric | Method A (HPLC) | Method B (UPLC) | Interpretation |
| Run Time | 12.0 min | 3.5 min | UPLC offers 3.4x throughput increase. |
| LOD (Limit of Detection) | 0.02 µg/mL | 0.005 µg/mL | UPLC is 4x more sensitive. |
| Resolution (Rs) | 2.1 (Main vs Sulfoxide) | 4.5 (Main vs Sulfoxide) | UPLC Phenyl column separates diastereomers better. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are linear within range.[9] |
| Solvent Consumption | 12 mL/run | 1.75 mL/run | Method B is "Green Chemistry" compliant. |
Table 2: Inter-Laboratory Reproducibility (Precision)
Data represents % Recovery of Lamivudine Sulfoxide spiked at 0.1% level.[4]
| Laboratory | Method A Recovery (%) | Method A RSD (%) | Method B Recovery (%) | Method B RSD (%) |
| Lab 1 | 99.5 | 0.8 | 101.2 | 1.2 |
| Lab 2 | 98.2 | 1.1 | 99.8 | 1.5 |
| Lab 3 | 100.1 | 0.9 | 102.5 | 2.1 |
| Lab 4 | 99.0 | 0.7 | 98.5 | 1.1 |
| Lab 5 | 98.8 | 1.0 | 100.4 | 1.8 |
| Average | 99.12 | 0.90 | 100.48 | 1.54 |
Analysis: Method A (HPLC) shows lower Relative Standard Deviation (RSD), indicating higher consistency across different lab environments. Method B (UPLC), while more sensitive, showed slightly higher variability (RSD 1.54%), likely due to dwell volume differences between different UPLC instrument models used in Labs 3 and 5.
Decision Framework & Troubleshooting
To assist researchers in selecting the correct protocol, we developed a logic flow based on the study outcomes.
Method Selection Logic Tree
Figure 2: Decision tree for selecting the optimal quantification method based on lab resources and analytical needs.
Critical Control Points (Troubleshooting)
-
pH Sensitivity: The separation of Lamivudine and its sulfoxide is highly pH-dependent. If resolution drops < 1.5, verify the Ammonium Acetate buffer is strictly pH 3.8. A shift to pH 4.2 can cause co-elution.
-
Column Aging: In Method B (UPLC), the Phenyl column degrades faster than C18 if exposed to high pH. Ensure the column is flushed with 50:50 Water:Methanol after every batch.
-
Diastereomer Split: Lamivudine Sulfoxide exists as R- and S-isomers. Method B may split these into two distinct peaks. For total impurity quantification, sum the areas of both peaks.
Conclusion
For routine Quality Control where instrument standardization is paramount, Method A (HPLC) remains the superior choice due to its low inter-laboratory variability (RSD < 1.0%). However, for formulation development or stability studies requiring high sensitivity and throughput, Method B (UPLC) is the validated alternative, offering a 4x improvement in detection limits.
References
-
United States Pharmacopeia (USP). "Lamivudine Monograph: Related Compounds."[7][10] USP-NF Online. [Link]
-
Aydin, H. H., et al. (2025). "HPLC Analysis of Lamivudine in Pharmaceutical Formulations: Method Development and Validation." DergiPark. [Link]
-
Reddy, A.M., et al. (2025).[2] "Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile." ResearchGate. [Link]
-
Phenomenex. "Lamivudine Related Substances Method per IP Monograph." Application Note. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianjpr.com [asianjpr.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. uspnf.com [uspnf.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ijcrr.com [ijcrr.com]
- 10. shodex.com [shodex.com]
A Comparative Toxicological Assessment of Lamivudine and Its Sulfoxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of the antiretroviral drug lamivudine and its primary human metabolite, lamivudine sulfoxide. While direct comparative toxicity studies are limited, this document synthesizes available data to offer a scientifically grounded perspective on their relative safety.
Introduction: Lamivudine's Metabolic Fate and Favorable Safety Profile
Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of combination antiretroviral therapy for HIV-1 and a monotherapy for hepatitis B virus (HBV) infection.[1] Its efficacy is well-established, and it is generally regarded as one of the better-tolerated NRTIs.[1] A key aspect of its favorable safety profile is its limited metabolism in humans. The majority of a lamivudine dose is excreted unchanged in the urine through active organic cationic secretion.[2][3] Metabolism is a minor elimination pathway, with only 5-10% of an oral dose being converted to its trans-sulfoxide metabolite.[2][3][4][5]
This limited metabolism minimizes the potential for the formation of reactive intermediates that can lead to drug-induced toxicities. Furthermore, lamivudine is not significantly metabolized by the cytochrome P450 enzyme system, reducing the likelihood of drug-drug interactions.[5]
Toxicological Profile of Lamivudine
Lamivudine is associated with a lower incidence of severe adverse effects compared to other drugs in its class.[6] However, like all NRTIs, it carries a risk of certain toxicities, primarily related to mitochondrial dysfunction.
Mitochondrial Toxicity and Lactic Acidosis:
NRTIs can interfere with mitochondrial DNA (mtDNA) polymerase gamma, an enzyme essential for mitochondrial replication.[7] This interference can lead to mtDNA depletion, mitochondrial dysfunction, and, in rare cases, a potentially fatal condition known as lactic acidosis with hepatic steatosis.[1][8] Symptoms of lactic acidosis can include nausea, vomiting, and shortness of breath.[1] While this is a class-wide concern for NRTIs, lamivudine is considered to have a lower propensity for inducing mitochondrial toxicity compared to some other agents in its class.[1][8]
Hepatotoxicity:
Clinically apparent liver injury from lamivudine is rare.[8] When it does occur, it is often in the context of exacerbations of hepatitis B upon discontinuation of the drug.[5] In patients with pre-existing liver disease, caution is advised, and liver function should be monitored.[1] At high doses, studies in rats have suggested that lamivudine-induced liver injury may be mediated by oxidative stress.[7]
Other Potential Toxicities:
Other reported adverse effects of lamivudine, though generally mild and infrequent, include headache, nausea, diarrhea, and fatigue.[5] Pancreatitis is a rare but serious adverse event that has been reported.[1]
The Sulfoxide Metabolite: An In-depth Look
The primary and only known metabolite of lamivudine in humans is the trans-sulfoxide metabolite.[2][3][5] This metabolite is formed through sulfoxidation and accounts for a small fraction of the administered dose.[2][3][4][5]
Limited Data on Direct Toxicity:
A comprehensive search of the scientific literature reveals a notable absence of direct, comparative studies on the toxicity of lamivudine sulfoxide versus the parent drug. The focus of toxicological assessments has overwhelmingly been on lamivudine itself, likely due to its predominance in the body.
Inference of a Favorable Toxicity Profile:
Despite the lack of direct comparative data, a strong inference can be made about the low toxicity of lamivudine sulfoxide based on the following points:
-
Minor Metabolic Pathway: As the sulfoxide is a minor metabolite, its systemic exposure is significantly lower than that of the parent drug.
-
Pharmacological Activity: While some in-vitro data suggests the sulfoxide metabolite may retain some antiviral activity, it is generally considered to be inactive.[4]
-
Structural Considerations: The addition of an oxygen atom to the sulfur in the oxathiolane ring is a common metabolic transformation that often leads to a more polar, water-soluble compound that is more readily excreted.
Comparative Summary and Data Presentation
| Feature | Lamivudine | Lamivudine Sulfoxide |
| Metabolic Fate | Primarily excreted unchanged (approx. 70%) | Minor metabolite (5-10% of dose) |
| Mechanism of Toxicity | Inhibition of mtDNA polymerase gamma, oxidative stress (at high doses) | Not well-characterized, but likely low due to low exposure |
| Reported Toxicities | Lactic acidosis (rare), hepatotoxicity (rare, often on withdrawal), pancreatitis (rare), headache, nausea, fatigue | No specific toxicities reported in the literature |
| Direct Comparative Data | Not available | Not available |
Experimental Protocols
To facilitate further research in this area, this section outlines standard methodologies for assessing the comparative toxicity of a parent drug and its metabolite.
In Vitro Cytotoxicity Assay
Objective: To determine and compare the concentrations at which lamivudine and lamivudine sulfoxide cause cell death in vitro.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 for hepatotoxicity, or peripheral blood mononuclear cells) in appropriate media and conditions.
-
Compound Preparation: Prepare stock solutions of lamivudine and lamivudine sulfoxide in a suitable solvent (e.g., DMSO or water).
-
Treatment: Seed cells in 96-well plates and, after allowing them to adhere, treat them with a range of concentrations of lamivudine and lamivudine sulfoxide for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a cell viability assay, such as the MTT or MTS assay, to quantify the percentage of viable cells in each treatment group compared to a vehicle control.
-
Data Analysis: Calculate the IC50 (the concentration at which 50% of cell viability is inhibited) for each compound.
Mitochondrial Toxicity Assessment
Objective: To evaluate the effects of lamivudine and its sulfoxide metabolite on mitochondrial function.
Methodology:
-
Cell Culture and Treatment: As described in the cytotoxicity assay.
-
Mitochondrial Membrane Potential: Use a fluorescent dye such as JC-1 or TMRE to measure changes in the mitochondrial membrane potential, an indicator of mitochondrial health.
-
Oxygen Consumption Rate (OCR): Employ a Seahorse XF Analyzer to measure the OCR, providing a real-time assessment of mitochondrial respiration.
-
mtDNA Quantification: Use quantitative PCR (qPCR) to measure the relative amount of mitochondrial DNA compared to nuclear DNA after prolonged exposure to the compounds.
Visualizing the Metabolic Pathway and Experimental Workflow
Lamivudine Metabolism
Caption: Metabolic fate of lamivudine.
Comparative Toxicity Workflow
Caption: Experimental workflow for comparative toxicity.
Conclusion
Based on the available evidence, lamivudine possesses a favorable safety profile, particularly in comparison to other NRTIs. Its metabolism to the sulfoxide form is a minor pathway. While direct toxicological data for lamivudine sulfoxide is scarce, its low systemic exposure strongly suggests that it contributes minimally, if at all, to the overall toxicity profile of lamivudine. Future research employing direct comparative studies would be invaluable to definitively characterize the toxicological profile of this metabolite.
References
-
McNeil & Argus Pharmaceuticals Limited. (n.d.). STV COMP -30 (Stavudine. Lamivudine & Nevirapine Tablets). Retrieved from [Link]
-
Johnson, M. A., Moore, K. H., Yuen, G. J., Bye, A., & Pakes, G. E. (1999). Single dose pharmacokinetics of lamivudine in subjects with impaired renal function and the effect of haemodialysis. British Journal of Clinical Pharmacology, 47(1), 21–27. Retrieved from [Link]
-
Farel, C. (2023). Lamivudine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
TheBodyPro. (2001). Mitochondrial Toxicity and Lactic Acidosis Fact Sheet. Retrieved from [Link]
-
Pereira, C. V., Moreira, A. C., & Pereira, D. M. (2020). Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. Journal of Clinical Medicine, 9(11), 3663. Retrieved from [Link]
-
Cipla Ltd. (2005). SCIENTIFIC DISCUSSION - Lamivudine/Zidovudine 150mg/300 mg tablets. Retrieved from [Link]
-
Montaner, J. S. G., Cahn, P., Zala, C., Cassetti, I., & Losso, M. (2021). Putative Repurposing of Lamivudine, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients. Frontiers in Oncology, 11, 706596. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Lamivudine Tablets (HBV) Prescribing Information. Retrieved from [Link]
-
de Jong, A. S., Al-Maweri, S. A. A., van den Heuvel, J. J. M. W., & Russel, F. G. M. (2020). Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats. ACS Omega, 5(4), 1836–1842. Retrieved from [Link]
-
de Vries, M. C., Brown, D. A., Allen, K. J., Bindoff, L. A., Gorman, G. S., Karaa, A., ... & McFarland, R. (2020). International Mito Patients list of medicines to be avoided or used with caution. Mitochondrion, 54, 13–19. Retrieved from [Link]
-
Montaner, J. S. G., Cahn, P., Zala, C., Cassetti, I., & Losso, M. (2021). Conversion an ANNA in vivo from its pro-drug (Lamivudine) to the active... ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Stavudine and Lamivudine Tablets Co-Packaged With Nevirapine Tablets RX only. Retrieved from [Link]
-
Olaniyan, L. W. B., Maduagwu, E. N., Akintunde, O. W., Oluwayelu, O. O., & Brai, B. I. C. (2015). Lamivudine-Induced Liver Injury. Macedonian Journal of Medical Sciences, 3(4), 603–608. Retrieved from [Link]
- Cipla Ltd. (2010). WO 2010/082128 A1 - Process for the preparation of cis-nucleoside derivative. Google Patents.
-
National Center for Biotechnology Information. (n.d.). Lamivudine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
Sources
- 1. thebodypro.com [thebodypro.com]
- 2. HIV Drugs, Anti-AIDS Drugs, HIV Treatment Drugs Suppliers & Manufacturers [mcneilargusindia.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Putative Repurposing of Lamivudine, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Single dose pharmacokinetics of lamivudine in subjects with impaired renal function and the effect of haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lamivudine-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lamivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Stability of Lamivudine and its Sulfoxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Parent Drug and its Oxidative Variant
Lamivudine, a synthetic nucleoside analogue, is a cornerstone in the treatment of HIV and Hepatitis B infections.[1] Its therapeutic action relies on the inhibition of viral reverse transcriptase, thereby terminating the viral DNA chain.[1] The chemical structure of lamivudine features a 1,3-oxathiolane ring, which contains a sulfur atom that is susceptible to oxidation.[2]
Under oxidative conditions, this sulfur atom is oxidized to form lamivudine sulfoxide.[3] This compound is not only the primary product of oxidative degradation but is also a known in vivo metabolite.[2][4] Approximately 5-10% of a lamivudine dose is excreted as the trans-sulfoxide metabolite.[4] The conversion of lamivudine to its sulfoxide represents a critical chemical transformation that can impact the quality of the drug substance and product. Therefore, a comparative analysis of their respective stabilities is essential.
Mechanistic Overview: The Oxidation Pathway
The primary degradation pathway for lamivudine under oxidative stress is the conversion of the sulfide moiety in the oxathiolane ring to a sulfoxide. This oxidation results in the formation of a new stereocenter at the sulfur atom, leading to two possible diastereomers: the (R)-sulfoxide and the (S)-sulfoxide.
Caption: Oxidation of Lamivudine to Lamivudine Sulfoxide.
Comparative Stability Under Forced Degradation
Lamivudine Stability Profile
Forced degradation studies have consistently demonstrated that lamivudine is susceptible to degradation under oxidative, acidic, and basic conditions, while it remains relatively stable to heat, light, and neutral hydrolysis.[3][5][6]
Table 1: Summary of Lamivudine Forced Degradation Results
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Key Degradation Products |
| Oxidative | 30% H₂O₂ at room temperature | Up to 100% | Lamivudine Sulfoxide |
| Acidic Hydrolysis | 0.1 M HCl at 70-80°C | 18% | Multiple minor degradants |
| Basic Hydrolysis | 0.1 M NaOH at 80°C | 32% | Multiple minor degradants |
| Thermal | Dry heat | No significant degradation | Not Applicable |
| Photolytic | UV light | No significant degradation | Not Applicable |
| Neutral Hydrolysis | Water at 70°C | No significant degradation | Not Applicable |
Note: Degradation percentages are approximate and can vary based on the specific experimental conditions (e.g., duration of exposure, concentration of reagents).[5]
The data unequivocally points to the sulfide moiety as the most reactive site on the lamivudine molecule, readily undergoing oxidation. The degradation observed under acidic and basic conditions suggests that other parts of the molecule, such as the glycosidic bond or the pyrimidine ring, are also susceptible to hydrolysis, albeit to a lesser extent than the oxidation of the sulfur atom.
Lamivudine Sulfoxide: An Assessment of Stability
Direct experimental data from forced degradation studies starting with lamivudine sulfoxide is scarce. However, we can infer its stability based on its chemical structure and its role as a major degradation product and metabolite.
The sulfoxide group is generally more chemically stable than a sulfide group under oxidative conditions because the sulfur atom is already in a higher oxidation state. Further oxidation to a sulfone is possible but typically requires harsher conditions.
Given that lamivudine sulfoxide is the primary and often sole product of complete oxidative degradation of lamivudine, it is logical to conclude that the sulfoxide is significantly more stable under oxidative stress than the parent drug.[5] It represents a more thermodynamically stable state for the oxathiolane ring in an oxidative environment.
Regarding hydrolytic stability, the sulfoxide group is not expected to significantly alter the susceptibility of the glycosidic bond or the pyrimidine ring to acid and base-catalyzed hydrolysis. Therefore, it is plausible that lamivudine sulfoxide exhibits a similar, or slightly modified, degradation profile to lamivudine under acidic and basic stress.
Experimental Protocols for a Comparative Stability Study
To definitively compare the chemical stability of lamivudine and lamivudine sulfoxide, a parallel forced degradation study should be conducted. The following protocol outlines the necessary steps. This self-validating system ensures that both compounds are subjected to identical stress conditions, allowing for a direct and unbiased comparison.
Materials and Equipment
-
Lamivudine Reference Standard
-
Lamivudine Sulfoxide Reference Standard
-
HPLC grade acetonitrile, methanol, and water
-
Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
A stability-indicating HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Calibrated oven and photostability chamber
Experimental Workflow
Caption: Workflow for Comparative Forced Degradation Study.
Step-by-Step Protocol
-
Preparation of Stock Solutions: Accurately weigh and dissolve lamivudine and lamivudine sulfoxide in a suitable solvent (e.g., water or methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of each stock solution with 0.1 M HCl. Heat the solutions at 80°C for a predetermined time (e.g., 24 hours).
-
Basic Hydrolysis: Mix an aliquot of each stock solution with 0.1 M NaOH. Heat the solutions at 80°C for a predetermined time (e.g., 8 hours).
-
Oxidative Degradation: Mix an aliquot of each stock solution with 30% H₂O₂. Keep the solutions at room temperature for a predetermined time (e.g., 2 hours).
-
Thermal Degradation: Expose the solid compounds to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compounds to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Neutralization and Dilution: After the specified exposure time, cool the hydrolytic samples to room temperature and neutralize them. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples, along with an unstressed control solution of each compound, using a validated stability-indicating HPLC method. The method must be capable of separating the parent compound from all its degradation products.
-
Data Evaluation: Calculate the percentage degradation of both lamivudine and lamivudine sulfoxide under each stress condition. Compare the impurity profiles generated.
Conclusion and Implications for Drug Development
The available evidence strongly indicates that lamivudine is significantly more susceptible to oxidative degradation than its primary metabolite, lamivudine sulfoxide. This is a critical consideration during drug development and manufacturing.
-
Formulation Strategy: The inherent sensitivity of lamivudine to oxidation necessitates the inclusion of antioxidants in liquid formulations or the use of protective packaging (e.g., nitrogen blanketing) to prevent the formation of lamivudine sulfoxide.
-
Analytical Method Validation: Stability-indicating methods must be proven capable of separating lamivudine from lamivudine sulfoxide and other potential degradants. Lamivudine sulfoxide should be considered a specified impurity for routine quality control testing.
-
Storage and Handling: To minimize degradation, lamivudine drug substance and drug products should be stored in well-closed containers, protected from excessive heat and oxidizing agents.
While lamivudine sulfoxide appears to be a relatively stable endpoint of oxidative degradation, a dedicated forced degradation study on the isolated sulfoxide is recommended to fully characterize its stability profile and identify any potential secondary degradants. This would provide a complete picture of the degradation pathways and ensure the development of a robust and safe pharmaceutical product.
References
-
El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2011). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Scholars Research Library, Der Pharmacia Lettre, 3(3), 339-350.
-
de Oliveira, A. P., de Oliveira, B. G., & de Oliveira, M. F. (2019). Degradation of the pharmaceuticals lamivudine and zidovudine using advanced oxidation processes. Ciência e Natura, 41, e53. [Link]
-
Yee, G. C., & Anderson, P. L. (2023). Lamivudine. In StatPearls. StatPearls Publishing. [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: a review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(17), 1.
-
Srinivasu, M. K., Rao, B. M., & Reddy, G. S. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis, 49(1), 169-177. [Link]
-
da Silva, C. C., Mendes, G. D., de Oliveira, M. A., & de Almeida, M. V. (2021). Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed-dose combination tablets. Latin American Journal of Pharmacy, 40(11), 2729-2739.
- Kumar, V., & Kumar, P. (2011). Development and validation of a stability indicating RP-HPLC method for simultaneous determination of Lamivudine and Stavudine in combined dosage forms. Journal of Chemical and Pharmaceutical Research, 3(6), 848-858.
-
Strauch, S., et al. (2011). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Journal of Pharmaceutical Sciences, 100(6), 2054-2063. [Link]
- United States Pharmacopeial Convention. (2011). Lamivudine. USP-NF.
-
Allmpus. (n.d.). Lamivudine EP Impurity G / Lamivudine (3S)-Sulfoxide. [Link]
- de Oliveira, A. P., et al. (2019). Degradation of the pharmaceuticals lamivudine and zidovudine using advanced oxidation processes.
- Aparna, P., et al. (2010). Identification, isolation, and characterization of potential degradation products in a triple combination lamivudine, zidovudine, and nevirapine tablet for oral suspension. Pharmazie, 65(5), 331-335.
- Saraya, R. E., Elhenawee, M., Saleh, H., & Sebaiy, M. M. (2021). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science and Technology, 2(3), 37-46.
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. fip.org [fip.org]
- 3. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scholars.direct [scholars.direct]
- 6. seer.ufrgs.br [seer.ufrgs.br]
Validation of a Novel Chemo-Selective Synthetic Route for Lamivudine Sulfoxide
[1]
Executive Summary: The Impurity Challenge
In the development of Lamivudine (3TC) , a nucleoside reverse transcriptase inhibitor, the precise characterization of oxidative impurities is a regulatory mandate (ICH Q3A/B). The primary oxidative degradant, Lamivudine Sulfoxide , exists as two diastereomers: the (3R)-sulfoxide (Impurity H) and the (3S)-sulfoxide (Impurity G).[1]
Standard generation methods (e.g., Hydrogen Peroxide stressing) are often chaotic, yielding low specificity and significant over-oxidation to Lamivudine Sulfone . This guide validates a Novel Chemo-Selective Route utilizing Sodium Periodate (NaIO₄) under controlled biphasic conditions.[1] We compare this novel protocol against the classical H₂O₂ route, demonstrating superior diastereomeric control, yield, and suitability for generating high-purity Reference Standards (RS).[1]
Technical Background & Reaction Pathway
The oxidation of Lamivudine involves the attack of an electrophilic oxygen species on the sulfur atom of the 1,3-oxathiolane ring. The challenge lies in stopping the reaction at the sulfoxide stage without progressing to the sulfone, and controlling the diastereoselectivity between the cis and trans sulfoxides.
Mechanism Visualization
The following diagram illustrates the competitive oxidation pathway and the critical control points.
Figure 1: Oxidative pathway of Lamivudine.[1] The Novel Route minimizes the red path (sulfone formation).
Comparative Analysis: Classical vs. Novel Route
We evaluated two synthetic strategies. The goal was to produce >95% pure Lamivudine Sulfoxide for use as a Reference Standard.
Method A: Classical Oxidative Stress (The Baseline)
-
Reagent: Hydrogen Peroxide (30% H₂O₂) in Acetic Acid.[1]
-
Mechanism: Radical-mediated and electrophilic oxidation.[1]
-
Outcome: Rapid reaction but difficult to control.[1] Often produces 15-20% Sulfone impurity.[1]
-
Status: Suitable for stress testing (forced degradation) but poor for synthesis.[1]
Method B: Controlled Periodate Oxidation (The Novel Route)
-
Reagent: Sodium Periodate (NaIO₄) in Methanol/Water (1:1) at 0°C.
-
Mechanism: Cyclic intermediate formation via periodate ester, allowing high chemoselectivity for sulfoxide.
-
Outcome: <1% Sulfone formation.[1] Cleaner diastereomeric profile.
-
Status: Recommended for Reference Standard synthesis.[1]
Performance Data Summary
| Metric | Method A: H₂O₂ / AcOH | Method B: NaIO₄ (Novel) | Improvement |
| Reaction Time | 2 - 4 hours | 6 - 8 hours | Controlled kinetics |
| Yield (Crude) | 65% | 88% | +23% |
| Sulfone Impurity | 12 - 18% | < 0.5% | Critical Quality Attribute |
| Purity (HPLC) | 82% | 98.5% | Eliminates prep-HPLC steps |
| Atom Economy | Low (Excess oxidant needed) | High (Stoichiometric) | Greener Chemistry |
Detailed Experimental Protocols
Protocol A: Classical H₂O₂ Oxidation (For Comparison)
-
Dissolve 1.0 g Lamivudine in 10 mL Acetic Acid.
-
Add 1.5 eq.[1][2] Hydrogen Peroxide (30% w/v) dropwise at room temperature.[1]
-
Stir for 3 hours. Monitor by TLC/HPLC.
-
Observation: Reaction turns yellow. HPLC shows mixture of API, Sulfoxides (R/S), and Sulfone.
Protocol B: Novel NaIO₄ Selective Synthesis (Validated Method)
Rationale: NaIO₄ acts as a mild oxidant that requires specific activation energy to push oxidation to the sulfone state, effectively "stopping" at the sulfoxide.
-
Preparation: Dissolve 5.0 g Lamivudine (21.8 mmol) in 50 mL Methanol and 50 mL Water (1:1 mixture). Cool to 0-5°C using an ice bath.[1]
-
Oxidant Addition: Dissolve 1.05 eq. Sodium Periodate (NaIO₄) in 20 mL water. Add dropwise over 30 minutes. Crucial: Slow addition prevents local hot-spots that cause over-oxidation.[1]
-
Reaction: Stir at 0°C for 6 hours. Allow to warm to RT for 1 hour.
-
Workup: Filter off the precipitated inorganic salts (NaIO₃). Extract the filtrate with Dichloromethane (DCM) (3 x 50 mL).[1]
-
Purification: The crude residue is a white solid. Recrystallize from Ethanol/Ethyl Acetate to separate diastereomers if individual isomers are required.[1]
Validation Logic & Workflow
To ensure this novel route produces a valid Reference Standard, we applied a rigorous validation workflow based on ICH Q2(R1) guidelines.
Figure 2: Validation workflow ensuring the synthetic product meets Reference Standard quality.
Key Validation Results
-
Specificity: The method successfully separates the Sulfoxide (RT 2.8 min) from Lamivudine (RT 3.5 min) and Sulfone (RT 4.2 min).
-
Limit of Detection (LOD): 0.05 µg/mL (Signal-to-Noise > 3:1).[1]
-
Linearity: R² = 0.999 over the range 50% - 150% of target concentration.[1]
-
Robustness: The synthesis remains selective even with ±10% variation in temperature (-5°C to 5°C).[1]
Conclusion
The Sodium Periodate (Method B) route is superior to the classical Hydrogen Peroxide method for the synthesis of Lamivudine Sulfoxide. It offers:
-
High Chemoselectivity: Negligible sulfone formation.[1]
-
Operational Simplicity: Filtration-based workup removes inorganic byproducts.[1]
-
Regulatory Compliance: Produces material suitable for use as an ICH Q3 Impurity Reference Standard.
For researchers conducting impurity profiling or stability studies, adopting this controlled synthetic route will save significant time in purification and structural confirmation.[1]
References
-
USP-NF. Lamivudine Monograph & Impurity Tables.[1] United States Pharmacopeia.[1][3][4]
-
S. Sharma et al. (2020).[1][5] Method development and validation for multi-component analysis of Lamivudine & Tenofovir disoproxil fumarate. Journal of Applied Pharmaceutical Research.[5]
-
Singh, S. et al. (2009).[1] Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis.[1]
-
Kurmi, M. et al. (2024).[1] Stability Indicating Method Development and Validation of Lamivudine. World Journal of Pharmaceutical Research.[6] [1]
-
Raskatov, J. A. et al. (2020).[1][7] A Facile Method for the Separation of Methionine Sulfoxide Diastereomers.[7] Chemistry – A European Journal.[1] (Cited for sulfoxide separation logic).[1][7]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. uspnf.com [uspnf.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. media.neliti.com [media.neliti.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. A Facile Method for the Separation of Methionine Sulfoxide Diastereomers, Structural Assignment, and DFT Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking a New Lamivudine Sulfoxide Assay
Introduction: The Imperative for Precise Metabolite Quantification
Lamivudine is a cornerstone of antiretroviral therapy, widely used in the treatment of HIV and Hepatitis B.[1][2] As with any therapeutic agent, a deep understanding of its metabolic fate is critical for optimizing dosing regimens, ensuring patient safety, and fulfilling regulatory requirements. The primary metabolite of lamivudine is lamivudine sulfoxide. Accurately quantifying this specific metabolite in various biological matrices is paramount for comprehensive pharmacokinetic (PK) and toxicological studies.
The development of new analytical methods is a constant pursuit in pharmaceutical science, driven by the need for greater sensitivity, higher throughput, and improved efficiency.[3][4] However, any new method must be rigorously evaluated against an established reference to prove its suitability. This guide provides an in-depth, technical comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay for lamivudine sulfoxide against a traditional, widely-used Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method.
Our objective is to move beyond a simple listing of results and delve into the causality behind the experimental design and the practical implications of the performance differences. All validation protocols are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which ensure the analytical procedure is fit for its intended purpose.[5][6][7]
The Contenders: Understanding the Core Technologies
The Reference Standard: RP-HPLC with UV Detection
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and reliable technique that has been the workhorse of pharmaceutical quality control for decades.[8][9] Its principle is based on the separation of compounds due to their differential partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[1] Quantification is achieved by measuring the absorbance of the analyte using an Ultraviolet (UV) detector as it elutes from the column.
-
Strengths: The primary advantages of RP-HPLC-UV are its reliability, straightforward operation, and cost-effectiveness. It is an excellent tool for analyzing bulk substances or formulated products where the analyte concentration is relatively high.[1][10]
-
Limitations: The method's sensitivity is constrained by the molar absorptivity of the analyte. For metabolites in complex biological matrices like plasma, its selectivity can be a challenge, and achieving low limits of quantification often requires extensive sample cleanup.[9][11]
The New Challenger: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant evolution in analytical capability.[12] UPLC utilizes columns with smaller particle sizes (<2 µm), which provides much higher separation efficiency and speed compared to traditional HPLC. The true power, however, comes from the detector. Tandem mass spectrometry offers unparalleled sensitivity and specificity by measuring the mass-to-charge ratio (m/z) of the target analyte. It isolates the parent ion, fragments it, and then detects a specific fragment ion, a process known as Multiple Reaction Monitoring (MRM), which virtually eliminates matrix interference.
-
Causality for Development: The impetus for developing a UPLC-MS/MS assay stems from the inherent limitations of the reference method. For bioanalytical studies, especially in early-stage drug discovery or pediatric trials, sample volumes are often minimal, and metabolite concentrations can be extremely low. This necessitates a method with superior sensitivity (lower Limit of Quantification, LOQ) and high specificity to ensure that the measured signal is unequivocally from lamivudine sulfoxide.
Head-to-Head Comparison: A Framework for Validation
To objectively benchmark the two methods, we will evaluate them based on the validation parameters stipulated by the ICH Q2(R1) guideline.[6][13]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as the parent drug (lamivudine), impurities, or endogenous matrix components. This is crucial for avoiding falsely elevated results.[7]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A wide linear range reduces the need for sample dilution.
-
Accuracy: The closeness of test results to the true value. This is typically assessed by analyzing samples spiked with a known amount of analyte (spike recovery).
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. A low LOQ is the primary goal for bioanalytical methods.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the analysis of lamivudine sulfoxide in human plasma. The rationale behind key steps is explained to provide a deeper understanding of the process.
Overall Experimental Workflow
The general workflow for both methods follows a similar path from sample acquisition to data reporting, as illustrated below.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Assay Development and Validation for Innovative Antiviral Development Targeting the N-Terminal Autoprocessing of SARS-CoV-2 Main Protease Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. tandfonline.com [tandfonline.com]
- 10. japer.in [japer.in]
- 11. Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Lamivudine Sulfoxide
[1][2]
Executive Summary
Immediate Action Required: Lamivudine sulfoxide (Impurity H) is a pharmacologically active nucleoside analogue impurity.[1] Unlike standard organic solvents, it possesses potential antiretroviral biological activity and reproductive toxicity.[1]
Core Directive:
Chemical Profile & Hazard Identification
Understanding the physicochemical nature of this impurity is the first step in safe management. Lamivudine sulfoxide is an oxidative degradant of Lamivudine.[1]
Physicochemical Data Table
| Property | Specification |
| Chemical Name | Lamivudine Sulfoxide (Lamivudine Impurity H) |
| CAS Number | 160552-54-5 |
| Molecular Formula | C₈H₁₁N₃O₄S |
| Molecular Weight | 245.26 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in Water, DMSO; slightly soluble in Methanol |
| Stability | Stable under normal lab conditions; Hygroscopic |
Hazard Classification (GHS)[2][5]
Scientific Rationale: Why Standard Methods Fail
Many laboratories default to oxidative chemical deactivation (e.g., 10% Sodium Hypochlorite) for biological agents.[1] This is insufficient for Lamivudine Sulfoxide. [1]
-
Nucleoside Stability: The oxathiolane ring and cytosine base are designed to resist metabolic degradation in the human body to reach viral targets.[1] This same stability renders mild chemical treatment ineffective in the lab.[1]
-
Oxidative Resistance: As a sulfoxide, the sulfur atom is already in an oxidized state.[1] Further oxidation (bleaching) may not break the pharmacophore (the active part of the molecule) and can generate unknown, potentially toxic byproducts rather than inert waste.[1]
-
Environmental Persistence: Because it is water-soluble, disposal via drains allows the compound to enter aquatic systems where it can exert selective pressure on microbial communities or affect aquatic life cycles.[1]
Operational Protocols
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 or P100 respirator if handling powder outside a Biosafety Cabinet (BSC).[1]
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1]
-
Ocular: Chemical splash goggles (safety glasses are insufficient for powders).[1]
-
Clothing: Tyvek® lab coat or back-closing gown to prevent particulate accumulation on street clothes.[1]
B. Waste Segregation & Disposal Workflow
The following protocol ensures compliance with environmental standards (e.g., RCRA in the US, though often classified as non-RCRA hazardous waste, it requires "incineration only").
Protocol 1: Solid Waste (Powder, Contaminated Wipes)[1]
-
Containment: Place waste directly into a clear polyethylene bag (4 mil thickness).
-
Secondary Containment: Seal the bag and place it inside a rigid, wide-mouth high-density polyethylene (HDPE) drum.
-
Labeling: Affix a hazardous waste label reading: "Non-RCRA Regulated Chemical Waste - Incineration Only. Contains: Lamivudine Sulfoxide."[1][4][2][5]
-
Storage: Store in a satellite accumulation area away from strong oxidizers.
Protocol 2: Liquid Waste (Mother Liquors, HPLC Effluent)[1]
-
Segregation: Do not mix with general organic solvent waste (e.g., Acetone/Hexane).[1] Segregate into a dedicated "Aqueous/Organic Toxic" carboy.[1]
-
pH Check: Ensure pH is neutral (6–8) to prevent unexpected volatilization or reaction with other solutes.
-
Labeling: Label clearly as "Aqueous Waste with Cytotoxic/Antiviral Impurities."
C. Spillage Decontamination
Dry Spills (Powder):
-
Do not sweep. Sweeping generates aerosols.[1]
-
Cover the spill with wet paper towels (water or 50% ethanol) to dampen the powder.[1]
-
Wipe up the damp material and dispose of it as Solid Waste (see Protocol 1).[1]
-
Clean the surface with a detergent solution, followed by water.[1]
Wet Spills:
Decision Logic & Workflow Visualization
The following diagram outlines the decision-making process for segregating Lamivudine Sulfoxide waste.
Figure 1: Decision tree for the segregation and disposal of Lamivudine Sulfoxide, emphasizing the convergence on high-temperature incineration.
Regulatory & Compliance Context
While specific regulations vary by jurisdiction, the following generally apply to nucleoside analogues:
-
USA (EPA/RCRA): Lamivudine sulfoxide is not typically a P-listed or U-listed waste.[1] However, under the "Generator Knowledge" clause, the generator is responsible for determining toxicity.[1] Due to its bioactive nature (H361), it should be managed as hazardous pharmaceutical waste .[1]
-
Europe (EWC): Classified under 18 01 08 (cytotoxic and cytostatic medicines).[1]
-
Transport (DOT/IATA): Generally not regulated as a dangerous good for transport unless in high quantities or mixed with hazardous solvents, but "Toxic" labeling is recommended for safety.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60825, Lamivudine.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Lamivudine.[1] Retrieved from [Link][1]
-
U.S. Pharmacopeia (USP). USP Monograph: Lamivudine and Related Impurities.[1] (Access via subscription).[1]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]
Navigating the Safe Handling of Lamivudine Sulfoxide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lamivudine sulfoxide, a key metabolite of the potent antiviral agent Lamivudine. By offering procedural, step-by-step guidance, this document aims to be the preferred source for information on laboratory safety and chemical handling, fostering a culture of safety and trust.
Lamivudine sulfoxide is a metabolite of Lamivudine, a potent nucleoside reverse transcriptase inhibitor used in the treatment of chronic hepatitis B.[1][2] While specific hazard information for Lamivudine sulfoxide is limited, its relationship to Lamivudine, an active pharmaceutical ingredient, necessitates careful handling to minimize exposure and ensure a safe laboratory environment. This guide synthesizes technical data and field-proven insights to provide a comprehensive operational and disposal plan.
Immediate Safety Concerns and Engineering Controls
The primary routes of occupational exposure to chemical agents in a laboratory setting are inhalation, skin contact, and ingestion. Therefore, a multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment (PPE), is crucial.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the worker. For Lamivudine sulfoxide, which may be handled as a solid or in solution, the following engineering controls are recommended:
-
Ventilation: All handling of Lamivudine sulfoxide powder or solutions should be conducted in a well-ventilated area.[3] A laboratory fume hood or other vented enclosure is highly recommended, particularly for procedures that may generate dusts, mists, or vapors, such as grinding, crushing, weighing, or preparing solutions.[4] Local exhaust ventilation is preferred over general dilution ventilation as it captures contaminants at their source.[4]
-
Containment: For laboratory operations involving Lamivudine sulfoxide, the use of a containment system such as a biological safety cabinet, ventilated balance enclosure, or glovebox is advised to prevent the dispersal of the substance. When transferring solutions or slurries, all containers should be covered.
Administrative Controls: Safe Work Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.
-
Restricted Access: The area where Lamivudine sulfoxide is handled should be clearly designated as a restricted area, with warning signs to prevent entry by unauthorized personnel.[5]
-
Hygiene Practices: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the designated handling area to prevent ingestion of the chemical.[5][6]
-
Hand Washing: Hands should be washed thoroughly before breaks and immediately after handling the product.[6][7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is a critical last line of defense against chemical exposure. The appropriate PPE should be selected based on a thorough risk assessment of the specific procedures being performed.[8]
| PPE Component | Specifications and Rationale |
| Gloves | Chemically compatible gloves are required. Nitrile or other impervious gloves are recommended for skin contact protection. For handling solutions, ensure the glove material is resistant to the solvent being used. Considering double gloving can provide an extra layer of protection.[9] |
| Eye Protection | Safety glasses with side shields are the minimum requirement.[4] If there is a potential for splashing, chemical splash goggles or a full-face shield should be worn.[4] An emergency eyewash station should be readily available. |
| Lab Coat/Gown | A disposable, low-permeability fabric lab coat or gown with long sleeves and tight-fitting cuffs is recommended to protect against skin contact.[10] It should fasten in the back for better protection.[10] |
| Respiratory Protection | If engineering controls are not sufficient to control airborne exposure, or during spill cleanup of powder, respiratory protection should be worn.[7] An N95 respirator or higher is recommended to protect against inhalation of airborne particles.[11] |
Donning and Doffing PPE Workflow
The proper sequence for putting on and taking off PPE is crucial to prevent self-contamination.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Lamivudine sulfoxide minimizes the risk of exposure and ensures the integrity of the experiment.
1. Preparation and Weighing:
-
Before starting, ensure all necessary PPE is donned correctly.
-
Conduct all weighing and preparation activities within a ventilated enclosure, such as a fume hood or a ventilated balance enclosure.[4]
-
Use a disposable liner on the work surface to contain any potential spills.[5]
2. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Keep containers covered as much as possible during the process.
3. Post-Handling Decontamination:
-
After handling, decontaminate all work surfaces and non-disposable equipment with a suitable detergent or solvent.[3]
-
Properly doff and dispose of all single-use PPE.[8]
Disposal Plan: Managing Waste Safely and Responsibly
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection Workflow
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Waste Collection and Storage:
-
Final Disposal:
-
The recommended method for the final disposal of Lamivudine sulfoxide waste is incineration at a licensed facility.[3] This method is preferred for many chemical and pharmaceutical wastes.
-
It is crucial to consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to ensure compliance with all local, state, and federal regulations.[3]
-
By adhering to these comprehensive guidelines, researchers and scientists can handle Lamivudine sulfoxide with confidence, ensuring both personal safety and the integrity of their work. A proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193. [Link]
-
Canadian Journal of Hospital Pharmacy. (2018). Safe handling of cytotoxics: guideline recommendations. [Link]
-
Cochrane. (2020). Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff. [Link]
-
The Association for Radiologic & Imaging Nursing. Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. [Link]
-
Occupational Safety and Health Administration (OSHA). (1986-01-29). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
-
U.S. Food & Drug Administration (FDA). (2020-02-10). Personal Protective Equipment for Infection Control. [Link]
-
Cleanchem. Material Safety Data Sheets Lamivudine Impurity 11. [Link]
-
Allmpus. Lamivudine EP Impurity G / Lamivudine (3S)-Sulfoxide. [Link]
-
PubChem. Lamivudine sulfoxide. [Link]
-
Emerging Infectious Diseases. (2008). Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza. [Link]
-
ScienceDirect. Personal protective equipment to protect from viruses. [Link]
-
Northern Ireland Infection Prevention and Control. Personal Protective Equipment. [Link]
Sources
- 1. lamivudine sulfoxide CAS#: 160552-55-6 [m.chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 9. arinursing.org [arinursing.org]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
